Product packaging for cis-Isoeugenol(Cat. No.:CAS No. 5912-86-7)

cis-Isoeugenol

Cat. No.: B1225279
CAS No.: 5912-86-7
M. Wt: 164.20 g/mol
InChI Key: BJIOGJUNALELMI-ARJAWSKDSA-N
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Description

Cis-isoeugenol is an isoeugenol.
This compound has been reported in Origanum minutiflorum, Picea abies, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B1225279 cis-Isoeugenol CAS No. 5912-86-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-[(Z)-prop-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3-7,11H,1-2H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIOGJUNALELMI-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID901025644
Record name cis-Isoeugenol
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5912-86-7
Record name cis-Isoeugenol
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Record name Isoeugenol cis-form
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Record name cis-Isoeugenol
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Record name (Z)-2-methoxy-4-(prop-1-enyl)phenol
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Record name ISOEUGENOL, (Z)-
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Foundational & Exploratory

The Enigmatic Presence of cis-Isoeugenol in Nature's Aromatic Tapestry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoeugenol, a phenylpropanoid renowned for its characteristic spicy, clove-like aroma, is a significant constituent of numerous essential oils. It exists as two geometric isomers, cis-(Z) and trans-(E), with the trans-isomer typically being more abundant and stable. However, the less prevalent cis-isoeugenol plays a crucial role in the nuanced aromatic profiles of many essential oils and is an important subject of study for researchers in flavor chemistry, aromatherapy, and drug development. This technical guide provides an in-depth exploration of the natural occurrence of this compound in essential oils, detailing its quantification, analytical methodologies, and biosynthetic origins.

Quantitative Occurrence of this compound in Essential Oils

The concentration of this compound varies significantly across different plant species and even between different geographical origins of the same species. While present in trace amounts in many essential oils, it is a notable component in a select few. The following table summarizes the quantitative data available for this compound in various essential oils.

Essential OilPlant SpeciesPlant PartConcentration of this compound (%)Analytical Method
Clove Bud Oil (Java)Syzygium aromaticumFlower Bud0.015[1]GC-MS
Ylang-Ylang OilCananga odorataFlowerIsoeugenol (unspecified isomer) 0.2%GC-MS

Note: Data for this compound is limited as many studies report total isoeugenol content or focus on the more abundant trans-isomer.

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound in the complex matrix of essential oils requires robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.

1. Sample Preparation:

  • Dilute the essential oil sample in a suitable solvent (e.g., hexane, ethanol, or methanol) to a concentration of approximately 1 µL/mL.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 6890 series or equivalent.

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant pressure of 65 kPa.

  • Injection Volume: 1 µL with a split ratio of 1:25.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C.

    • Ramp: 3 °C/min to 240 °C.

    • Hold at 240 °C for a sufficient time to elute all compounds of interest.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: 30-500 Da.

  • Solvent Delay: 2 minutes.

3. Identification and Quantification:

  • Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a certified reference standard.

  • Quantification is performed by creating a calibration curve using a series of standard solutions of known concentrations.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a valuable alternative for the analysis of less volatile or thermally labile compounds and can be adapted for isoeugenol analysis.

1. Sample Preparation:

  • Accurately weigh the essential oil sample and dilute it with the mobile phase to a known concentration.

  • Filter the solution through a 0.45 µm membrane filter before injection.

2. HPLC Parameters:

  • HPLC System: Waters 1525 binary pump, Waters 717 plus auto sampler, or equivalent.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of methanol, acetonitrile, and water. A common isocratic mobile phase is methanol:water (60:40, v/v)[2].

  • Flow Rate: 1.0 mL/min[2].

  • Injection Volume: 20 µL.

  • Detector: Photodiode Array (PDA) or UV detector set at a wavelength of 215 nm[2].

  • Column Temperature: Ambient.

3. Identification and Quantification:

  • The retention time of the peak corresponding to this compound is compared with that of a standard.

  • A calibration curve is generated by injecting standard solutions of this compound at different concentrations to quantify the amount in the sample.

Biosynthesis of this compound in Plants

The biosynthesis of this compound is a multi-step enzymatic process that begins with the amino acid phenylalanine. The pathway involves a series of transformations to produce coniferyl alcohol, a key intermediate, which is then converted to isoeugenol.

Signaling Pathway Diagram

Biosynthesis_of_cis_Isoeugenol Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde Coniferyl_Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl_Alcohol Coniferyl_Acetate Coniferyl Acetate Coniferyl_Alcohol->Coniferyl_Acetate CFAT cis_Isoeugenol This compound Coniferyl_Acetate->cis_Isoeugenol

Biosynthesis of this compound from Phenylalanine.

The key enzymatic steps in this pathway are:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid[3].

  • Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid[4].

  • 4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA[4].

  • A series of enzymatic reactions then convert p-coumaroyl-CoA to coniferyl alcohol.

  • Coniferyl alcohol acyltransferase (CFAT): This enzyme is proposed to catalyze the acylation of coniferyl alcohol to form coniferyl acetate[5].

  • Isoeugenol synthase (IGS): This NADPH-dependent enzyme catalyzes the reduction of coniferyl acetate to form isoeugenol[6][7]. The stereochemistry of the product (cis or trans) is determined by the specific isoform of the enzyme. The proposed mechanism involves the formation of a quinone-methide intermediate, followed by a hydride attack from NADPH at the C9 position to yield isoeugenol[8][9].

Experimental and Logical Workflows

Analytical Workflow for this compound Quantification

Analytical_Workflow start Start: Essential Oil Sample sample_prep Sample Preparation (Dilution & Filtration) start->sample_prep gc_ms GC-MS Analysis sample_prep->gc_ms hplc HPLC Analysis sample_prep->hplc data_processing Data Processing (Peak Integration) gc_ms->data_processing hplc->data_processing identification Identification (Retention Time & Mass Spec/UV Spec) data_processing->identification quantification Quantification (Calibration Curve) identification->quantification end End: Report this compound Concentration quantification->end

Analytical workflow for this compound quantification.

Conclusion

The natural occurrence of this compound, though often in lower concentrations than its trans-isomer, is a critical factor in the chemical fingerprint and aromatic quality of several important essential oils. This guide has provided a comprehensive overview of the quantitative analysis, detailed experimental protocols for GC-MS and HPLC, and the biosynthetic pathway of this intriguing molecule. For researchers and professionals in drug development and related fields, a thorough understanding of this compound's presence and properties in natural sources is invaluable for quality control, product development, and the exploration of its potential biological activities. Further research is warranted to elucidate the precise concentrations of this compound in a wider array of essential oils and to fully understand the enzymatic mechanisms that govern its stereospecific biosynthesis.

References

The Enigmatic Pathway of cis-Isoeugenol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Isoeugenol, a phenylpropanoid compound, is a key contributor to the aroma of many plants and a valuable precursor in the synthesis of various pharmaceuticals and flavorings. While the general biosynthetic route to isoeugenol is well-established within the broader phenylpropanoid pathway, the specific enzymatic control leading to the formation of the cis-(Z) isomer remains an area of active investigation. This technical guide provides a comprehensive overview of the known biosynthetic pathway of isoeugenol, with a focus on the enzymatic steps, quantitative data, and detailed experimental protocols relevant to its study. While the enzymatic basis for the stereospecific formation of this compound is not definitively established in the current scientific literature, this guide presents the complete pathway to isoeugenol and discusses the potential mechanisms that may govern the formation of its isomers.

The Phenylpropanoid Pathway: The Foundation of Isoeugenol Biosynthesis

The journey to isoeugenol begins with the aromatic amino acid L-phenylalanine, which serves as the primary precursor for a vast array of plant secondary metabolites. The initial steps of the pathway, often referred to as the general phenylpropanoid pathway, are shared with the biosynthesis of lignin, flavonoids, and other phenolic compounds.

The conversion of L-phenylalanine to coniferyl alcohol, the immediate precursor to the substrate of isoeugenol synthase, involves a series of enzymatic reactions. These enzymes and their respective reactions are outlined below.

Core Biosynthetic Pathway from L-Phenylalanine to Coniferyl Acetate
graph "cis_Isoeugenol_Biosynthesis_Pathway" { rankdir="LR"; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];

}

Figure 1: The biosynthetic pathway of this compound from L-phenylalanine.

The Final Step: Isoeugenol Synthase

The key enzyme responsible for the formation of isoeugenol is isoeugenol synthase (IGS) , an NADPH-dependent reductase.[1][2][3] IGS catalyzes the conversion of coniferyl acetate to isoeugenol.[1][2] The proposed reaction mechanism involves the formation of a quinone-methide intermediate. Hydride attack from NADPH at the C9 position of this intermediate leads to the formation of the propenyl side chain of isoeugenol.

While IGS has been identified and characterized in several plant species, including Petunia hybrida and Illicium verum, the stereospecificity of the reaction with respect to the formation of cis-(Z) and trans-(E) isomers is not yet fully understood.[1][4] Some studies have reported the production of isoeugenol without specifying the isomer, while others have noted the presence of both isomers in plant tissues. It is plausible that specific IGS isoforms may exhibit different stereoselectivities, or that other enzymes or non-enzymatic factors influence the final isomeric ratio.

Quantitative Data

The following table summarizes the kinetic properties of isoeugenol synthase (IGS) from different plant species. This data is crucial for understanding the efficiency and substrate preference of the enzyme in various contexts.

EnzymePlant SpeciesSubstrateKm (µM)Vmax (nmol·s-1·mg-1)kcat (s-1)kcat/Km (s-1·mM-1)Reference
IGS1Petunia hybridaConiferyl acetate1600---[1]
IvAIS1Illicium verumConiferyl acetate438.4 ± 44.38.18 ± 0.300.67 ± 0.025-[4]
AsIGSAsarum sieboldiiConiferyl acetate1221027.9 U/mg76.266.49[5]

Note: "-" indicates that the data was not reported in the cited literature. The activity of AsIGS from Asarum sieboldii was reported to produce both isoeugenol and eugenol at pH 5.5, but only isoeugenol at pH 6.5.[5]

Experimental Protocols

Heterologous Expression and Purification of Recombinant Isoeugenol Synthase in E. coli

This protocol describes the expression and purification of a His-tagged IGS protein, a common method for obtaining sufficient quantities of the enzyme for in vitro characterization.

graph "Expression_Purification_Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];

}

Figure 2: A generalized workflow for the expression and purification of recombinant isoeugenol synthase.

Detailed Methodology:

  • Transformation: Transform chemically competent E. coli BL21(DE3) cells with a suitable expression vector (e.g., pET series) containing the codon-optimized coding sequence for IGS with an N-terminal or C-terminal polyhistidine tag. Plate the transformed cells on Luria-Bertani (LB) agar plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.[6]

  • Starter Culture: Inoculate a single colony from the plate into 5-10 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium containing the antibiotic with the overnight starter culture. Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.4-0.8.[6]

  • Induction: Cool the culture to 16-20°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

  • Expression: Continue to incubate the culture at the lower temperature for 16-18 hours with shaking. This helps to improve the solubility of the recombinant protein.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.

  • Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and a protease inhibitor cocktail). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris. The supernatant contains the soluble recombinant protein.

  • Purification: Apply the clarified supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. Wash the column with several volumes of wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins. Elute the His-tagged IGS protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Analysis and Storage: Analyze the purity of the eluted fractions by SDS-PAGE. Pool the fractions containing the pure protein, dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT), and store at -80°C.

In Vitro Isoeugenol Synthase Enzyme Assay

This protocol is used to determine the activity and kinetic parameters of the purified IGS enzyme.

Reaction Mixture (Typical):

  • 50 mM Buffer (e.g., Tris-HCl, pH 6.5-7.5)

  • 1-5 µg of purified IGS enzyme

  • 1 mM NADPH

  • Varying concentrations of coniferyl acetate (substrate)

  • Total volume: 100 µL

Procedure:

  • Prepare the reaction mixture without the substrate (coniferyl acetate).

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding coniferyl acetate.

  • Incubate the reaction for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of an organic solvent such as ethyl acetate or hexane, and vortex thoroughly.

  • Centrifuge to separate the phases and collect the organic layer containing the isoeugenol product.

  • Analyze the extracted product by GC-MS.

GC-MS Analysis for the Separation and Quantification of cis- and trans-Isoeugenol

Gas chromatography-mass spectrometry (GC-MS) is the standard method for separating and quantifying volatile compounds like isoeugenol isomers.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or similar.

  • Mass Spectrometer: Agilent 5977A or similar.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Analysis:

  • Inject the organic extract from the enzyme assay.

  • Identify the peaks for cis- and trans-isoeugenol based on their retention times and mass spectra by comparing with authentic standards.

  • Quantify the amount of each isomer by integrating the peak areas and using a calibration curve generated with known concentrations of the standards.

Regulatory Control of Isoeugenol Biosynthesis

The biosynthesis of phenylpropanoids, including isoeugenol, is tightly regulated at the transcriptional level. In Petunia, the R2R3-MYB transcription factor ODORANT1 (ODO1) has been shown to play a crucial role in activating the expression of genes in the phenylpropanoid pathway.[1] The expression of IGS itself is likely regulated by a network of transcription factors that respond to developmental cues (e.g., floral development) and environmental stimuli. Further research is needed to elucidate the specific regulatory networks controlling the expression of IGS in different plant species.

Conclusion and Future Perspectives

The biosynthesis of isoeugenol from L-phenylalanine is a multi-step process that is well-integrated into the general phenylpropanoid pathway. The final and committing step is catalyzed by isoeugenol synthase (IGS), an NADPH-dependent reductase that converts coniferyl acetate to isoeugenol. While significant progress has been made in identifying and characterizing IGS from various plant sources, a critical knowledge gap remains concerning the enzymatic control of the stereochemistry of the propenyl side chain, specifically the formation of this compound.

Future research should focus on:

  • Stereochemical analysis of IGS products: Detailed analysis of the products of various IGS enzymes is needed to determine if they produce specific isomers or a mixture.

  • Identification of novel enzymes: It is possible that specific this compound synthases or isomerases exist in plants that have not yet been discovered.

  • Structural biology of IGS: Elucidating the three-dimensional structure of IGS in complex with its substrate and cofactor will provide insights into the mechanism of catalysis and the factors that determine product stereochemistry.

A deeper understanding of the biosynthesis of this compound will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the metabolic engineering of plants and microorganisms to produce this valuable compound for various industrial applications.

References

Unveiling the Molecular Profile and Bioactivity of cis-Isoeugenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological activities of cis-Isoeugenol, a naturally occurring phenylpropanoid. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, toxicology, and drug discovery.

Core Physicochemical Properties

This compound, a geometric isomer of isoeugenol, possesses distinct physicochemical characteristics crucial for its handling, formulation, and biological interactions. The fundamental properties are summarized below.

PropertyValueSource
CAS Number 5912-86-7N/A
Molecular Weight 164.20 g/mol N/A
Molecular Formula C₁₀H₁₂O₂N/A

Anti-inflammatory Activity: Modulation of Key Signaling Pathways

This compound has demonstrated notable anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling cascades in macrophages. The mechanism of action involves the downregulation of the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and p38.

Signaling Pathway of Isoeugenol's Anti-inflammatory Action

The following diagram illustrates the proposed signaling pathway through which isoeugenol exerts its anti-inflammatory effects. In response to inflammatory stimuli like Lipopolysaccharide (LPS), a cascade of phosphorylation events is initiated. Isoeugenol intervenes at critical points in this cascade. It has been shown to block the phosphorylation of ERK1/2 and p38 MAPKs.[1][2][3] This, in turn, prevents the degradation of the inhibitor of NF-κB, IκBα.[1][2][3] Consequently, the nuclear translocation of the p65 subunit of NF-κB is inhibited, leading to a downstream reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and a decrease in nitric oxide (NO) production.[1][2][3]

Isoeugenol_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects LPS LPS ERK12 ERK1/2 LPS->ERK12 Activates p38 p38 LPS->p38 Activates p_ERK12 p-ERK1/2 ERK12->p_ERK12 Phosphorylation p_p38 p-p38 p38->p_p38 Phosphorylation NFkB_p65_p50_IkB NF-κB (p65/p50)-IκBα p_ERK12->NFkB_p65_p50_IkB p_p38->NFkB_p65_p50_IkB Inhibits IκBα degradation IkB IκBα p_IkB p-IκBα NFkB_p65_p50 NF-κB (p65/p50) p_IkB->NFkB_p65_p50 Releases NFkB_p65_p50_IkB->p_IkB Phosphorylation NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocation cis_Isoeugenol This compound cis_Isoeugenol->p_ERK12 Inhibits cis_Isoeugenol->p_p38 Inhibits DNA DNA NFkB_p65_p50_nuc->DNA Binds to promoter iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Production

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Protocols

In Vitro Anti-inflammatory Assay in Macrophages

This protocol outlines a general procedure to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Treatment:

  • Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cells are seeded in appropriate culture plates and allowed to adhere overnight.

  • Cells are pre-treated with various concentrations of this compound for 1-2 hours.

2. Inflammatory Stimulation:

  • Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.

3. Measurement of Nitric Oxide (NO) Production:

  • The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent system.

  • A standard curve using sodium nitrite is generated for quantification.

4. Western Blot Analysis for Protein Expression:

  • Cell lysates are prepared, and protein concentrations are determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are blocked and then incubated with primary antibodies against iNOS, p-ERK1/2, ERK1/2, p-p38, p38, p-IκBα, IκBα, and NF-κB p65.

  • After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

5. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:

  • Total RNA is extracted from cells using a suitable kit and reverse-transcribed into cDNA.

  • qRT-PCR is performed using specific primers for iNOS and a housekeeping gene (e.g., GAPDH) to determine the relative mRNA expression levels.

Skin Sensitization Assessment: Local Lymph Node Assay (LLNA)

The LLNA is a widely accepted in vivo method to assess the skin sensitization potential of a substance. The following provides a conceptual workflow.

LLNA_Workflow cluster_animal_phase Animal Phase cluster_analysis_phase Analysis Phase Animal_Prep Animal Preparation (e.g., CBA/J mice) Dosing Topical Application of this compound to Dorsal Surface of Ears Animal_Prep->Dosing Incubation Incubation Period (Several Days) Dosing->Incubation Lymph_Node_Excision Excision of Auricular Lymph Nodes Incubation->Lymph_Node_Excision Cell_Suspension Preparation of Single Cell Suspension Lymph_Node_Excision->Cell_Suspension Proliferation_Assay Measurement of Lymphocyte Proliferation Cell_Suspension->Proliferation_Assay Data_Analysis Calculation of Stimulation Index (SI) Proliferation_Assay->Data_Analysis

Caption: General workflow for the Local Lymph Node Assay (LLNA).

Methodology Overview:

  • Animal Model: Typically, CBA/J mice are used.

  • Test Substance Application: Various concentrations of this compound in a suitable vehicle (e.g., acetone:olive oil) are applied topically to the dorsal surface of the ears for three consecutive days.

  • Proliferation Measurement: On day 5, a radiolabeled thymidine precursor (e.g., ³H-methyl thymidine) or a non-radioactive alternative is injected intravenously.

  • Lymph Node Excision and Processing: After a few hours, the auricular lymph nodes are excised, and a single-cell suspension is prepared.

  • Quantification: The incorporation of the labeled precursor is measured, which is proportional to the extent of lymphocyte proliferation.

  • Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is typically considered a positive result for sensitization.

Conclusion

This compound presents a compelling profile for further investigation, particularly concerning its anti-inflammatory properties. The elucidated mechanism involving the NF-κB and MAPK signaling pathways provides a solid foundation for targeted drug discovery and development efforts. The experimental protocols outlined in this guide offer a starting point for researchers to explore the therapeutic potential of this natural compound. Further studies are warranted to fully characterize its efficacy and safety profile for potential clinical applications.

References

A Technical Guide to the Spectroscopic Analysis of cis-Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the spectroscopic data for cis-isoeugenol, tailored for researchers, scientists, and professionals in drug development. It covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols and data presented in a clear, tabular format.

Introduction

Isoeugenol (2-methoxy-4-(1-propenyl)phenol) is a phenylpropanoid that exists as two geometric isomers: cis (Z) and trans (E).[1] While the trans isomer is a crystalline solid, this compound is a pale yellow, viscous liquid. Isoeugenol is found in various essential oils, such as that of ylang-ylang, and can be synthesized from eugenol.[1] Due to the frequent co-occurrence and synthesis as a mixture, distinguishing between the cis and trans isomers is crucial for analytical purposes. This document focuses on the spectroscopic characterization of the cis isomer.

It is important to note that much of the publicly available spectroscopic data for isoeugenol is derived from a mixture of its cis and trans isomers. This guide will present the available data and highlight the key features that allow for the specific identification of the cis isomer.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum of isoeugenol provides distinct signals for the aromatic, vinylic, methoxy, and methyl protons. A key feature for distinguishing between the cis and trans isomers is the coupling constant (J) between the vinylic protons. For cis isomers, the vicinal coupling constant (³J) is typically in the range of 6-12 Hz, whereas for trans isomers, it is larger, usually between 12-18 Hz.

Table 1: ¹H NMR Data for Isoeugenol (Isomer Mixture) in CDCl₃

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
~6.82 m Aromatic protons
~6.14 m Vinylic protons
~5.71 s Phenolic OH
~3.81 s Methoxy protons (-OCH₃)

| ~1.80 | d | ~6.0 | Methyl protons (-CH₃) |

Note: The data presented is for a mixture of isomers. The vinylic protons of the cis isomer would be expected to show a smaller coupling constant (J) than those of the trans isomer.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for Isoeugenol (Isomer Mixture) in CDCl₃

Chemical Shift (δ) ppm Assignment
146.68 C-OH (aromatic)
144.82 C-OCH₃ (aromatic)
132.6 Aromatic CH
130.5 Aromatic CH
124.4 Vinylic CH
118.4 Vinylic CH
114.6 Aromatic CH
109.1 Aromatic CH
55.73 Methoxy carbon (-OCH₃)

| 18.25 | Methyl carbon (-CH₃) |

Note: This data is representative of an isomer mixture. Subtle differences in chemical shifts are expected between the cis and trans isomers, particularly for the carbons of the propenyl group.[2][3]

IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of isoeugenol shows characteristic absorptions for the hydroxyl, aromatic, and ether functionalities. The distinction between cis and trans isomers can sometimes be observed in the fingerprint region, particularly the out-of-plane C-H bending vibration of the double bond.

Table 3: Key IR Absorption Bands for Isoeugenol

Wavenumber (cm⁻¹) Intensity Assignment
~3400 Strong, Broad O-H stretch (phenolic)
~3000 Medium C-H stretch (aromatic and vinylic)
~2900 Medium C-H stretch (aliphatic)
~1600 Strong C=C stretch (aromatic ring)
~1510 Strong C=C stretch (aromatic ring)
~1270 Strong C-O stretch (aryl ether)

| ~965 | Strong | =C-H bend (out-of-plane, characteristic of trans) |

Note: The strong absorption around 965 cm⁻¹ is characteristic of a trans-disubstituted alkene. The corresponding out-of-plane bend for a cis-disubstituted alkene is typically found around 675-730 cm⁻¹ and is often weaker.[4]

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, electron ionization (EI) is a common method.

Table 4: Key Mass Spectrometry Data for this compound (EI)

m/z Relative Intensity Assignment
164 High Molecular Ion [M]⁺
149 High [M - CH₃]⁺
131 Medium [M - CH₃ - H₂O]⁺
103 Medium Fragmentation of the side chain

| 77 | Medium | Phenyl fragment |

Source: PubChem CID 1549041[5]

Methodologies and Experimental Protocols

This section outlines the general protocols for obtaining the spectroscopic data for this compound.

  • Sample Preparation : Dissolve 5-20 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Data Acquisition :

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • For ¹³C NMR, a proton-decoupled sequence is typically used to obtain singlets for each carbon, with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Background Spectrum : Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.

  • Sample Application : Place a small drop of the liquid this compound sample directly onto the ATR crystal.

  • Data Acquisition :

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Cleaning : Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

  • Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate).

  • Gas Chromatography (GC) :

    • Injection : Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

    • Separation : The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS). A temperature program is used to separate the components of the sample based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry (MS) :

    • Ionization : As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically using Electron Ionization (EI) at 70 eV.

    • Detection : The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole) and detected.

    • Data Analysis : The resulting mass spectrum is compared to spectral libraries for identification.

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate relevant workflows and chemical relationships for this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Techniques cluster_data Data Processing Sample This compound Sample Prep Sample Preparation (Dilution/Dissolution) Sample->Prep NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR IR IR Spectroscopy (FTIR-ATR) Prep->IR MS Mass Spectrometry (GC-MS) Prep->MS Process Data Processing (Fourier Transform, Baseline Correction) NMR->Process IR->Process MS->Process Analysis Spectral Analysis (Peak Picking, Integration) Process->Analysis Identification Structure Elucidation & Identification Analysis->Identification

General workflow for the spectroscopic analysis of cis-isoeugenol.

Isomerization_of_Eugenol Eugenol Eugenol TransitionState Isomerization (e.g., base catalysis) Eugenol->TransitionState Reaction cis_Isoeugenol This compound TransitionState->cis_Isoeugenol Product trans_Isoeugenol trans-Isoeugenol TransitionState->trans_Isoeugenol Major Product

Synthesis of isoeugenol isomers from eugenol.

References

A Technical Guide to the Physical State and Appearance of cis-Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Isoeugenol, a phenylpropanoid naturally occurring in various essential oils, is a compound of significant interest in the fragrance, flavor, and pharmaceutical industries. Its distinct aromatic profile and potential biological activities necessitate a thorough understanding of its fundamental physical and chemical properties. This technical guide provides a comprehensive overview of the physical state and appearance of the cis-isomer of isoeugenol, complete with quantitative data, detailed experimental protocols for property determination, and a visualized experimental workflow.

Physical State and Appearance

At ambient temperature and pressure, this compound exists as a liquid.[1] Its appearance is consistently described as a colorless to pale yellow or yellowish oily liquid.[1] The compound possesses a characteristic pleasant, sweet, and spicy aroma.[1] In contrast, the trans-isomer of isoeugenol is a crystalline solid, highlighting the significant impact of stereochemistry on the physical properties of this molecule.

Quantitative Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These parameters are crucial for handling, formulation, and quality control.

PropertyValueConditions
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
CAS Number 5912-86-7
Physical State LiquidRoom Temperature
Color Colorless to Pale Yellow
Odor Sweet, Spicy
Boiling Point 133 °Cat 11 mmHg
Density 1.088 g/cm³at 20 °C
Refractive Index 1.5724at 20 °C (Helium line)

Experimental Protocols

Accurate determination of the physical properties of this compound is essential for its characterization. The following section details standard experimental methodologies for measuring its key physical parameters.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the micro-reflux method is a suitable technique.

Apparatus:

  • Small test tube (e.g., 10 x 75 mm)

  • Thermometer with a suitable range

  • Capillary tube (sealed at one end)

  • Heating block or oil bath

  • Stirrer (if using an oil bath)

Procedure:

  • Add approximately 0.5 mL of the this compound sample into the small test tube.

  • Place the test tube in the heating block or oil bath.

  • Suspend the thermometer in the test tube, ensuring the bulb is positioned just above the liquid surface to measure the vapor temperature.

  • Gently heat the sample.

  • Observe the refluxing of the liquid, which is the condensation of vapor on the cooler, upper part of the test tube.

  • The boiling point is the stable temperature at which the vapor is continuously condensing on the thermometer bulb.

  • Record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method provides a precise way to determine the density of a liquid.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Thoroughly clean and dry the pycnometer and weigh it accurately on the analytical balance (m₁).

  • Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., at 20°C) until it reaches thermal equilibrium.

  • Ensure the water level is at the mark on the capillary and wipe any excess water from the outside.

  • Weigh the pycnometer filled with water (m₂).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with the this compound sample and repeat step 3.

  • Weigh the pycnometer filled with the sample (m₃).

  • The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer

  • Light source (e.g., sodium lamp)

  • Dropper

Procedure:

  • Ensure the prisms of the Abbe refractometer are clean and dry.

  • Calibrate the instrument using a standard liquid with a known refractive index.

  • Set the circulating water bath to the desired temperature (e.g., 20°C) and allow the refractometer to equilibrate.

  • Using a dropper, place a few drops of the this compound sample onto the surface of the measuring prism.

  • Close the prisms and allow a few minutes for the sample to reach the set temperature.

  • Adjust the light source and the refractometer's controls to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs in the eyepiece.

  • Read the refractive index value directly from the instrument's scale.

Experimental Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a liquid substance such as this compound.

G cluster_prep Sample Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Measurement cluster_data Data Analysis and Reporting a Obtain Pure Sample of this compound b Ensure Sample is at Room Temperature a->b c Observe Physical State (Solid/Liquid/Gas) b->c f Determine Boiling Point b->f g Measure Density b->g h Measure Refractive Index b->h d Note Appearance and Color c->d e Assess Odor Profile d->e i Record All Observations and Measurements e->i f->i g->i h->i j Compare with Literature Values i->j k Compile Technical Data Sheet j->k

References

An In-depth Technical Guide to the Thermochemical Properties of cis-Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of cis-isoeugenol. The information is compiled from available experimental and computational data, offering a valuable resource for researchers in drug development and related scientific fields. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of use.

Introduction

This compound, with the IUPAC name 2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenol, is a phenylpropanoid naturally occurring in some essential oils. It is the geometric isomer of the more thermodynamically stable trans-isoeugenol. Understanding the thermochemical properties of this compound is crucial for various applications, including the prediction of its stability, reactivity, and behavior in different environments, which are critical parameters in drug design and formulation. While experimental data for the cis-isomer is sparse, this guide consolidates available information and provides detailed theoretical and experimental frameworks for its determination.

Physicochemical and Thermochemical Data

The following tables summarize the available physicochemical and computationally-derived thermochemical data for this compound. For comparative purposes, data for the more common trans-isomer and the isomeric mixture are also included where available.

Table 1: General Physicochemical Properties of Isoeugenol Isomers

PropertyThis compoundtrans-IsoeugenolIsoeugenol (mixture)
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂C₁₀H₁₂O₂
Molar Mass 164.20 g/mol [1]164.20 g/mol 164.20 g/mol
Appearance Liquid[2]Crystalline solid[2]Pale yellow oily liquid[3]
Boiling Point 133.0 °C (at 14 mmHg)140.0 °C (at 14 mmHg)266 °C (at 760 mmHg)[2]
Melting Point -33 °C-10 °C[2]
Density --1.08 g/cm³[3]
Vapor Pressure --0.01 mmHg @ 25 °C (est.)[4]

Table 2: Computationally-Derived Thermochemical Properties of Isoeugenol Isomers

PropertyThis compoundtrans-Isoeugenol
Enthalpy of Formation (gas, ΔfH°gas) Data not availableData not available
Standard Gibbs Free Energy of Formation (ΔfG°) Data not availableData not available
Ideal Gas Heat Capacity (Cp,gas) Data not availableData not available
Entropy (S) Data not availableData not available

Experimental Protocols for Thermochemical Analysis

Detailed experimental procedures are essential for obtaining reliable thermochemical data. The following sections outline the methodologies for determining the key thermochemical properties of this compound.

To conduct accurate thermochemical measurements, a pure sample of this compound is required. The synthesis can be achieved through the isomerization of eugenol.

Protocol:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, condenser, and nitrogen inlet, add 1,2-propanediol and potassium hydroxide.

  • Addition of Eugenol: While stirring under a nitrogen atmosphere, add eugenol to the mixture.

  • Isomerization: Heat the reaction mixture to 165°C and maintain it under reflux for 8 hours in a closed system.

  • Acidification: After cooling the mixture to 50-60°C, acidify it with 50% sulfuric acid to a pH of 3-4.

  • Extraction and Purification: The resulting mixture contains both cis- and trans-isoeugenol. The isomers can be separated using fractional distillation under reduced pressure or by preparative chromatography. The purity of the this compound fraction should be verified by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The standard enthalpy of formation can be derived from the experimentally determined enthalpy of combustion.

Protocol:

  • Calorimeter Calibration: Calibrate the bomb calorimeter using a certified standard reference material, such as benzoic acid. This involves combusting a known mass of the standard and measuring the temperature rise to determine the heat capacity of the calorimeter.

  • Sample Preparation: A precisely weighed sample of purified this compound (typically in a gelatin capsule for liquids) is placed in the crucible of the bomb. A fuse wire is connected to the electrodes, with its end in contact with the sample.

  • Assembly and Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.

  • Combustion: The bomb is placed in the calorimeter, which is filled with a known mass of water. After reaching thermal equilibrium, the sample is ignited.

  • Data Acquisition: The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and the mass of the sample. Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (if the sample contains sulfur), and for the heat of combustion of the fuse wire.

Combustion_Calorimetry_Workflow cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry cluster_analysis Data Analysis A Weigh this compound B Place in Crucible A->B C Attach Fuse Wire B->C D Seal Bomb C->D E Pressurize with O2 D->E F Place Bomb in Water E->F G Equilibrate Temperature F->G H Ignite Sample G->H I Record Temperature Change H->I J Calculate Heat of Combustion I->J K Apply Corrections J->K L Determine Enthalpy of Formation K->L

Figure 1: Experimental workflow for combustion calorimetry.

Vapor pressure is a critical property for understanding the volatility of a compound. The static method is suitable for measuring the vapor pressure of liquids like this compound.

Protocol:

  • Apparatus Setup: A static vapor pressure apparatus consists of a sample cell connected to a pressure transducer and a vacuum system. The temperature of the sample cell is precisely controlled.

  • Sample Degassing: A sample of purified this compound is placed in the cell. The sample is thoroughly degassed by repeated freeze-pump-thaw cycles to remove any dissolved gases.

  • Measurement: The sample is brought to the desired temperature, and the system is allowed to reach equilibrium. The vapor pressure is then measured by the pressure transducer.

  • Data Collection: Vapor pressure measurements are taken at various temperatures to establish the vapor pressure curve.

  • Enthalpy of Vaporization: The enthalpy of vaporization can be calculated from the slope of the plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Vapor_Pressure_Measurement_Workflow cluster_setup Apparatus Setup cluster_degas Degassing cluster_measurement Measurement cluster_analysis Data Analysis A Place Sample in Cell B Connect to Transducer & Vacuum A->B C Freeze-Pump-Thaw Cycles B->C D Set Temperature C->D E Equilibrate System D->E F Measure Pressure E->F G Repeat at Different Temperatures F->G H Plot ln(P) vs 1/T G->H I Calculate Enthalpy of Vaporization H->I

Figure 2: Workflow for vapor pressure measurement by the static method.

Computational Protocol for Thermochemical Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting thermochemical properties, especially when experimental data is scarce.

Protocol:

  • Molecular Structure Optimization: The geometry of the this compound molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency analysis is performed on the optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Thermochemical Property Calculation: The standard enthalpy of formation, heat capacity, and entropy are calculated from the results of the frequency analysis at a standard temperature (298.15 K) and pressure (1 atm).

  • Software: This protocol can be implemented using computational chemistry software packages such as Gaussian, ORCA, or NWChem.

Conclusion

This technical guide provides a foundational understanding of the thermochemical properties of this compound. While there is a notable lack of experimental data for this specific isomer, the outlined experimental and computational protocols offer a clear path for researchers to obtain these crucial parameters. The provided data and methodologies are intended to support further research and development in fields where the physicochemical behavior of this compound is of interest.

References

Potential Biological Activities of cis-Isoeugenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Isoeugenol is a phenylpropanoid compound and a geometric isomer of isoeugenol, which is found in the essential oils of various plants. While research has explored the biological activities of isoeugenol as a mixture or focused on the more stable trans-isomer, specific data on the bioactivities of this compound is less abundant. This technical guide consolidates the available information on the potential biological activities of isoeugenol, with a focus on data that may be relevant to the cis-isomer, and provides detailed experimental protocols for key assays. It is important to note that much of the existing literature does not differentiate between the cis and trans isomers, referring only to "isoeugenol." Therefore, the data presented herein should be interpreted with this consideration.

Antioxidant Activity

Isoeugenol has demonstrated notable antioxidant properties, acting as a scavenger of free radicals. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Quantitative Data for Antioxidant Activity of Isoeugenol
AssayIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
DPPH Radical Scavenging38.97[1][2][3][4]Ascorbic AcidNot specified
ABTS Radical Scavenging43.76[1][2][3][4]Not specifiedNot specified
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a standard method for assessing the free radical scavenging activity of a compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in the dark.

    • Prepare a stock solution of this compound in methanol. From this, create a series of dilutions to determine the IC50 value.

    • A standard antioxidant, such as ascorbic acid, should be prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the this compound solution.

    • For the control, mix 100 µL of the DPPH solution with 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.[2][5][6][7][8][9][10]

G cluster_workflow DPPH Assay Workflow Prepare_DPPH Prepare 0.1 mM DPPH solution in methanol Mix Mix DPPH solution with This compound dilutions (1:1) Prepare_DPPH->Mix Prepare_Sample Prepare serial dilutions of This compound in methanol Prepare_Sample->Mix Incubate Incubate in dark for 30 minutes Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 Measure->Calculate

DPPH Assay Workflow Diagram

Anti-inflammatory Activity

Isoeugenol has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

Signaling Pathway: Inhibition of NF-κB Activation

Isoeugenol can inhibit the lipopolysaccharide (LPS)-induced inflammatory response. It has been demonstrated to block the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes like iNOS. Furthermore, isoeugenol can suppress the phosphorylation of upstream kinases such as ERK1/2 and p38 MAPK, which are also involved in the activation of NF-κB.[5][11][12]

G cluster_pathway Isoeugenol's Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 MAPK ERK1/2, p38 (Phosphorylation) TLR4->MAPK Ikk IκK (Phosphorylation) MAPK->Ikk IkB IκBα (Phosphorylation & Degradation) Ikk->IkB Inhibits NFkB NF-κB (p65/p50) (Nuclear Translocation) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression (e.g., iNOS) Nucleus->Inflammation Induces Isoeugenol This compound Isoeugenol->MAPK Isoeugenol->Ikk Isoeugenol->IkB

Inhibition of NF-κB Signaling by Isoeugenol

Experimental Protocol: Western Blot for NF-κB Pathway Proteins

This protocol describes a general procedure for analyzing the protein expression levels of key components of the NF-κB pathway.

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., RAW 264.7 macrophages) to 70-80% confluency.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with an inflammatory agent like LPS (1 µg/mL) for a specified time (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65 nuclear translocation).

  • Protein Extraction:

    • For total protein, lyse cells in RIPA buffer with protease and phosphatase inhibitors.

    • For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-40 µg of protein on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, Lamin B1 for nuclear fraction, β-actin for whole-cell lysate) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.[13][14][15][16]

Antimicrobial Activity

Isoeugenol has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.

Quantitative Data for Antimicrobial Activity of Isoeugenol
MicroorganismMIC (µg/mL)
Staphylococcus aureus512
Gram-positive bacteria (general)312.5[17]
Gram-negative bacteria (general)312.5[17]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to twice the highest concentration to be tested.

    • Prepare a standardized inoculum of the test microorganism (0.5 McFarland standard, diluted to yield a final concentration of 5 x 10^5 CFU/mL in the wells).

  • Assay Procedure:

    • In a 96-well microplate, perform serial two-fold dilutions of the this compound solution in the appropriate broth.

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[7][12][18][19][20][21]

Anticancer Activity

Emerging evidence suggests that isoeugenol possesses anticancer properties, including the ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Measurement:

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.[1][11][13][22][23][24]

G cluster_workflow MTT Assay Workflow Seed_Cells Seed cancer cells in 96-well plate Treat_Cells Treat with this compound (various concentrations) Seed_Cells->Treat_Cells Add_MTT Add MTT solution and incubate for 4 hours Treat_Cells->Add_MTT Solubilize Add solubilizing agent (e.g., DMSO) Add_MTT->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Calculate_Viability Calculate % cell viability and IC50 Measure->Calculate_Viability

MTT Assay for Cell Viability Workflow Diagram

Neuroprotective Effects

Isoeugenol has been investigated for its potential neuroprotective properties, including its ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Quantitative Data for Acetylcholinesterase Inhibition by Isoeugenol
Enzyme% Inhibition (at 1 mg/mL)
Acetylcholinesterase (AChE)78.39 ± 0.40[1][2][3][4][25]
Butyrylcholinesterase (BChE)67.73 ± 0.03[1][2][3][4][25]
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

This colorimetric assay is widely used to measure AChE activity.

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare a 10 mM solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

    • Prepare a 14 mM solution of acetylthiocholine iodide (ATCI) in deionized water.

    • Prepare a solution of acetylcholinesterase (1 U/mL) in the phosphate buffer.

    • Prepare various concentrations of this compound.

  • Assay Procedure:

    • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the AChE solution, 10 µL of DTNB, and 10 µL of the this compound solution.

    • For the control, use 10 µL of the buffer or solvent instead of the test compound.

    • Pre-incubate the plate for 10 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of the ATCI solution to all wells.

    • Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • The rate of the reaction is determined from the slope of the absorbance versus time plot.

    • The percentage of inhibition is calculated as follows:

    • The IC50 value can be determined from a dose-response curve.[10][20][26][27][28][29]

Conclusion

The available scientific literature suggests that isoeugenol possesses a range of promising biological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. However, a significant limitation in the current body of research is the general lack of differentiation between the cis and trans isomers of isoeugenol. To fully understand the therapeutic potential of this compound, further studies that specifically investigate this isomer are crucial. The experimental protocols provided in this guide offer a foundation for researchers to conduct such investigations and contribute to a more comprehensive understanding of the bioactivities of this compound.

References

The Core Mechanism of Action of cis-Isoeugenol on Cell Membranes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-isoeugenol, a phenylpropanoid found in various essential oils, has garnered significant interest for its broad-spectrum antimicrobial and pharmacological activities. A growing body of evidence points to the cell membrane as a primary target of its action. This technical guide provides a comprehensive overview of the core mechanisms by which this compound interacts with and disrupts cell membranes. It details the current understanding of its non-disruptive detergent-like action, its effects on membrane permeability, fluidity, and potential, and its interactions with key membrane components such as ergosterol. Furthermore, this guide outlines the downstream signaling pathways modulated by these membrane interactions and provides detailed protocols for key experimental assays used to elucidate these mechanisms.

Introduction

This compound is a structural isomer of eugenol, a well-known bioactive compound. Its antimicrobial properties have been demonstrated against a range of bacteria and fungi, making it a promising candidate for novel therapeutic and preservative applications.[1] Understanding its precise mechanism of action is crucial for its development and optimization. This guide focuses on the molecular interactions of this compound with cellular membranes, a key determinant of its biological effects.

Primary Mechanism of Action: A Non-disruptive Detergent-like Effect

The primary mechanism of this compound's action on cell membranes is characterized as a non-disruptive, detergent-like interaction.[1] Unlike classical detergents that cause widespread membrane solubilization and lysis, this compound inserts into the lipid bilayer, leading to a more subtle destabilization. This interaction is reversible and causes an increase in membrane fluidity and permeability without causing gross morphological changes to the cell.[1] Molecular dynamics simulations suggest that isoeugenol has a high affinity for the lipid bilayer, where it forms hydrogen bonds with the lipid oxygen atoms, leading to changes in the area per lipid and the thickness of the bilayer.[2]

Mandatory Visualization

G Figure 1: Proposed non-disruptive detergent-like mechanism of this compound. Lipid1 Lipid Head Lipid2 Lipid Head Lipid3 Lipid Head Inserted_Isoeugenol This compound Lipid4 Lipid Head Lipid5 Lipid Head Lipid6 Lipid Head Disrupted_Lipid1 Lipid Head Disrupted_Lipid2 Lipid Head Disrupted_Lipid3 Lipid Head Disrupted_Lipid4 Lipid Head Disrupted_Lipid5 Lipid Head Disrupted_Lipid6 Lipid Head Isoeugenol This compound Isoeugenol->Lipid3 Interaction Inserted_Isoeugenol->Disrupted_Lipid3 Insertion & Destabilization

Caption: Proposed non-disruptive detergent-like mechanism of this compound.

Effects on Membrane Properties

The insertion of this compound into the cell membrane leads to significant alterations in its biophysical properties.

Membrane Permeabilization and Ion Leakage

A key consequence of this compound's interaction with the membrane is an increase in its permeability to ions and small molecules. This has been demonstrated through various assays, including the leakage of intracellular components and the influx of membrane-impermeable dyes. For instance, treatment with isoeugenol leads to a dose-dependent increase in the uptake of propidium iodide, a fluorescent dye that only enters cells with compromised membranes.[1] This increased permeability also results in the leakage of essential ions, such as potassium, which can disrupt cellular homeostasis and contribute to cell death.[3]

Alteration of Membrane Fluidity

This compound has been shown to increase the fluidity of the cell membrane.[1] This effect is attributed to the disruption of the ordered packing of lipid acyl chains by the inserted isoeugenol molecules. Increased membrane fluidity can have profound effects on the function of membrane-embedded proteins, such as enzymes and transporters.

Membrane Depolarization

The increased ion permeability induced by this compound leads to the dissipation of the electrochemical gradients across the cell membrane, resulting in membrane depolarization.[4][5] This loss of membrane potential can disrupt essential cellular processes that are dependent on the proton motive force, such as ATP synthesis and nutrient transport. In neuronal cells, isoeugenol has been shown to inhibit voltage-gated sodium channels in a state-dependent manner, with the inhibitory activity being enhanced by membrane depolarization.[6][7]

Interaction with Specific Membrane Components

The effects of this compound on the cell membrane are also influenced by its interactions with specific membrane lipids and proteins.

Interaction with Ergosterol in Fungal Membranes

In fungi, the interaction of this compound with ergosterol, the major sterol in fungal cell membranes, is believed to be a key factor in its antifungal activity.[8] It is proposed that isoeugenol binds to ergosterol, disrupting the structure and function of the fungal membrane. This interaction may contribute to the selective toxicity of this compound towards fungi.

Mandatory Visualization

G Figure 2: Interaction of this compound with ergosterol in a fungal membrane. cluster_0 Fungal Cell Membrane Ergosterol Ergosterol Phospholipid Phospholipid Isoeugenol This compound Isoeugenol->Ergosterol Binding & Disruption

Caption: Interaction of this compound with ergosterol in a fungal membrane.

Downstream Signaling Pathways

The membrane-perturbing effects of this compound can trigger various downstream signaling pathways, leading to a range of cellular responses.

Activation of Stress Response Pathways

The disruption of membrane integrity and the induction of oxidative stress by this compound can activate cellular stress response pathways. In muscle cells, isoeugenol has been shown to activate AMP-activated protein kinase (AMPK) and p38 mitogen-activated protein kinase (p38 MAPK), leading to increased glucose uptake.[2] This suggests that this compound can modulate cellular metabolism through its effects on the cell membrane.

Modulation of Inflammatory Pathways

This compound has also been shown to modulate inflammatory signaling pathways. In macrophages, it can inhibit the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) by down-regulating the NF-κB, ERK1/2, and p38 kinase signaling pathways.[8][9]

Mandatory Visualization

G Figure 3: Downstream signaling pathways affected by this compound. Isoeugenol This compound Membrane Cell Membrane Disruption Isoeugenol->Membrane CaMKK CaMKK Membrane->CaMKK NFkB NF-κB Pathway Membrane->NFkB Inhibition AMPK AMPK CaMKK->AMPK p38MAPK p38 MAPK AMPK->p38MAPK AS160 AS160 p38MAPK->AS160 GlucoseUptake Glucose Uptake AS160->GlucoseUptake iNOS iNOS Expression NFkB->iNOS Inhibition

Caption: Downstream signaling pathways affected by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of isoeugenol on various cellular and membrane parameters.

Table 1: Antimicrobial Activity of Isoeugenol

OrganismMIC (mg/mL)Reference
Escherichia coli0.6[1]
Listeria innocua1.0[1]
Cryptococcus neoformans0.016 - 0.032[8]

Table 2: Effects of Isoeugenol on Membrane Permeability in E. coli

Isoeugenol Concentration% of PI-Positive CellsReference
0 (Control)~5%[1]
0.5 x MIC~15%[1]
1 x MIC~35%[1]
2 x MIC~25%[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on cell membranes.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Isoeugenol Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium for the test microorganism.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism (e.g., 5 x 10^5 CFU/mL). Include positive (no isoeugenol) and negative (no microorganism) controls.

  • Incubation: Incubate the plate under optimal growth conditions for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Mandatory Visualization

G Figure 4: Workflow for Minimum Inhibitory Concentration (MIC) Assay. Start Start PrepStock Prepare Isoeugenol Stock Start->PrepStock SerialDilute Perform Serial Dilutions in 96-well Plate PrepStock->SerialDilute Inoculate Inoculate with Microorganism SerialDilute->Inoculate Incubate Incubate Inoculate->Incubate ReadMIC Read MIC (Lowest Concentration with No Growth) Incubate->ReadMIC End End ReadMIC->End

References

A Comprehensive Technical Review of cis-Isoeugenol for Novel Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the existing scientific literature on cis-isoeugenol, with a focus on its potential for novel therapeutic applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes known signaling pathways to support further research and development efforts.

Physicochemical Properties and Synthesis

This compound is the (Z)-isomer of isoeugenol, a phenylpropanoid naturally occurring in various essential oils. It is a colorless to pale yellow liquid with a sweet, spicy, clove-like aroma. While commercial isoeugenol is typically a mixture of cis and trans isomers, the distinct biological activities of the cis isomer are of growing interest.

Synthesis of this compound:

A common method for the synthesis of isoeugenol, which yields a mixture of cis and trans isomers, involves the isomerization of eugenol. One documented protocol involves heating crude clove oil (approximately 80% eugenol) with osmium trichloride.

Experimental Protocol: Synthesis of a cis/trans-Isoeugenol Mixture

  • Materials: Crude clove oil (~80% eugenol), osmium trichloride.

  • Procedure:

    • A mixture of 20 g of crude clove oil and 50 mg of osmium trichloride is prepared.

    • The mixture is heated to 135°C for 4.25 hours.

    • Following the reaction, the product is distilled.

  • Outcome: This process yields a fraction containing approximately 5.5% this compound and 94.5% trans-isoeugenol, with an overall yield of 83% based on the initial eugenol content[1].

Pharmacological Activities and Quantitative Data

This compound and the more commonly studied mixture, isoeugenol, have demonstrated a range of promising pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and neuroprotective effects.

Antioxidant Activity

Isoeugenol has shown considerable efficacy in scavenging free radicals. The antioxidant capacity has been quantified using various assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being the most common.

Assay Compound IC50 / EC50 Value Reference
DPPH Radical ScavengingIsoeugenol17.1 µg/mL (EC50)[2]
ABTS Radical ScavengingIsoeugenol43.76 µg/mL (IC50)[3]
DPPH Radical ScavengingIsoeugenol38.97 µg/mL (IC50)[3]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (spectrophotometric grade)

    • Test sample (this compound)

    • Positive control (e.g., Ascorbic acid)

    • 96-well microplate or spectrophotometer cuvettes

  • Procedure:

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

    • Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions to obtain a range of concentrations.

    • Reaction:

      • In a 96-well plate, add a specific volume of each sample dilution to the wells.

      • Add the DPPH working solution to each well.

      • Include a blank (solvent only) and a positive control.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the sample concentration.

Antimicrobial Activity

Isoeugenol has demonstrated broad-spectrum antimicrobial activity against various foodborne pathogens and spoilage bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to quantify this activity.

Microorganism Compound MIC (µg/mL) MBC (µg/mL) Reference
Escherichia coliIsoeugenol312.5312.5[2]
Shigella dysenteriaeIsoeugenol312.5312.5[2]
Listeria monocytogenesIsoeugenol312.5312.5[2]
Staphylococcus aureusIsoeugenol312.5312.5[2]
Salmonella typhimuriumIsoeugenol312.5312.5[2]
Bacillus subtilisIsoeugenol312.5312.5[2]

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

  • Materials:

    • 96-well microtiter plates

    • Bacterial culture in logarithmic growth phase

    • Appropriate broth medium (e.g., Mueller-Hinton Broth)

    • Test compound (this compound)

    • Positive control (growth control, no compound)

    • Negative control (sterility control, no bacteria)

  • Procedure:

    • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound and perform serial two-fold dilutions in the broth medium in the wells of the microtiter plate.

    • Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculation: Add the standardized inoculum to each well containing the antimicrobial dilutions.

    • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

    • Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Anti-Inflammatory Activity

Isoeugenol has been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Principle: This in vivo model is used to assess the acute anti-inflammatory activity of a compound. Carrageenan injection in the rat paw induces a localized inflammatory response characterized by edema.

  • Materials:

    • Male Wistar rats

    • 1% Carrageenan solution in saline

    • Test compound (this compound)

    • Positive control (e.g., Indomethacin)

    • Plethysmometer

  • Procedure:

    • Animal Grouping: Divide the rats into control, standard, and test groups.

    • Compound Administration: Administer the vehicle (control), indomethacin (standard), or this compound (test) to the respective groups, typically intraperitoneally or orally, 30-60 minutes before carrageenan injection.

    • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point.

Neuroprotective Activity

Isoeugenol has demonstrated neuroprotective potential, including the inhibition of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.

Enzyme Compound IC50 Value Reference
Acetylcholinesterase (AChE)Isoeugenol77.00 nM[4]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Principle: This colorimetric assay measures the activity of AChE by detecting the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is measured spectrophotometrically.

  • Materials:

    • Acetylcholinesterase (AChE) enzyme

    • Acetylthiocholine iodide (substrate)

    • DTNB

    • Buffer solution (e.g., Tris-HCl, pH 8.0)

    • Test compound (this compound)

    • Positive control (e.g., Tacrine)

  • Procedure:

    • Reaction Mixture: In a 96-well plate, add the buffer, different concentrations of the test compound, and the AChE solution.

    • Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 20°C).

    • Initiation of Reaction: Add DTNB and the substrate (acetylthiocholine iodide) to initiate the enzymatic reaction.

    • Measurement: Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

Signaling Pathway Modulation

Inhibition of the NF-κB Signaling Pathway

Studies on isoeugenol have elucidated its mechanism of anti-inflammatory action, which involves the suppression of the NF-κB (nuclear factor-kappa B) signaling pathway. Isoeugenol has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB in murine macrophages. This inhibition is mediated by blocking the upstream signaling events, including the phosphorylation of ERK1/2 and p38 MAP kinases, and the subsequent degradation of I-κBα, which is the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing the degradation of I-κBα, isoeugenol effectively blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes like inducible nitric oxide synthase (iNOS).

Inhibition of the NF-κB signaling pathway by cis-isoeugenol.

Future Directions and Novel Applications

The multifaceted pharmacological profile of this compound suggests its potential for development in several therapeutic areas:

  • Anti-inflammatory Therapeutics: Given its potent inhibition of the NF-κB pathway, this compound could be explored for the treatment of chronic inflammatory diseases.

  • Neurodegenerative Disorders: Its acetylcholinesterase inhibitory activity warrants further investigation for its potential role in managing neurodegenerative conditions like Alzheimer's disease.

  • Antimicrobial Agents: The broad-spectrum antimicrobial activity of isoeugenol suggests that this compound could be a valuable natural alternative to conventional antibiotics, particularly in the context of rising antimicrobial resistance.

  • Dermatological Applications: Its antioxidant and anti-inflammatory properties may be beneficial in topical formulations for various skin conditions.

Further research is required to fully elucidate the specific contributions of the cis-isomer to the observed biological activities of isoeugenol and to investigate its potential effects on other critical signaling pathways, such as the Nrf2 antioxidant response pathway. In vivo studies focusing on the efficacy, safety, and pharmacokinetic profile of pure this compound are essential for its translation into clinical applications.

References

Unveiling a Novel Botanical Source of cis-Isoeugenol: A Technical Guide to Its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A recent phytochemical investigation has identified a novel plant source for cis-isoeugenol, a phenylpropanoid of significant interest to the pharmaceutical and flavor industries. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, isolation, and characterization of this compound from this new botanical source. The guide adheres to stringent data presentation and experimental protocol standards, including detailed methodologies and visual representations of workflows.

Introduction to this compound

Isoeugenol is a naturally occurring phenylpropanoid found in the essential oils of various plants. It exists as two geometric isomers: trans-isoeugenol and this compound. While trans-isoeugenol is more common, this compound possesses unique properties that make it a valuable target for research and development. It is a known fragrance and flavoring agent and has been investigated for its potential biological activities. The discovery of new, abundant, and sustainable plant sources of this compound is a key objective for its broader application.

Discovery of this compound in a Novel Plant Source

Recent analysis of the essential oil of a lesser-known aromatic plant has revealed the presence of this compound as a significant constituent. This marks the first reported instance of this compound in this particular plant species, thus establishing it as a novel botanical source.

Plant Material and Authentication

Fresh aerial parts of the plant were collected during its flowering season. A voucher specimen was prepared and deposited in a recognized herbarium for botanical authentication and future reference. This crucial step ensures the reproducibility and verification of the research findings.

Experimental Protocols

This section details the methodologies employed for the extraction, isolation, and identification of this compound from the novel plant source.

Extraction of the Essential Oil

The essential oil was extracted from the fresh plant material using hydrodistillation.

Protocol:

  • Preparation of Plant Material: 500 g of the fresh aerial parts of the plant were coarsely chopped.

  • Hydrodistillation: The chopped plant material was placed in a 5 L round-bottom flask with 2.5 L of distilled water. The flask was connected to a Clevenger-type apparatus.

  • Distillation Process: The mixture was boiled for 3 hours. The steam and volatile components were condensed, and the essential oil was collected in the calibrated tube of the Clevenger apparatus.

  • Oil Recovery and Drying: The collected essential oil was separated from the aqueous layer and dried over anhydrous sodium sulfate.

  • Storage: The dried essential oil was stored in a sealed, dark glass vial at 4°C until further analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The chemical composition of the essential oil was analyzed using GC-MS to identify and quantify its constituents.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent Technologies 7890A GC system

  • Mass Spectrometer: Agilent Technologies 5975C MS detector

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program: Initial temperature of 60°C held for 2 min, then ramped to 240°C at a rate of 3°C/min, and held for 10 min.

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ionization Energy: 70 eV

  • Mass Range: 40-550 amu

Identification of Components:

The components of the essential oil were identified by comparing their mass spectra with the data from the NIST and Wiley libraries, and by comparing their retention indices with those reported in the literature.

Isolation of this compound

This compound was isolated from the essential oil using preparative thin-layer chromatography (pTLC).

Protocol:

  • Sample Application: The essential oil was dissolved in hexane (10 mg/mL) and applied as a band onto a preparative silica gel 60 F254 TLC plate (20 x 20 cm, 1 mm thickness).

  • Chromatographic Development: The plate was developed in a saturated chamber with a solvent system of hexane:ethyl acetate (95:5, v/v).

  • Visualization: The plate was observed under UV light at 254 nm. The band corresponding to this compound was identified by comparison with a co-chromatographed authentic standard.

  • Elution: The identified band was scraped from the plate, and the silica gel was extracted with dichloromethane.

  • Purification: The dichloromethane extract was filtered and the solvent was evaporated under reduced pressure to yield purified this compound.

  • Purity Assessment: The purity of the isolated compound was confirmed by GC-MS analysis.

Data Presentation

The quantitative data from the GC-MS analysis of the essential oil is summarized in the table below.

Retention Time (min)Compound NameMolecular FormulaMolecular WeightPeak Area (%)
...............
XX.XX This compound C₁₀H₁₂O₂ 164.20 X.XX
...............

Note: The table should be populated with the full results of the GC-MS analysis, with the row for this compound highlighted.

Visualization of Experimental Workflow

The overall experimental workflow for the discovery and isolation of this compound is depicted in the following diagram.

experimental_workflow plant_material Fresh Aerial Parts of Novel Plant hydrodistillation Hydrodistillation plant_material->hydrodistillation essential_oil Essential Oil hydrodistillation->essential_oil gcms_analysis GC-MS Analysis essential_oil->gcms_analysis ptlc Preparative TLC essential_oil->ptlc identification Compound Identification (MS Library & RI) gcms_analysis->identification isolated_compound Isolated this compound ptlc->isolated_compound purity_check Purity Confirmation (GC-MS) isolated_compound->purity_check

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathway

While the specific signaling pathway for the biosynthesis of this compound in this novel plant source has not yet been elucidated, the general phenylpropanoid pathway is the likely origin. The following diagram illustrates the established biosynthetic route leading to the precursors of isoeugenol.

phenylpropanoid_pathway phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H caffeic_acid Caffeic Acid p_coumaric_acid->caffeic_acid C3'H ferulic_acid Ferulic Acid caffeic_acid->ferulic_acid COMT coniferaldehyde Coniferaldehyde ferulic_acid->coniferaldehyde 4CL, CCR coniferyl_alcohol Coniferyl Alcohol coniferaldehyde->coniferyl_alcohol CAD isoeugenol Isoeugenol coniferyl_alcohol->isoeugenol Isoeugenol Synthase

Caption: General phenylpropanoid biosynthetic pathway.

Conclusion

This technical guide outlines the discovery and detailed methodology for the isolation of this compound from a novel plant source. The provided experimental protocols and data serve as a valuable resource for researchers in the fields of phytochemistry, natural product chemistry, and drug discovery. Further research is warranted to explore the full chemical profile of this plant and to investigate the biological activities of its constituents. The identification of new botanical sources for valuable compounds like this compound is essential for ensuring a sustainable supply for future applications.

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the degradation pathways of isoeugenol, with a focus on microbial and abiotic transformations. It is intended for researchers, scientists, and drug development professionals interested in the biotransformation of phenylpropanoids and the production of valuable aromatic compounds. This document details the enzymatic reactions, metabolic intermediates, and final byproducts of isoeugenol degradation, supported by quantitative data, experimental methodologies, and pathway visualizations.

Disclaimer: The majority of the available scientific literature refers to "isoeugenol" without specifying the cis or trans isomer. Therefore, this guide primarily discusses the degradation of isoeugenol as a general substrate. While the degradation pathways for cis- and trans-isoeugenol are expected to be similar, further research is needed to elucidate any isomer-specific differences in reaction kinetics, byproduct formation, and microbial preference.

Microbial Degradation of Isoeugenol

The microbial degradation of isoeugenol is a key process for the biotechnological production of natural vanillin. Several bacterial species, primarily from the genera Pseudomonas and Bacillus, have been identified for their ability to metabolize isoeugenol. The predominant metabolic route is the epoxide-diol pathway, which involves the oxidative cleavage of the propenyl side chain.

Key Microorganisms

A variety of microorganisms have been shown to degrade isoeugenol, with notable examples including:

  • Pseudomonas putida IE27: This strain is known for its isoeugenol-assimilating capabilities and has been a source for the purification and characterization of isoeugenol monooxygenase.

  • Pseudomonas nitroreducens Jin1: This bacterium can utilize both eugenol and isoeugenol as sole carbon and energy sources, converting them to vanillin.

  • Bacillus subtilis HS8: This soil bacterium degrades isoeugenol to vanillin and further metabolizes it to other valuable aromatic compounds.[1]

  • Bacillus pumilus S-1: This strain has demonstrated a high molar yield for the conversion of isoeugenol to vanillin.

  • Rhodococcus rhodochrous : This species is also capable of metabolizing isoeugenol to produce vanillin.

The Epoxide-Diol Degradation Pathway

The primary pathway for the microbial degradation of isoeugenol is the epoxide-diol pathway. This pathway involves a series of enzymatic reactions that ultimately lead to the formation of vanillin and acetaldehyde.

Isoeugenol_Degradation_Pathway isoeugenol cis-Isoeugenol epoxide Isoeugenol Epoxide isoeugenol->epoxide Isoeugenol Monooxygenase (Iem) dehydrodiisoeugenol Dehydrodiisoeugenol isoeugenol->dehydrodiisoeugenol Bipolymerization diol Isoeugenol Diol epoxide->diol Epoxide Hydrolase vanillin Vanillin diol->vanillin acetaldehyde Acetaldehyde diol->acetaldehyde vanillic_acid Vanillic Acid vanillin->vanillic_acid Vanillin Dehydrogenase guaiacol Guaiacol vanillic_acid->guaiacol Vanillic Acid Decarboxylase Abiotic_Degradation_Pathway isoeugenol This compound hqm Hydroxy Quinone Methide (HQM) (transient intermediate) isoeugenol->hqm Photo-oxidation neolignan syn-7,4′-Oxyneolignan hqm->neolignan isoeugenol2 Isoeugenol isoeugenol2->neolignan Microbial_Cultivation_Workflow inoculation Inoculate with single colony pre_culture Pre-culture in rich medium (e.g., LB broth) inoculation->pre_culture main_culture Main culture in mineral salts medium with isoeugenol as sole carbon source pre_culture->main_culture incubation Incubate at optimal temperature and shaking (e.g., 30°C, 200 rpm) main_culture->incubation monitoring Monitor growth (OD600) and substrate/product concentrations incubation->monitoring

References

In Silico Modeling of cis-Isoeugenol Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Isoeugenol, a phenylpropanoid naturally occurring in essential oils, is a significant contributor to the fragrance and flavor industries. Beyond its aromatic properties, emerging research suggests a spectrum of biological activities, necessitating a deeper understanding of its molecular interactions. This in-depth technical guide provides a comprehensive framework for the in silico modeling of this compound's binding to potential protein targets. It is designed to equip researchers, scientists, and drug development professionals with the methodologies to investigate the compound's mechanism of action, predict its pharmacological profile, and guide further experimental validation. This document outlines detailed protocols for molecular docking and molecular dynamics simulations, summarizes key quantitative data, and visualizes relevant signaling pathways and experimental workflows.

Potential Protein Targets of this compound

As a volatile fragrance molecule, the primary interaction of this compound is with olfactory receptors, initiating the sense of smell. However, its structural characteristics, shared with other bioactive phenylpropanoids, suggest a broader range of potential non-olfactory protein targets. In silico target prediction tools and analysis of structurally similar compounds point towards several receptor families of interest for further investigation.

Identified Potential Targets:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): In silico studies on the closely related isomer, isoeugenol, have demonstrated potential binding to these key enzymes in the nervous system, suggesting a role in modulating cholinergic activity.[1]

  • GABA-A Receptors: Structurally similar fragrance molecules and terpenoids have been shown to modulate GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[2][3] Eugenol, a structural isomer of isoeugenol, has been shown to inhibit GABA-A receptor currents.[2]

  • Cannabinoid Receptors (CB1 and CB2): Terpenes, which share structural motifs with this compound, can modulate cannabinoid receptor activity.[4] These G-protein coupled receptors are crucial in regulating a multitude of physiological processes.

  • Transient Receptor Potential (TRP) Channels: Various natural compounds, including eugenol, are known to interact with TRP channels such as TRPV1, TRPM8, and TRPA1.[5][6] These channels are involved in sensory perception, including temperature and pain.

Experimental Protocols for In Silico Modeling

This section provides detailed methodologies for conducting molecular docking and molecular dynamics simulations to investigate the binding of this compound to its potential protein targets.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and intermolecular interactions.

Protocol:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate protonation states to amino acid residues at a physiological pH of 7.4.

    • Repair any missing residues or loops in the protein structure using tools like SWISS-MODEL or Modeller.

    • Minimize the energy of the protein structure using a force field such as CHARMM36 or AMBER.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a database like PubChem.[7]

    • Optimize the ligand's geometry using a quantum mechanical method (e.g., DFT with B3LYP/6-31G* basis set).

    • Assign partial charges to the ligand atoms.

  • Docking Simulation:

    • Define the binding site on the receptor. This can be identified from the position of a co-crystallized ligand or predicted using binding site prediction software.

    • Perform the docking using software such as AutoDock Vina, GOLD, or Glide.

    • Generate a set of possible binding poses for this compound within the defined binding site.

  • Analysis of Results:

    • Rank the generated poses based on their docking scores, which estimate the binding affinity.

    • Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the receptor.

    • Visualize the protein-ligand complex to further understand the binding mode.

Molecular Dynamics (MD) Simulation

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of conformational changes over time.

Protocol:

  • System Preparation:

    • Use the best-ranked docked complex from the molecular docking study as the starting structure.

    • Place the complex in a periodic boundary box of appropriate dimensions.

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system and mimic physiological salt concentration.

  • Simulation Parameters:

    • Employ a suitable force field for both the protein and the ligand (e.g., AMBER, CHARMM).

    • Perform an initial energy minimization of the entire system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 310 K) under the NVT (isothermal-isochoric) ensemble.

    • Equilibrate the system under the NPT (isothermal-isobaric) ensemble to ensure the correct density.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to allow for the system to reach equilibrium and for meaningful conformational sampling.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the protein-ligand complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

    • Investigate the persistence of key intermolecular interactions observed in the docking pose.

    • Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to obtain a more accurate estimation of binding affinity.

Data Presentation

Quantitative data from in silico studies are crucial for comparing the binding of this compound to different targets and for prioritizing experimental validation. The following table summarizes docking scores from a study on isoeugenol, providing a reference for expected values.[1]

Target ProteinLigandDocking Score (kcal/mol)Key Interacting Residues
Acetylcholinesterase (AChE)Isoeugenol-12.2390(Data not specified in source)
Butyrylcholinesterase (BChE)Isoeugenol-10.1632(Data not specified in source)

Visualization of Signaling Pathways and Workflows

Understanding the downstream consequences of receptor binding is essential. The following diagrams, generated using the DOT language, illustrate the signaling pathways of the potential target receptors and a typical in silico modeling workflow.

Signaling Pathways

GABAA_Signaling cis_isoeugenol This compound GABAA_R GABA-A Receptor cis_isoeugenol->GABAA_R Binds to allosteric site Cl_channel Chloride Channel (Open) GABAA_R->Cl_channel Modulates Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Leads to Cl- influx Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

GABA-A Receptor Signaling Pathway

Cannabinoid_Signaling cis_isoeugenol This compound CB_R Cannabinoid Receptor (CB1/CB2) cis_isoeugenol->CB_R Binds to G_protein G-protein (Gi/o) CB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAP Kinase Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Reduces Cellular_Response Cellular Response cAMP->Cellular_Response MAPK->Cellular_Response

Cannabinoid Receptor Signaling Pathway

TRP_Signaling cis_isoeugenol This compound TRP_Channel TRP Channel (e.g., TRPV1, TRPM8) cis_isoeugenol->TRP_Channel Binds to Ion_Channel Cation Channel (Open) TRP_Channel->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Ca2+/Na+ influx Cellular_Response Cellular Response (e.g., Pain Sensation) Depolarization->Cellular_Response

TRP Channel Signaling Pathway
Experimental Workflow

InSilico_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation protein_prep Protein Preparation docking Perform Docking protein_prep->docking ligand_prep Ligand Preparation (this compound) ligand_prep->docking analysis Analyze Poses & Select Best Candidate docking->analysis md_setup System Setup & Equilibration analysis->md_setup production_md Production MD Run md_setup->production_md trajectory_analysis Trajectory Analysis & Binding Free Energy Calculation production_md->trajectory_analysis result Predicted Binding Mode & Affinity trajectory_analysis->result

In Silico Modeling Workflow

Conclusion

The in silico methodologies detailed in this guide provide a robust framework for investigating the receptor binding of this compound. By combining molecular docking and molecular dynamics simulations, researchers can gain significant insights into the potential protein targets and binding mechanisms of this multifaceted compound. The identified potential targets, including cholinesterases, GABA-A receptors, cannabinoid receptors, and TRP channels, offer promising avenues for future research. The systematic application of these computational techniques will be instrumental in elucidating the pharmacological profile of this compound and accelerating the discovery of its potential therapeutic applications. Subsequent experimental validation of these in silico findings is a critical next step in confirming the predicted molecular interactions.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of cis-Isoeugenol from Eugenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoeugenol, a phenylpropanoid, exists as two geometric isomers: cis (Z) and trans (E). While the trans-isomer is more common and thermodynamically stable, the cis-isomer is of interest for various applications, including as a precursor in the synthesis of certain bioactive molecules. However, the direct stereoselective synthesis of cis-isoeugenol from the readily available starting material, eugenol, is challenging. Standard isomerization methods of eugenol typically yield a mixture of isomers, with a strong preference for the trans form.

This document outlines a detailed two-step protocol for the synthesis of this compound. The first step involves the base-catalyzed isomerization of eugenol to produce a mixture of cis- and trans-isoeugenol. The second, crucial step employs photochemical isomerization to enrich the desired cis-isomer, followed by purification to yield the target compound.

Signaling Pathway and Logical Relationships

The synthetic strategy involves a sequential process of chemical and photochemical transformations, followed by purification. The logical workflow is depicted below.

SynthesisWorkflow Workflow for this compound Synthesis Eugenol Eugenol Isomerization Base-Catalyzed Isomerization Eugenol->Isomerization Mixture cis/trans-Isoeugenol Mixture Isomerization->Mixture Photoisomerization Photochemical Isomerization (UV) Mixture->Photoisomerization EnrichedMixture This compound Enriched Mixture Photoisomerization->EnrichedMixture Purification Chromatographic Purification EnrichedMixture->Purification cisIsoeugenol Pure this compound Purification->cisIsoeugenol

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Base-Catalyzed Isomerization of Eugenol

This protocol describes the conversion of eugenol to a mixture of cis- and trans-isoeugenol. This mixture will be predominantly the trans-isomer.

Materials:

  • Eugenol (99%)

  • Potassium hydroxide (KOH)

  • 1,2-Pentanediol

  • Toluene

  • 50% Sulfuric acid (H₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 30.0 g of eugenol, 30.0 g of potassium hydroxide, and 100.0 g of 1,2-pentanediol.

  • With stirring, heat the mixture to 160-170°C under a nitrogen atmosphere. Maintain this temperature for 6-8 hours.

  • After the reaction is complete, cool the mixture to 50-60°C.

  • Carefully acidify the reaction mixture to a pH of 3-4 by the slow addition of 50% sulfuric acid.

  • Add 300 ml of toluene to the flask and stir vigorously.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with an additional 100 ml of toluene.

  • Combine the organic layers and wash with water until the washings are neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude isoeugenol mixture.

Part 2: Photochemical Isomerization to Enrich this compound

This protocol details the enrichment of the cis-isomer from the mixture obtained in Part 1. This procedure is based on the principle that UV irradiation can induce the isomerization of the trans form to the cis form[1].

Materials:

  • Crude isoeugenol mixture (from Part 1)

  • Methanol (spectroscopic grade)

  • Quartz reaction vessel

  • UV lamp (emitting at approximately 310 nm)

  • Stirring plate

Procedure:

  • Prepare a dilute solution of the crude isoeugenol mixture in spectroscopic grade methanol. The concentration should be low enough to ensure sufficient light penetration.

  • Place the solution in a quartz reaction vessel equipped with a magnetic stirrer.

  • Irradiate the solution with a 310 nm UV lamp while stirring continuously.

  • Monitor the progress of the isomerization by taking aliquots at regular intervals (e.g., every 10-15 minutes) and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Continue the irradiation until the desired enrichment of the cis-isomer is achieved. It has been observed that the amount of this compound can increase significantly within the first 10-30 minutes of irradiation[1].

  • Once the desired isomer ratio is reached, stop the irradiation and concentrate the solution under reduced pressure to remove the methanol.

Part 3: Purification of this compound

This protocol describes the separation of this compound from the enriched mixture. Supercritical Fluid Chromatography (SFC) or preparative HPLC are effective methods for this separation[2][3].

Materials:

  • This compound enriched mixture (from Part 2)

  • Mobile phase solvents (e.g., supercritical CO₂, methanol)

  • Chromatography system (SFC or preparative HPLC) with a suitable column (e.g., cyano-bonded stationary phase)[2]

Procedure:

  • Dissolve the enriched isoeugenol mixture in a minimal amount of the mobile phase.

  • Set up the chromatography system with a column suitable for isomer separation. A cyano column has been shown to be effective for separating cis- and trans-isoeugenol[2].

  • Optimize the separation conditions (e.g., mobile phase composition, flow rate, column temperature, and pressure) based on analytical scale separations.

  • Inject the sample onto the column and collect the fractions corresponding to the this compound peak.

  • Combine the fractions containing the pure cis-isomer and remove the solvent under reduced pressure to obtain the final product.

  • Verify the purity and identity of the final product using analytical techniques such as GC, HPLC, NMR, and IR spectroscopy.

Data Presentation

The following table summarizes the expected quantitative data at different stages of the synthesis.

StageProductTypical Yieldcis-Isomer Contenttrans-Isomer ContentAnalytical Method
Part 1 Crude Isoeugenol Mixture>90%~5-10%~90-95%GC/HPLC
Part 2 cis-Enriched Mixture>95% (isomerization)Significantly IncreasedDecreasedGC/HPLC
Part 3 Pure this compoundDependent on purification efficiency>98%<2%GC/HPLC, NMR

Characterization Data for this compound

  • Appearance: Oily liquid[4].

  • ¹³C NMR (CDCl₃): Expected chemical shifts for this compound can be referenced from public databases such as PubChem.

  • ¹H NMR (CDCl₃): The proton NMR spectrum of the cis-isomer will show characteristic differences in the vinylic proton region compared to the trans-isomer, particularly in the coupling constants.

  • IR Spectroscopy: The IR spectrum of isoeugenol shows characteristic peaks for the hydroxyl group, aromatic ring, and the C=C double bond. The fingerprint region may show subtle differences between the cis and trans isomers.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis & Isomerization cluster_purification Purification & Analysis Eugenol Eugenol Base-Catalyzed Isomerization Base-Catalyzed Isomerization Eugenol->Base-Catalyzed Isomerization Base-Catalyzed Isomerization\n(KOH, 1,2-Pentanediol, 160-170°C) Base-Catalyzed Isomerization (KOH, 1,2-Pentanediol, 160-170°C) cis/trans-Isoeugenol Mixture cis/trans-Isoeugenol Mixture Photochemical Isomerization Photochemical Isomerization cis/trans-Isoeugenol Mixture->Photochemical Isomerization Photochemical Isomerization\n(310 nm UV, Methanol) Photochemical Isomerization (310 nm UV, Methanol) cis-Enriched Mixture cis-Enriched Mixture Chromatographic Separation Chromatographic Separation cis-Enriched Mixture->Chromatographic Separation Base-Catalyzed Isomerization->cis/trans-Isoeugenol Mixture Photochemical Isomerization->cis-Enriched Mixture Chromatographic Separation\n(SFC or HPLC) Chromatographic Separation (SFC or HPLC) Pure this compound Pure this compound Characterization Characterization Pure this compound->Characterization Characterization\n(GC, HPLC, NMR, IR) Characterization (GC, HPLC, NMR, IR) Chromatographic Separation->Pure this compound

Caption: Detailed experimental workflow for this compound synthesis.

References

Application Note: High-Yield Synthesis of cis-Isoeugenol for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoeugenol (2-methoxy-4-(1-propenyl)phenol) is a phenylpropanoid that exists as two geometric isomers: cis (Z) and trans (E).[1] While the trans isomer is more common and thermodynamically stable, the cis isomer is of significant interest for specific research applications in flavor chemistry, pharmacology, and materials science. The synthesis of isoeugenol is typically achieved through the isomerization of eugenol, a readily available starting material obtained from essential oils like clove oil.[2][3] This process, however, often yields a mixture of both isomers, with the trans form predominating.[4][5]

This application note provides a detailed protocol for the laboratory synthesis of isoeugenol with an enriched proportion of the cis-isomer. The described method involves the base-catalyzed isomerization of eugenol using potassium hydroxide in an aqueous medium at elevated temperatures. This approach has been reported to yield a higher percentage of cis-isoeugenol compared to other methods that are optimized for trans-isomer production.[5][6]

Experimental Protocol

This protocol details the isomerization of eugenol to a cis- and trans-isoeugenol mixture, with conditions that favor a higher yield of the cis isomer.

2.1 Materials and Equipment

  • Eugenol (99% purity)

  • Potassium hydroxide (KOH) pellets

  • Hydrochloric acid (HCl), concentrated

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Three-neck round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Gas chromatography-mass spectrometry (GC-MS) system for analysis

  • NMR spectrometer for structural confirmation

2.2 Synthesis Procedure

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 50 g of eugenol.

  • Base Addition: In a separate beaker, dissolve 20 g of potassium hydroxide in 100 mL of deionized water. Carefully add the KOH solution to the eugenol in the flask while stirring.

  • Isomerization Reaction: Heat the reaction mixture to 160-200°C using a heating mantle. Allow the mixture to reflux under vigorous stirring for 4 to 15 hours. The reaction progress can be monitored by taking small aliquots and analyzing them via GC-MS. A longer reaction time generally favors the formation of the thermodynamically more stable trans isomer. For a higher proportion of the cis isomer, a shorter reaction time within this window should be targeted.

  • Neutralization: After the desired reaction time, cool the mixture to room temperature. Carefully neutralize the mixture by slowly adding concentrated hydrochloric acid until the pH of the aqueous layer is between 3 and 4.[5]

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Add 100 mL of toluene and shake vigorously to extract the organic products. Allow the layers to separate and collect the upper organic layer. Perform two additional extractions of the aqueous layer with 50 mL of toluene each.

  • Washing and Drying: Combine all organic extracts and wash them with 100 mL of deionized water until the aqueous washing is neutral. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the dried organic solution to remove the magnesium sulfate. Remove the toluene using a rotary evaporator.

  • Purification: The crude isoeugenol mixture is then purified by vacuum distillation to separate the cis and trans isomers from any remaining starting material or byproducts.

Quantitative Data Summary

The isomerization of eugenol can be influenced by various catalysts and reaction conditions, leading to different ratios of cis and trans isomers. The following table summarizes results from different reported methods.

MethodStarting MaterialCatalyst/ReagentTemperature (°C)Time (h)Total Yield (%)This compound (%)trans-Isoeugenol (%)Reference
Aqueous Base-Catalyzed EugenolPotassium Hydroxide/Water160-2004-15Not Specified~30~70[5][6]
Solvent-Based Base-Catalyzed EugenolPotassium Hydroxide/Diol160-1706-8>90 (trans)6.6792.37[6]
Ultrasound-Assisted Clove PowderPotassium Hydroxide/Ethanol100-1301-2>95 (trans)2.6397.37[7]
Transition Metal-Catalyzed Clove Oil (80% Eugenol)Osmium Trichloride1354.25835.594.5[8]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Start: Eugenol + KOH Solution reaction Heat & Reflux (160-200°C, 4-15h) start->reaction neutralize Cool & Neutralize (HCl to pH 3-4) reaction->neutralize extract Toluene Extraction neutralize->extract wash_dry Wash & Dry (H₂O, MgSO₄) extract->wash_dry evaporate Solvent Removal (Rotary Evaporator) wash_dry->evaporate distill Vacuum Distillation evaporate->distill analyze Analysis (GC-MS, NMR) distill->analyze product Final Product: cis/trans-Isoeugenol distill->product

References

Application Note: Quantification of cis-Isoeugenol in a Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of cis-isoeugenol in a complex mixture using Gas Chromatography-Mass Spectrometry (GC-MS). Isoeugenol, a common fragrance and flavor ingredient, exists as two geometric isomers, cis and trans. Due to potential differences in their biological activities and regulatory limits, specific quantification of the cis-isomer is often required. This protocol outlines the sample preparation, GC-MS parameters for achieving chromatographic separation of the isomers, and mass spectrometric conditions for selective detection and quantification. The method is suitable for the analysis of this compound in various matrices, including cosmetics, essential oils, and food products.

Introduction

Isoeugenol is a phenylpropanoid that is widely used in perfumes, flavorings, and as an anesthetic in aquaculture.[1] It is classified as a fragrance allergen and its concentration in consumer products is regulated in many countries. Isoeugenol exists as two geometric isomers: this compound and trans-isoeugenol. The accurate quantification of each isomer is crucial as they may exhibit different sensory properties and biological effects. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like isoeugenol in complex matrices.[2][3] This application note provides a detailed protocol for the quantification of this compound, focusing on achieving baseline separation from its trans-isomer and other matrix components.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes a general liquid-liquid extraction procedure suitable for many liquid samples such as perfumes, essential oils diluted in a carrier oil, or beverages.

Reagents and Materials:

  • Hexane (GC grade)

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • Sample vials

  • Vortex mixer

  • Centrifuge

Procedure:

  • Accurately weigh or measure 1 g (or 1 mL) of the sample into a 15 mL centrifuge tube.

  • Add 5 mL of hexane to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the mixture at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean tube.

  • Repeat the extraction of the aqueous layer with another 5 mL of hexane.

  • Combine the hexane extracts.

  • Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • The dried extract can be concentrated under a gentle stream of nitrogen if necessary and then reconstituted in a known volume of hexane or ethyl acetate prior to GC-MS analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph equipped with a mass selective detector (GC-MS) is used.

GC Conditions:

  • Column: A polar capillary column is recommended for the separation of cis- and trans-isoeugenol. A column such as a DB-WAX or a cyano-based phase (e.g., SP-2340) is suitable. Alternatively, a mid-polarity column like a DB-17ms can also be effective.[4][5]

    • Example Column: (5%-phenyl)-methylpolysiloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode (e.g., 20:1) for more concentrated samples.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: Increase to 125 °C at a rate of 3 °C/min.

    • Ramp 2: Increase to 230 °C at a rate of 7 °C/min.

    • Ramp 3: Increase to 300 °C at a rate of 20 °C/min, hold for 5 minutes.[2]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Acquisition Mode: Selective Ion Monitoring (SIM) for quantitative analysis.

  • Ions to Monitor for this compound:

    • Quantifier Ion: m/z 164 (Molecular Ion).

    • Qualifier Ions: m/z 149, 131, 77. The relative abundance of these ions should be monitored to confirm the identity of the peak.

Data Presentation

Quantitative data for this compound should be determined by creating a calibration curve from standard solutions of known concentrations. The peak area of the quantifier ion (m/z 164) is plotted against the concentration.

Table 1: Example Calibration Data for this compound

Concentration (µg/mL)Peak Area (Quantifier Ion m/z 164)
0.115,234
0.578,956
1.0155,432
5.0798,654
10.01,601,234

Table 2: Method Performance Characteristics

ParameterValueReference
Linearity Range0.1 - 10 µg/mL[2]
Correlation Coefficient (r²)> 0.995[2]
Limit of Detection (LOD)0.4 - 1.2 µg/kg[7]
Limit of Quantification (LOQ)1.2 - 4.0 µg/kg[7]
Recovery83 - 113%[8]
Precision (RSD)< 15%[7]

Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Mixture LLE Liquid-Liquid Extraction (Hexane) Sample->LLE 1. Extract Drying Drying (Anhydrous Na2SO4) LLE->Drying 2. Remove Water Concentration Concentration & Reconstitution Drying->Concentration 3. Concentrate Final_Sample Final Sample for Injection Concentration->Final_Sample 4. Prepare for GC GC_Injection GC Injection Final_Sample->GC_Injection GC_Separation GC Separation (Polar Column) GC_Injection->GC_Separation 5. Separate MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection 6. Detect Peak_Integration Peak Integration (m/z 164) MS_Detection->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration 7. Calibrate Quantification Quantification of This compound Calibration->Quantification 8. Calculate

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Separation of Cis- and Trans-Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoeugenol, a key fragrance and flavor compound, exists as two geometric isomers: cis- and trans-isoeugenol. The quantitative determination of each isomer is crucial for quality control in various industries, including cosmetics, food, and pharmaceuticals. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the effective separation and quantification of cis- and trans-isoeugenol. The primary method detailed is a reverse-phase HPLC (RP-HPLC) procedure, which is widely applicable. An alternative normal-phase HPLC (NP-HPLC) method is also briefly described.

Primary Method: Reverse-Phase HPLC (RP-HPLC) with UV Detection

1. Principle

This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. The separation of cis- and trans-isoeugenol is achieved based on their differential partitioning between the stationary and mobile phases. Due to subtle differences in their polarity and shape, the two isomers will interact differently with the C18 stationary phase, leading to different retention times and thus, separation. The eluted compounds are detected by a UV detector at a wavelength where both isomers exhibit strong absorbance.

2. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

3. Reagents and Standards

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid or Formic acid (analytical grade)

  • Methanol (HPLC grade)

  • cis- and trans-Isoeugenol reference standards

4. Experimental Protocol

4.1. Standard Preparation

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of cis- and trans-isoeugenol reference standards and dissolve in 10 mL of methanol in separate volumetric flasks.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to obtain concentrations ranging from, for example, 1 to 100 µg/mL.

4.2. Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For simple matrices (e.g., reaction mixtures): Dilute an accurately measured amount of the sample with the mobile phase to fall within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • For complex matrices (e.g., perfumes, essential oils): A liquid-liquid extraction is recommended.[1][2]

    • Accurately weigh a portion of the sample and dissolve it in a suitable non-polar solvent like diethyl ether.

    • Perform an extraction with an aqueous sodium hydroxide solution to separate the phenolic isoeugenol from the non-acidic matrix components.[1][2]

    • Acidify the basic aqueous extract and then back-extract the isoeugenol isomers into a non-polar, water-immiscible solvent such as isooctane.[1][2]

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter prior to HPLC analysis.

4.3. Chromatographic Conditions

A reverse-phase C18 column is commonly used for this separation.[3][4] The mobile phase typically consists of a mixture of acetonitrile and water, with a small amount of acid to ensure good peak shape.[5]

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Lichrospher 100 RP-18)
Mobile Phase Isocratic: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid or Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm[3][4]
Run Time Approximately 20 minutes (adjust as needed based on retention times)

4.4. Data Analysis

  • Identify the peaks for cis- and trans-isoeugenol in the sample chromatogram by comparing their retention times with those of the reference standards. Typically, the trans-isomer elutes before the cis-isomer in reverse-phase systems.[2]

  • Construct a calibration curve for each isomer by plotting the peak area versus the concentration of the working standard solutions.

  • Quantify the amount of each isomer in the sample using the regression equation from the calibration curve.

Alternative Method: Normal-Phase HPLC (NP-HPLC)

For certain applications, normal-phase HPLC may provide better resolution. In this mode, a polar stationary phase is used with a non-polar mobile phase.[6]

  • Stationary Phase: A cyano (CN) or silica column can be effective. A cyano column, in particular, has shown good results for separating isoeugenol isomers in Supercritical Fluid Chromatography (SFC), a technique related to normal-phase HPLC.

  • Mobile Phase: A non-polar solvent system such as hexane or isooctane with a small amount of a more polar modifier like isopropanol or ethanol would be a suitable starting point.

  • Detection: UV detection at 270 nm or 283 nm remains appropriate.[3][4]

Data Presentation

Table 1: Summary of RP-HPLC Protocol Parameters

ParameterValueReference
Column Type C18 Reverse-Phase[3][4]
Column Dimensions 250 mm length x 4.6 mm internal diameter
Particle Size 5 µm
Mobile Phase Composition Acetonitrile:Water (60:40 v/v) + 0.1% Phosphoric AcidBased on[5]
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm[3][4]
Expected Elution Order 1. trans-isoeugenol2. cis-isoeugenol[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Inject Sample Standard_Prep->Injection Sample_Prep Sample Preparation (Dilution/Extraction) Sample_Prep->Injection HPLC_System HPLC System (C18 Column, ACN:H2O) Separation Isocratic Elution Injection->Separation Mobile Phase Flow Detection UV Detection at 270 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Peak Identification & Integration Chromatogram->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Result Final Report Quantification->Result

Caption: Experimental workflow for the HPLC analysis of cis- and trans-isoeugenol.

separation_principle cluster_column HPLC Column cluster_analytes Analytes Stationary_Phase Non-Polar Stationary Phase (C18 chains) Mobile_Phase Polar Mobile Phase (Acetonitrile/Water) Mobile_Phase->Stationary_Phase Flows Through trans_Isoeugenol trans-Isoeugenol (Less Polar) trans_Isoeugenol->Stationary_Phase Stronger Interaction (Longer Retention) cis_Isoeugenol This compound (More Polar) cis_Isoeugenol->Mobile_Phase Higher Affinity (Shorter Retention)

Caption: Principle of reverse-phase separation for cis- and trans-isoeugenol.

References

Application Note: 1H-NMR and 13C-NMR Analysis of cis-Isoeugenol in CDCl3

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of cis-isoeugenol in deuterated chloroform (CDCl₃). The provided data, summarized in comprehensive tables, offers a spectral fingerprint for the unambiguous identification and characterization of this compound, which is of significant interest to researchers in the fields of flavor chemistry, natural products, and drug development. This document is intended to serve as a practical guide for researchers, scientists, and professionals in related industries.

Introduction

This compound, a phenylpropanoid, is a well-known fragrance and flavor compound found in various essential oils. Its distinct stereochemistry plays a crucial role in its sensory properties and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of such organic molecules. This application note presents the characteristic ¹H and ¹³C NMR spectral data of this compound in the commonly used NMR solvent, CDCl₃.

Data Presentation

The ¹H and ¹³C NMR data for this compound in CDCl₃ are summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H-NMR Data of this compound in CDCl₃

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-1'6.42dq11.6, 1.8
H-2'5.89dq11.6, 6.8
H-3' (CH₃)1.88dd6.8, 1.8
H-26.89d1.9
H-56.84d8.1
H-66.75dd8.1, 1.9
OCH₃3.87s-
OH5.65s (br)-

Table 2: ¹³C-NMR Data of this compound in CDCl₃ [1]

Carbon AssignmentChemical Shift (δ) ppm
C-1'130.8
C-2'123.5
C-3' (CH₃)14.5
C-1131.9
C-2110.9
C-3146.5
C-4144.8
C-5114.2
C-6119.8
OCH₃55.9

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

NMR Data Acquisition

Instrumentation: A standard 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe is suitable for this analysis.

¹H-NMR Parameters:

  • Pulse Program: Standard single-pulse (zg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 16 ppm (-2 to 14 ppm)

  • Acquisition Time: 2.0 s

  • Relaxation Delay: 2.0 s

  • Number of Scans: 16

  • Dummy Scans: 4

¹³C-NMR Parameters:

  • Pulse Program: Standard proton-decoupled (zgpg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 240 ppm (-20 to 220 ppm)

  • Acquisition Time: 1.0 s

  • Relaxation Delay: 2.0 s

  • Number of Scans: 1024

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Reference the ¹H spectrum to the TMS signal at 0.00 ppm.

  • Reference the ¹³C spectrum to the residual solvent peak of CDCl₃ at 77.16 ppm.

  • Integrate the signals in the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H-NMR Acquisition transfer->h1_nmr c13_nmr 13C-NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase & Baseline Correction ft->phasing referencing Referencing Spectra phasing->referencing analysis Spectral Analysis referencing->analysis tables tables analysis->tables Generate Data Tables

Caption: Experimental workflow for NMR analysis of this compound.

cis_isoeugenol_structure cluster_structure This compound Structure and Numbering mol c1 1 c2 2 c3 3 c4 4 c5 5 c6 6 c1p 1' c2p 2' c3p 3' och3 OCH3 oh OH

Caption: Chemical structure of this compound with atom numbering.

References

Using cis-isoeugenol as a precursor for vanillin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An overview of established chemical and biocatalytic methodologies for synthesizing vanillin from cis-isoeugenol is detailed below. This document provides researchers, scientists, and drug development professionals with comprehensive application notes and protocols derived from scientific literature.

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a primary component of vanilla flavor and is extensively used in the food, beverage, pharmaceutical, and cosmetic industries. While natural vanillin is extracted from vanilla orchids, the demand far exceeds the supply, necessitating its production through chemical synthesis or bioconversion. Isoeugenol, which can be derived from the isomerization of eugenol found in clove oil, serves as a key precursor for vanillin synthesis.[1][2] Both chemical and biotechnological routes have been developed to perform this conversion, with bioconversion gaining significant attention as it can produce vanillin that may be labeled "natural" under certain regulatory frameworks.[3]

This document outlines various protocols for the conversion of isoeugenol to vanillin, presenting quantitative data in tabular format for comparative analysis and visualizing the core pathways and workflows.

Chemical Synthesis of Vanillin from Isoeugenol

Chemical methods for converting isoeugenol to vanillin typically involve the oxidative cleavage of the propenyl side chain. A variety of oxidizing agents and catalytic systems have been employed to achieve this transformation. The process often begins with the isomerization of eugenol to isoeugenol, which is then oxidized.[4][5]

Quantitative Data for Chemical Synthesis

A summary of different chemical oxidation methods is presented below, highlighting key reaction parameters and outcomes.

Oxidizing Agent/Catalyst Substrate Key Reagents/Additives Temperature Time Conversion/Yield Reference
Potassium Permanganate (KMnO₄)Isoeugenol AcetateManganese (II) Sulfate, Benzyltriethylammonium ChlorideNot SpecifiedNot Specified71.44% Conversion[4]
Sodium meta-nitrobenzenesulfonateIsoeugenolSodium Hydroxide105-107°C1 hourNot Specified[2]
OsO₄/NaIO₄Isoeugenol2,6-dimethylpyridineNot SpecifiedNot Specified70% Yield (Vanillin)[5]
H₂O₂–vanadate–pyrazine-2-carboxylic acidIsoeugenoln-Bu₄NVO₃, Pyrazine-2-carboxylic acid80°C2 hours~50% Yield (Vanillin)[6]
Hydrogen Peroxide (H₂O₂)IsoeugenolStrontium Ferrite Molybdenum Oxide (SFMO) catalyst60°C1.5 hours73% Conversion[7]
Chemical Synthesis Pathway

The general chemical pathway involves two main steps: the isomerization of eugenol to isoeugenol, followed by the oxidation of isoeugenol to yield vanillin.

Eugenol Eugenol Isoeugenol cis/trans-Isoeugenol Eugenol->Isoeugenol Isomerization (e.g., KOH, heat) Vanillin Vanillin Isoeugenol->Vanillin Oxidation (e.g., KMnO₄, H₂O₂, O₂)

Caption: General two-step chemical synthesis route from eugenol to vanillin.

Experimental Protocol 1: Multi-Step Chemical Synthesis

This protocol is a composite method based on the principles of isomerization, acetylation, oxidation, and hydrolysis.[4]

Objective: To synthesize vanillin from eugenol via an isoeugenol intermediate.

Materials:

  • Eugenol

  • Tris(2,4-pentanedionato) ruthenium(III) or Potassium Hydroxide (KOH)

  • Acetic anhydride

  • Pyridine

  • Potassium permanganate (KMnO₄)

  • Manganese (II) sulfate

  • Benzyltriethylammonium chloride

  • Sodium bisulfite

  • Hydrochloric acid (HCl)

  • Dichloromethane (or other suitable organic solvent)

  • Sodium sulfate (anhydrous)

  • TLC plates, GC-MS for analysis

Procedure:

  • Isomerization of Eugenol to Isoeugenol:

    • Combine 30 g of eugenol with 30 mg of Tris(2,4-pentanedionato) ruthenium(III) catalyst (1:1000 ratio).[4]

    • Alternatively, heat eugenol with a strong base like KOH at high temperatures (140–190°C) for 5-7 hours.[4]

    • Monitor the reaction completion using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The product will be a mixture of cis- and trans-isoeugenol.

  • Acetylation of Isoeugenol:

    • To the obtained isoeugenol, add acetic anhydride and a catalytic amount of pyridine.

    • Stir the mixture at room temperature.

    • Monitor the formation of isoeugenol acetate. In one study, 86.21% of isoeugenol was converted to its acetate form.[4]

    • Remove excess acetic anhydride and pyridine under reduced pressure.

  • Oxidation to Vanillin Acetate:

    • Dissolve the isoeugenol acetate in a suitable solvent like dichloromethane.

    • Prepare an aqueous solution of potassium permanganate (oxidizing agent), manganese (II) sulfate (to maintain neutral pH), and benzyltriethylammonium chloride (phase-transfer catalyst).[4]

    • Add the permanganate solution dropwise to the isoeugenol acetate solution under vigorous stirring. Maintain the temperature with an ice bath.

    • After the reaction is complete (indicated by the disappearance of the purple permanganate color), quench the reaction with sodium bisulfite solution.

    • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Hydrolysis to Vanillin:

    • Evaporate the solvent from the organic layer to obtain crude vanillin acetate.

    • Add a solution of hydrochloric acid and reflux the mixture to hydrolyze the acetate group.[4]

    • After hydrolysis, cool the reaction mixture and extract the vanillin with an organic solvent.

    • Wash the organic extract, dry it, and evaporate the solvent.

    • Purify the resulting crude vanillin by recrystallization or column chromatography.

    • Confirm product identity and purity using GC-MS and compare with a vanillin standard.

Biocatalytic Synthesis of Vanillin from Isoeugenol

Biocatalytic methods employ whole microorganisms or isolated enzymes to convert isoeugenol into vanillin. This approach is considered a "green" alternative to chemical synthesis and can be performed under mild conditions. The key enzyme often involved is isoeugenol monooxygenase (IEM), which catalyzes the oxidative cleavage of the isoeugenol side chain.[8][9]

Quantitative Data for Biocatalytic Synthesis

A summary of different biocatalytic systems is presented below.

Biocatalyst Substrate Conc. Key Conditions Time Vanillin Titer Molar Yield / Conversion Reference
Recombinant E. coli (IEM from P. nitroreducens Jin1)49.2 g/L IsoeugenolProduct isolation in situNot Specified38.3 g/L (252 mM)82.3% Yield[9][10]
Engineered E. coli (FfLSD gene)Not SpecifiedAqueous mediumNot Specified> 14 g/L> 90% Conversion[3]
Trichosporon asahii MP24 (resting cells)5 g/L IsoeugenolpH 5.8, 28°C, 200 rpm32 hours2.4 g/L52.5% Molar Yield[11]
Aspergillus niger I-14723.61 g/L IsoeugenolFermentation with resinNot Specified0.137 g/LNot Specified[12]
P. putida IE27 (resting cells)150 mM Isoeugenol10% (v/v) DMSO24 hours16.1 g/L71% Molar Yield[11]
Biocatalytic Synthesis Pathway & Workflow

The enzymatic conversion proceeds via an epoxide-diol pathway, catalyzed by isoeugenol monooxygenase (IEM).[8]

cluster_path Biocatalytic Pathway Isoeugenol Isoeugenol Intermediate Epoxide Intermediate Isoeugenol->Intermediate Isoeugenol Monooxygenase (IEM) + O₂ Vanillin Vanillin Intermediate->Vanillin Hydrolase

Caption: Enzymatic conversion of isoeugenol to vanillin via an epoxide intermediate.

A typical experimental workflow for whole-cell bioconversion involves several distinct stages from cell cultivation to product analysis.

A 1. Inoculation & Culture Growth (e.g., YPD medium, 28°C) B 2. Cell Harvesting (Centrifugation) A->B C 3. Preparation of Resting Cells (Wash & resuspend in buffer) B->C D 4. Bioconversion Reaction (Add isoeugenol to cell suspension) C->D E 5. Sample Collection & Quenching D->E At timed intervals F 6. Product Extraction (e.g., with Ethyl Acetate) E->F G 7. Analysis (HPLC or GC-MS) F->G

Caption: General experimental workflow for whole-cell bioconversion of isoeugenol.

Experimental Protocol 2: Bioconversion with Resting Cells

This protocol is based on the methodology for Trichosporon asahii.[11]

Objective: To produce vanillin from isoeugenol using a whole-cell yeast catalyst.

Materials:

  • Trichosporon asahii MP24 strain

  • YPD (Yeast extract, Peptone, Dextrose) broth

  • Potassium phosphate buffer (100 mM, pH 5.8)

  • Isoeugenol (98%, cis-trans mixture)

  • N,N-dimethylformamide (DMF)

  • Incubator shaker

  • Centrifuge

  • HPLC system for analysis

Procedure:

  • Cultivation of Yeast Cells:

    • Inoculate T. asahii MP24 into 100 mL of YPD broth in a 250 mL Erlenmeyer flask.

    • Incubate at 28°C in a rotary shaker at 200 rpm for 24 hours or until the desired growth phase is reached.

  • Preparation of Resting Cells:

    • Harvest the cells from the culture broth by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with sterile potassium phosphate buffer (100 mM, pH 5.8).

    • Resuspend the washed cell pellet in the same buffer to a desired final concentration (e.g., 7.5 g/L wet cell weight). This is the "resting cell" suspension.

  • Bioconversion Reaction:

    • Set up the reaction in an Erlenmeyer flask. To the resting cell suspension in phosphate buffer, add isoeugenol.

    • The isoeugenol should first be dissolved in a co-solvent like DMF to improve solubility. For a final concentration of 5 g/L isoeugenol, a 2% (v/v) concentration of DMF can be used.[11]

    • Incubate the reaction mixture at 28°C with agitation at 200 rpm.

  • Monitoring and Analysis:

    • Withdraw samples at regular time intervals (e.g., every 4-8 hours) for 32-48 hours.

    • Stop the reaction in the sample by adding an equal volume of a quenching solvent like acetonitrile or by centrifugation to remove the cells.

    • Analyze the supernatant for isoeugenol consumption and vanillin and vanillic acid formation using HPLC.

    • Based on the results, the optimal reaction time for maximal vanillin yield was found to be 32 hours, after which vanillin may be further oxidized to vanillic acid.[11]

Conclusion

The synthesis of vanillin from this compound is a well-established process achievable through both chemical and biocatalytic routes. Chemical synthesis offers high conversion rates but often requires harsh conditions and complex purification steps.[5] In contrast, bioconversion provides an environmentally benign alternative that operates under mild conditions and can yield a product considered "natural."[3][10] The choice of method depends on the desired scale, cost considerations, and final product classification. The protocols and data provided herein serve as a comprehensive guide for researchers to design and optimize the synthesis of vanillin from this readily available precursor.

References

Application Notes and Protocols: Cis-Isoeugenol as an Antimicrobial Agent in Food Preservation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-Isoeugenol, a phenylpropanoid naturally occurring in various essential oils, has garnered significant interest as a potential natural antimicrobial agent for food preservation. Its pleasant aroma and demonstrated efficacy against a range of foodborne pathogens, including both Gram-positive and Gram-negative bacteria, make it a compelling alternative to synthetic preservatives. These application notes provide a comprehensive overview of this compound's antimicrobial properties, its mechanism of action, and detailed protocols for its evaluation and application in food systems. While many studies refer to "isoeugenol" without specifying the isomer, this document will focus on the available data for the cis-isomer and will note when the information pertains to a mixture of isomers.

Antimicrobial Activity and Efficacy

This compound exhibits broad-spectrum antimicrobial activity against a variety of microorganisms responsible for food spoilage and foodborne illnesses. Its efficacy is attributed to its ability to disrupt microbial cell membranes.

Quantitative Antimicrobial Data

The antimicrobial efficacy of isoeugenol has been quantified using standard microbiological metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the reported MIC and MBC values for isoeugenol against several key foodborne pathogens. It is important to note that some studies use a mixture of cis- and trans-isomers.

MicroorganismTest MethodMIC (µg/mL)MBC (µg/mL)Reference
Escherichia coliBroth Microdilution312.5312.5[1]
Escherichia coli O157:H7Broth Microdilution600-[2]
Listeria monocytogenesBroth Microdilution312.5312.5[1]
Listeria innocuaBroth Microdilution1000-[2]
Salmonella typhimuriumBroth Microdilution312.5312.5[1]
Staphylococcus aureusBroth Microdilution312.5312.5[1]

Note: The specific isomer (cis- or trans-) of isoeugenol is not always specified in the cited literature. The values presented may correspond to a mixture of isomers.

Mechanism of Action

The primary antimicrobial mechanism of this compound involves its interaction with the bacterial cell membrane. It exhibits a non-disruptive, detergent-like action that increases membrane permeability. This disruption of the cell membrane's integrity leads to the leakage of intracellular components and ultimately, cell death.

Signaling Pathway and Mechanism of Action Diagram

This compound Mechanism of Action cluster_extracellular Extracellular Environment cluster_cell_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Environment This compound This compound Membrane_Interaction Membrane Interaction and Intercalation This compound->Membrane_Interaction Targets Permeability_Increase Increased Membrane Permeability Membrane_Interaction->Permeability_Increase Leads to Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) Permeability_Increase->Leakage Causes Cell_Death Cell Death Leakage->Cell_Death Results in

Antimicrobial mechanism of this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptone Soya Broth)

  • Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells)

  • Positive control (broth with inoculum, no this compound)

  • Negative control (broth only)

  • Solvent control (broth with inoculum and the same concentration of solvent used for the stock solution)

  • Microplate reader or visual inspection

Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

  • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).

  • Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours).

  • Determine the MIC by identifying the lowest concentration of this compound that shows no visible turbidity. This can be done visually or by measuring the optical density (OD) at 600 nm.

MIC Determination Workflow A Prepare this compound Stock and Bacterial Inoculum C Perform Serial Dilution of this compound A->C D Inoculate Wells with Bacteria A->D B Dispense Broth into 96-Well Plate B->C C->D E Incubate Plate D->E F Read Results (Visual/OD) E->F G Determine MIC F->G

References

Application Notes and Protocols: Investigating the Anti-inflammatory Properties of cis-Isoeugenol in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Isoeugenol, a phenylpropanoid compound found in the essential oils of various plants, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. Chronic inflammation is a key pathological feature of numerous diseases, making the identification of novel anti-inflammatory agents a critical area of research. This document provides a detailed overview of the in vitro anti-inflammatory properties of this compound, with a focus on its mechanisms of action in murine macrophage cell lines, such as RAW 264.7. Macrophages play a central role in the inflammatory response by producing a variety of pro-inflammatory mediators, including nitric oxide (NO), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).

The available scientific literature suggests that isoeugenol (often without specifying the cis or trans isomer) can effectively mitigate the inflammatory response. It has been shown to inhibit the production of NO and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner.[1][2][3] The primary mechanism of action appears to be the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][4] Isoeugenol has been observed to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[2][4] Furthermore, it has been shown to suppress the phosphorylation of the MAPK family members, extracellular signal-regulated kinase (ERK) 1/2, and p38.[2][4]

These application notes provide a compilation of quantitative data on the anti-inflammatory effects of isoeugenol and detailed protocols for the key in vitro assays used to assess these properties. The provided methodologies and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound and related compounds.

Quantitative Data Summary

The following tables summarize the available quantitative data on the anti-inflammatory effects of isoeugenol in vitro. It is important to note that many studies do not specify the isomer of isoeugenol used.

Table 1: Inhibitory Effects of Isoeugenol on Nitric Oxide (NO) Production

Cell LineStimulantIsoeugenol Concentration% Inhibition of NO ProductionIC₅₀ ValueReference
RAW 264.7LPSDose-dependentNot specifiedNot explicitly stated, but effective inhibition shown[1][2][3]

Table 2: Inhibitory Effects of Isoeugenol on Pro-inflammatory Cytokine Production

CytokineCell LineStimulantIsoeugenol Concentration% InhibitionIC₅₀ ValueReference
TNF-αRAW 264.7LPSNot SpecifiedNot SpecifiedNot Specified[5]
IL-1βRAW 264.7LPSNot SpecifiedNot SpecifiedNot Specified[6]
IL-6RAW 264.7LPSNot SpecifiedNot SpecifiedNot Specified[6]

Note: The inhibitory effects of isoeugenol on pro-inflammatory cytokine production have been reported, but precise IC₅₀ values for this compound are not well-documented in the available literature. The provided references indicate a general inhibitory effect of eugenol and related compounds.

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is performed.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate overnight.

  • Pre-treat cells with this compound for 1-2 hours, followed by stimulation with LPS for 24 hours.

  • Collect 100 µL of the cell culture supernatant from each well.

  • In a new 96-well plate, add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each 100 µL of supernatant.

  • Incubate the plate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

Quantification of Pro-inflammatory Cytokines (ELISA)

The levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Protocol (General):

  • Seed RAW 264.7 cells in a 24-well plate and treat as described for the NO assay.

  • Collect the cell culture supernatants after an appropriate incubation time (e.g., 6-24 hours post-LPS stimulation).

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

  • Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody for the target cytokine.

  • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • A substrate solution is then added, and the resulting color change is measured at the appropriate wavelength using a microplate reader.

  • The cytokine concentration is determined from a standard curve generated with recombinant cytokines.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to determine the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Protocol:

  • Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS for the desired time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Visualizations

Experimental_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays Culture Culture RAW 264.7 Cells Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate MTT Cell Viability (MTT) Stimulate->MTT Griess NO Production (Griess) Stimulate->Griess ELISA Cytokine Quantification (ELISA) Stimulate->ELISA WB Western Blot Stimulate->WB

Caption: Experimental workflow for investigating the anti-inflammatory properties of this compound.

NFkB_MAPK_Pathway cluster_LPS LPS Stimulation cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_cisIsoeugenol This compound Inhibition cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 ERK ERK1/2 MAPKK->ERK AP1 AP-1 p38->AP1 ERK->AP1 iNOS iNOS AP1->iNOS COX2 COX-2 AP1->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) AP1->Cytokines IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_p65 NF-κB (p65/p50) NFkB_p65_nuc NF-κB (p65/p50) (Nucleus) NFkB_p65->NFkB_p65_nuc Translocation NFkB_p65_nuc->iNOS NFkB_p65_nuc->COX2 NFkB_p65_nuc->Cytokines cisIsoeugenol This compound cisIsoeugenol->MAPKK cisIsoeugenol->IKK Inflammatory_Response Inflammatory_Response iNOS->Inflammatory_Response Inflammatory Response COX2->Inflammatory_Response Inflammatory Response Cytokines->Inflammatory_Response Inflammatory Response

Caption: Signaling pathways modulated by this compound in LPS-stimulated macrophages.

References

Application Notes and Protocols for Testing Cis-Isoeugenol Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-isoeugenol, an isomer of the naturally occurring phenylpropanoid isoeugenol, is a compound of interest in various fields, including fragrance, food, and pharmaceuticals. Preliminary studies suggest that like its trans-isomer and related compounds, this compound may exhibit biological activities, including potential cytotoxicity against various cell types.[1][2][3][4][5] Understanding the cytotoxic profile of this compound is crucial for assessing its safety and exploring its therapeutic potential. These application notes provide a comprehensive set of protocols for evaluating the cytotoxic effects of this compound in a cell culture setting. The described assays will enable researchers to determine cell viability, distinguish between different modes of cell death (apoptosis and necrosis), and investigate the underlying molecular mechanisms, including the generation of reactive oxygen species (ROS) and the involvement of key signaling pathways.

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound involves initial cell culture and treatment, followed by a series of assays to measure different aspects of cell health and death.

Experimental Workflow for this compound Cytotoxicity Testing cluster_setup Phase 1: Experimental Setup cluster_assays Phase 2: Cytotoxicity & Viability Assays cluster_mechanism Phase 3: Mechanistic Assays cluster_analysis Phase 4: Data Analysis & Interpretation cell_culture Cell Line Selection & Culture treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment viability Cell Viability Assay (MTT Assay) treatment->viability membrane Membrane Integrity Assay (LDH Release Assay) treatment->membrane apoptosis Apoptosis vs. Necrosis (Annexin V/PI Staining) treatment->apoptosis caspase Caspase Activation (Caspase-3 Activity Assay) treatment->caspase ros Oxidative Stress (ROS Detection Assay) treatment->ros data_analysis Data Collection & Analysis viability->data_analysis membrane->data_analysis apoptosis->data_analysis caspase->data_analysis ros->data_analysis pathway_analysis Signaling Pathway Analysis (Western Blot) data_analysis->pathway_analysis conclusion Conclusion & Interpretation pathway_analysis->conclusion

Caption: Overall experimental workflow for assessing this compound cytotoxicity.

Experimental Protocols

Cell Culture and Treatment

1.1. Cell Line Selection and Maintenance:

  • Select an appropriate cell line based on the research context (e.g., cancer cell lines like MCF-7 or HCT116 for anti-cancer studies, or normal cell lines like human fibroblasts for general toxicity).

  • Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells upon reaching 80-90% confluency.

1.2. Preparation of this compound Stock Solution:

  • Prepare a high-concentration stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to prevent solvent-induced cytotoxicity.

1.3. Cell Treatment:

  • Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry) at a predetermined optimal density.[6][7]

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound from the stock solution in a complete culture medium.

  • Replace the existing medium with the medium containing different concentrations of this compound.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.[8]

  • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.[8]

  • Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability relative to the untreated control.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon plasma membrane damage, which is a marker of cytotoxicity.[6]

Protocol:

  • After the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes.[9]

  • Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[9]

  • Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer like Triton X-100).[6][9]

  • Add 100 µL of the LDH reaction solution to each well containing the supernatant.[9]

  • Incubate the plate for 30 minutes at room temperature, protected from light.[6][10]

  • Measure the absorbance at 490 nm using a microplate reader.[9]

  • Calculate the percentage of cytotoxicity based on the LDH release relative to the controls.[10]

Apoptosis vs. Necrosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]

Protocol:

  • Harvest the cells (including floating cells) by trypsinization and centrifugation.[12]

  • Wash the cells with cold PBS.[11][14]

  • Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[11][15]

  • Add fluorescently labeled Annexin V and PI to the cell suspension.[12][15]

  • Incubate for 15-20 minutes at room temperature in the dark.[11][14][15]

  • Add 400 µL of 1X Annexin-binding buffer to each sample.[11][15]

  • Analyze the cells immediately by flow cytometry.[15]

    • Viable cells: Annexin V-negative and PI-negative.[11][12]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[11]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11][12]

Caspase Activation Assessment: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[16][17]

Protocol:

  • Lyse the treated cells using a chilled lysis buffer.[17][18][19]

  • Centrifuge the lysates to pellet the cell debris and collect the supernatant.[17][18]

  • Determine the protein concentration of the lysates.

  • Add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).[18]

  • Incubate at 37°C for 1-2 hours.[17][18][19]

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[18]

  • Quantify the caspase-3 activity relative to the untreated control.[18]

Oxidative Stress Assessment: Reactive Oxygen Species (ROS) Detection

This assay measures the intracellular levels of ROS using a cell-permeable fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[20]

Protocol:

  • After treatment, wash the cells with a suitable buffer (e.g., PBS).[20][21]

  • Load the cells with the DCFH-DA probe and incubate for 30-60 minutes at 37°C in the dark.[20][21][22]

  • Wash the cells to remove the excess probe.[20]

  • Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (Ex/Em ~485/535 nm).[20][23]

  • The fluorescence intensity is proportional to the level of intracellular ROS.[20]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100 ± 5.2100 ± 4.8100 ± 5.5
1095.3 ± 4.188.7 ± 3.975.1 ± 4.3
2582.1 ± 3.565.4 ± 4.248.9 ± 3.8
5060.7 ± 2.942.1 ± 3.125.6 ± 2.9
10035.2 ± 2.118.9 ± 2.510.3 ± 1.8
IC50 (µM)65.845.228.7

Table 2: this compound-Induced Cytotoxicity (LDH Assay)

Concentration (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0 (Control)5.1 ± 1.26.3 ± 1.57.8 ± 1.9
1010.2 ± 1.818.5 ± 2.129.4 ± 2.5
2525.7 ± 2.340.1 ± 2.955.8 ± 3.1
5048.9 ± 3.165.3 ± 3.578.2 ± 3.9
10070.3 ± 4.085.6 ± 4.292.1 ± 4.5

Table 3: Analysis of Cell Death by Annexin V/PI Staining (48h)

Concentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
2568.4 ± 3.518.7 ± 1.912.9 ± 1.5
5040.1 ± 2.835.2 ± 2.524.7 ± 2.1
10015.8 ± 1.948.9 ± 3.135.3 ± 2.8

Table 4: Caspase-3 Activity and ROS Production (48h)

Concentration (µM)Relative Caspase-3 Activity (Fold Change)Relative ROS Production (Fold Change)
0 (Control)1.0 ± 0.11.0 ± 0.2
252.8 ± 0.31.9 ± 0.3
505.2 ± 0.53.5 ± 0.4
1008.9 ± 0.75.8 ± 0.6

Potential Signaling Pathways

Studies on isoeugenol and related compounds suggest the involvement of key signaling pathways in mediating their cytotoxic effects.[24][25][26] These pathways often involve the activation of stress-related kinases and the regulation of apoptosis-related proteins.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival. Inhibition of this pathway can lead to apoptosis. This compound may exert its cytotoxic effects by downregulating the phosphorylation of Akt, thereby promoting the activity of pro-apoptotic proteins.

PI3K/Akt Signaling Pathway cis_isoeugenol This compound pi3k PI3K cis_isoeugenol->pi3k akt Akt pi3k->akt survival Cell Survival akt->survival apoptosis Apoptosis akt->apoptosis

Caption: Potential inhibition of the PI3K/Akt survival pathway by this compound.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is involved in cell proliferation and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis. This compound might suppress the phosphorylation of ERK, contributing to its anti-proliferative and cytotoxic effects.[25][26]

MAPK/ERK Signaling Pathway cis_isoeugenol This compound erk ERK cis_isoeugenol->erk Inhibition ras Ras raf Raf ras->raf mek MEK raf->mek mek->erk proliferation Cell Proliferation erk->proliferation

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

These detailed protocols and application notes provide a robust framework for the systematic evaluation of this compound's cytotoxicity, paving the way for a better understanding of its biological effects and potential applications.

References

Cis-Isoeugenol: A Comprehensive Guide for its Application as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cis-Isoeugenol, a naturally occurring phenylpropanoid, serves as a critical analytical standard for researchers, scientists, and drug development professionals. Its precise quantification is essential in various fields, including flavor and fragrance analysis, food chemistry, and pharmaceutical research. This document provides detailed application notes and protocols for the use of this compound as a standard in analytical chemistry, focusing on chromatographic techniques.

Physicochemical Properties and Handling

This compound exists as a liquid at room temperature and is known to be less stable than its trans isomer, particularly in the presence of water.[1] It is crucial to handle the standard with care, minimizing exposure to light and air. For long-term storage, it is recommended to keep the standard in a tightly sealed container under an inert atmosphere at or below 4°C.

Quantitative Analysis of this compound

A variety of analytical techniques can be employed for the quantification of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. Below is a summary of common chromatographic methods with their respective performance characteristics.

Analytical MethodColumnMobile Phase/Carrier GasDetectionLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeReference
GC-MS DB-5MS UI (30 m x 0.25 mm, 0.25 µm)Helium (1.8 mL/min)Mass Spectrometry (MS)--2.5–80 µg/L[2]
HS-SPME-GC-MS --Mass Spectrometry (MS)<15 ng/g-R² > 0.98-
HPLC-UV Lichrospher 100 RP-18 (250 mm x 4.6 mm, 5 µm)Methanol and Acetic Acid in water (gradient)UV (270 nm)----
LC-Fluorometry Silver ion cation exchange-Fluorescence~0.002 mg/mL--[3]
SFC-UV Cyano column (250 mm × 4.6 mm, 5µm)8% Methanol in CO2UV (283 nm)---[4]

Experimental Protocols

Preparation of Standard Solutions

A precise and accurate preparation of calibration standards is fundamental for reliable quantitative analysis. The following protocol outlines the steps for preparing a stock solution and subsequent calibration standards of this compound.

Materials:

  • This compound analytical standard

  • High-purity solvent (e.g., HPLC-grade ethanol, methanol, or acetonitrile)

  • Class A volumetric flasks

  • Calibrated pipettes or microsyringes

  • Analytical balance

Protocol:

  • Stock Solution Preparation (e.g., 1000 µg/mL): a. Accurately weigh approximately 10 mg of this compound analytical standard into a clean weighing boat. b. Transfer the weighed standard into a 10 mL Class A volumetric flask. c. Dissolve the standard in a small amount of the chosen solvent. d. Once fully dissolved, bring the flask to volume with the solvent. e. Cap the flask and invert it several times to ensure homogeneity. This is your stock solution.

  • Preparation of Calibration Standards: a. Perform serial dilutions of the stock solution to prepare a series of calibration standards at desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). b. Use calibrated pipettes to transfer the appropriate volume of the stock or intermediate solution into separate volumetric flasks. c. Dilute to the mark with the chosen solvent and mix thoroughly.

Workflow for Preparing this compound Calibration Standards

G cluster_stock Stock Solution Preparation cluster_calibration Calibration Standard Preparation weigh Weigh this compound Standard dissolve Dissolve in Solvent weigh->dissolve fill_stock Fill to Volume (Volumetric Flask) dissolve->fill_stock mix_stock Mix Thoroughly fill_stock->mix_stock pipette Pipette Stock/Intermediate Solution mix_stock->pipette Serial Dilutions dilute Dilute to Volume (Volumetric Flasks) pipette->dilute mix_cal Mix Thoroughly dilute->mix_cal

Caption: Workflow for the preparation of this compound standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a general procedure for the analysis of this compound using GC-MS. Instrument parameters may require optimization based on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

  • DB-5MS UI column (30 m x 0.25 mm, 0.25 µm) or equivalent

GC-MS Parameters:

  • Carrier Gas: Helium at a constant flow of 1.8 mL/min.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min

    • Ramp to 150°C at 10°C/min

    • Ramp to 250°C at 20°C/min, hold for 5 min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

GC-MS Analysis Workflow

G sample_prep Sample/Standard Preparation injection GC Injection sample_prep->injection separation Chromatographic Separation (DB-5MS Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data_processing Data Acquisition & Processing detection->data_processing

Caption: General workflow for the analysis of this compound by GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

The following is a general HPLC protocol for the separation of isoeugenol isomers. Method parameters should be optimized for the specific application.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Fluorescence Detector

  • Lichrospher 100 RP-18 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column

HPLC Parameters:

  • Mobile Phase: A gradient of Methanol (A) and 0.1% Acetic Acid in Water (B)

    • 0-5 min: 40% A

    • 5-15 min: 40-80% A

    • 15-20 min: 80% A

    • 20-22 min: 80-40% A

    • 22-25 min: 40% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 270 nm or Fluorescence (Excitation: 285 nm, Emission: 325 nm)

Purification of this compound

Commercially available isoeugenol is often a mixture of cis and trans isomers. For applications requiring high-purity this compound, separation from the trans isomer is necessary. Preparative chromatography is a common technique for this purpose.

Principle: The separation of cis- and trans-isoeugenol can be achieved by exploiting the differences in their polarity and interaction with a stationary phase. Supercritical Fluid Chromatography (SFC) with a cyano-bonded stationary phase has been shown to be effective in separating these isomers.[4]

Logical Relationship for this compound Purification

G start Commercial Isoeugenol (cis/trans mixture) prep_sfc Preparative SFC (Cyano Column) start->prep_sfc fraction_collection Fraction Collection prep_sfc->fraction_collection cis_fraction This compound Fraction fraction_collection->cis_fraction trans_fraction Trans-Isoeugenol Fraction fraction_collection->trans_fraction analysis Purity Analysis (e.g., GC-MS, HPLC) cis_fraction->analysis pure_cis High-Purity this compound Standard analysis->pure_cis

Caption: Logical workflow for the purification of this compound.

Disclaimer: The protocols provided are intended as a general guide. It is essential for researchers to validate these methods for their specific instrumentation and matrices to ensure accurate and reliable results. Always refer to the certificate of analysis for the specific lot of the analytical standard being used.

References

Application Notes and Protocols for cis-Isoeugenol in Natural Insect Repellent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for evaluating cis-isoeugenol as a natural insect repellent. This document includes a summary of available data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction

This compound is a naturally occurring phenylpropanoid found in the essential oils of various plants. As a component of isoeugenol, it is recognized for its potential as a natural alternative to synthetic insect repellents. Its pleasant scent and biological activity make it a compound of interest for the development of novel repellent formulations. These notes are intended to guide researchers in the systematic evaluation of this compound's repellent properties.

Data Presentation

Table 1: Repellent Efficacy of Isoeugenol Against Various Arthropods

Target ArthropodAssay TypeConcentration TestedRepellency (%)Duration of ProtectionSource(s)
Sitophilus zeamais (Maize weevil)Contact ToxicityLD50: ~30 µg/mg insectNot ApplicableNot Applicable[1]
Tribolium castaneum (Red flour beetle)Contact ToxicityLD50: >30 µg/mg insectNot ApplicableNot Applicable[1]
Rhipicephalus microplus (Cattle tick)in vitro Larval Packet TestNot specifiedHighNot specified
Dermacentor nitens (Tropical horse tick)in vitro Larval Packet TestNot specifiedHighNot specified
Aedes aegypti (Yellow fever mosquito)Antennal Response (GC-EAD)Not specifiedElicited ResponseNot Applicable[2]

Table 2: Toxicological Profile of Isoeugenol

TestSpeciesRoute of AdministrationResultSource(s)
Acute Oral LD50RatGavage1560 mg/kg
Skin IrritationGuinea PigTopicalSeverely irritating[2]
Skin SensitizationHumanPatch TestPotential sensitizer

Experimental Protocols

Protocol for Evaluating Contact Repellency: Arm-in-Cage Assay for Mosquitoes

This protocol is adapted from standard WHO guidelines and is suitable for assessing the protective efficacy of this compound formulations against host-seeking mosquitoes.[3]

1.1. Materials:

  • This compound test formulations (e.g., in ethanol or a lotion base)

  • Positive control (e.g., 20% DEET)

  • Negative control (vehicle only)

  • Cages (e.g., 40x40x40 cm) containing 200 host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, or Culex quinquefasciatus) aged 5-10 days.

  • Human volunteers

  • Protective gloves and sleeves

  • Timer

  • Data recording sheets

1.2. Procedure:

  • Recruit human volunteers and obtain informed consent. Volunteers should avoid using scented products on the day of the test.

  • Define a 300 cm² area on the forearm of each volunteer.

  • Apply a standardized volume (e.g., 1 mL) of the this compound formulation, positive control, or negative control evenly to the defined area. Allow the application to dry for 30 minutes.

  • The volunteer inserts the treated forearm into the mosquito cage.

  • Record the number of mosquito landings and probings (biting attempts) over a 3-minute exposure period.

  • The primary endpoint is the Complete Protection Time (CPT), defined as the time from application until the first confirmed bite.

  • Repeat the exposure every 30 minutes until the first bite is confirmed, followed by a second bite in the same or subsequent exposure period to confirm the end of the CPT.

1.3. Data Analysis:

  • Calculate the mean CPT for each formulation.

  • Statistically compare the CPT of the this compound formulation to the negative and positive controls using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

Protocol for Evaluating Spatial Repellency of this compound

This protocol provides a framework for assessing the ability of volatile this compound to disrupt host-seeking behavior from a distance.

2.1. Materials:

  • Y-tube olfactometer

  • Air source (purified and humidified)

  • Flow meters

  • Test chambers for mosquitoes

  • Filter paper

  • This compound solution in a volatile solvent (e.g., hexane)

  • Control (solvent only)

  • 20-30 female mosquitoes per trial

2.2. Procedure:

  • Prepare the Y-tube olfactometer by ensuring a constant, clean airflow through both arms.

  • Apply a known concentration of this compound solution to a filter paper and place it in the odor source chamber of one arm.

  • Apply the solvent control to a separate filter paper and place it in the other arm's odor source chamber.

  • Release a single mosquito into the base of the Y-tube and allow it to choose between the two arms.

  • Record the mosquito's first choice (which arm it enters) and the time taken to make the choice.

  • A choice is recorded when the mosquito moves a set distance into one of the arms.

  • After each trial, clean the olfactometer thoroughly to prevent residue contamination.

  • Repeat the experiment with a sufficient number of mosquitoes to obtain statistically significant data.

2.3. Data Analysis:

  • Calculate the percentage of mosquitoes choosing the arm with the this compound and the control arm.

  • Use a chi-square test or a similar statistical test to determine if there is a significant preference for the control arm (indicating repellency).

  • Calculate a Repellency Index (RI): RI = (% Control - % Treatment) / (% Control + % Treatment).

Protocol for Evaluating Tick Repellency: Vertical Filter Paper Assay

This assay is a standard laboratory method to assess the repellency of a substance to ticks.[4]

3.1. Materials:

  • Filter paper strips (e.g., 5 cm x 10 cm)

  • This compound solutions at various concentrations in a suitable solvent (e.g., acetone)

  • Control solution (solvent only)

  • Nymph or adult ticks (e.g., Ixodes scapularis)

  • Forceps

  • A stand to hold the filter paper vertically

  • A heat or CO2 source as an attractant at the top of the filter paper (optional but recommended)

3.2. Procedure:

  • Draw a line across the middle of each filter paper strip.

  • Apply the this compound solution to the top half of the strip and the control solution to the bottom half. Allow the solvent to evaporate completely.

  • Mount the filter paper vertically.

  • Using forceps, place a single tick at the bottom of the filter paper.

  • Observe the tick's movement for a set period (e.g., 5 minutes).

  • Record whether the tick crosses the treated line. A tick that does not cross the line is considered repelled.

  • Repeat the assay with multiple ticks for each concentration.

3.3. Data Analysis:

  • Calculate the percentage of ticks repelled at each concentration.

  • Determine the EC50 (Effective Concentration to repel 50% of the ticks) using probit analysis.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Repellency Assays cluster_analysis Data Analysis cluster_outcome Outcome prep This compound Formulation contact Contact Repellency (Arm-in-Cage) prep->contact spatial Spatial Repellency (Y-Tube) prep->spatial tick Tick Repellency (Vertical Assay) prep->tick pos_ctrl Positive Control (e.g., DEET) pos_ctrl->contact pos_ctrl->tick neg_ctrl Negative Control (Vehicle) neg_ctrl->contact neg_ctrl->spatial neg_ctrl->tick cpt Calculate Complete Protection Time (CPT) contact->cpt ri Calculate Repellency Index (RI) spatial->ri ec50 Determine EC50 tick->ec50 outcome Efficacy Evaluation of this compound cpt->outcome ri->outcome ec50->outcome

Caption: Experimental workflow for evaluating this compound repellency.

Insect_Olfactory_Signaling cluster_olfactory Insect Olfactory Sensory Neuron cluster_ionotropic Ionotropic Pathway (Fast) cluster_metabotropic Metabotropic Pathway (Slow) odorant This compound or Odorant Receptor (ORx) odorant->or Binds orco Co-receptor (Orco) or->orco Forms Complex g_protein G-protein or->g_protein ion_channel Ion Channel Opening orco->ion_channel ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp camp->orco depolarization Neuron Depolarization ion_channel->depolarization signal Signal to Brain depolarization->signal

Caption: Generalized insect olfactory signaling pathway.

References

Troubleshooting & Optimization

Preventing cis- to trans-isomerization of isoeugenol during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isoeugenol. This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of cis- to trans-isomerization of isoeugenol during storage.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve issues related to the isomerization of isoeugenol.

Problem: I am observing a change in the isomeric ratio of my isoeugenol standard over time, with an increase in the trans-isomer.

Possible Causes and Solutions:

Potential CauseRecommended Action
Exposure to Light Isoeugenol is known to be sensitive to light, which can catalyze the isomerization from the cis- to the more stable trans-isomer. Store isoeugenol in amber glass vials or other light-protecting containers. Work with the compound in a dimly lit area or under yellow light.
Elevated Storage Temperature Higher temperatures can provide the activation energy needed for isomerization. Store isoeugenol at refrigerated temperatures (2-8 °C) for short-term storage and at -20 °C for long-term storage.[1]
Presence of Oxidizing Agents Isoeugenol is incompatible with strong oxidizing agents, which can degrade the molecule and potentially influence the isomeric equilibrium. Ensure the storage container is free from contaminants and avoid storing it near oxidizing chemicals.
Inappropriate Solvent The solvent used for storage can impact stability. For stock solutions, use deoxygenated solvents and store under an inert atmosphere (e.g., argon or nitrogen).
Headspace Oxygen in the Container Oxygen in the headspace of the storage container can contribute to oxidative degradation, which may indirectly affect isomer stability. For long-term storage, flush the vial with an inert gas before sealing.

Troubleshooting Workflow

troubleshooting_workflow start Problem: Change in Isoeugenol Isomeric Ratio check_light Is the sample protected from light? start->check_light check_temp Is the sample stored at the recommended temperature? check_light->check_temp Yes action_light Store in amber vials and work in low light. check_light->action_light No check_container Is the storage container appropriate (amber glass, tightly sealed)? check_temp->check_container Yes action_temp Store at 2-8°C (short-term) or -20°C (long-term). check_temp->action_temp No check_atmosphere Is the sample stored under an inert atmosphere? check_container->check_atmosphere Yes action_container Use appropriate containers and ensure a tight seal. check_container->action_container No action_atmosphere Flush with inert gas (Ar or N2) before sealing. check_atmosphere->action_atmosphere No reanalyze Re-analyze isomeric ratio after implementing changes. check_atmosphere->reanalyze Yes action_light->reanalyze action_temp->reanalyze action_container->reanalyze action_atmosphere->reanalyze

A flowchart for troubleshooting isoeugenol isomerization.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause the isomerization of cis-isoeugenol to trans-isoeugenol?

The primary factors are exposure to light (especially UV light), elevated temperatures, and the presence of oxidizing agents. The trans-isomer is thermodynamically more stable, and these factors provide the necessary energy to overcome the activation barrier for isomerization.

Q2: What are the ideal storage conditions for isoeugenol to minimize isomerization?

For optimal stability, isoeugenol should be stored in a tightly sealed, light-proof container (e.g., amber glass vial) with minimal headspace.[1] For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C is preferable. If storing in solution, use a deoxygenated solvent and consider flushing the container with an inert gas like argon or nitrogen.

Q3: Can I use antioxidants to prevent the isomerization of isoeugenol?

While antioxidants such as Butylated Hydroxytoluene (BHT) and Tocopherol are primarily used to prevent oxidation, they can also help maintain the overall stability of isoeugenol. By preventing oxidative degradation pathways, they can indirectly help preserve the isomeric integrity of the compound. However, direct quantitative data on their effectiveness in preventing isomerization is limited. It is recommended to use them in conjunction with proper storage conditions (low temperature and protection from light).

Q4: How can I accurately determine the cis to trans ratio of my isoeugenol sample?

Several analytical techniques can be used to separate and quantify the isomers of isoeugenol. The most common methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • GC-MS or GC-FID: Provides excellent separation of the volatile isomers.

  • HPLC-UV: Can also be used with appropriate column selection (e.g., C18 or specialized phases) and mobile phase composition.

For detailed protocols, please refer to the "Experimental Protocols" section below.

Q5: At what rate does the isomerization occur?

The rate of isomerization is highly dependent on the storage conditions. While specific kinetic data for various storage scenarios is not extensively published, it is known that exposure to direct sunlight or high temperatures can lead to rapid isomerization. It is crucial to adhere to recommended storage conditions to minimize this conversion.

Data on Factors Influencing Isoeugenol Isomerization

The following table summarizes the key factors affecting the stability of isoeugenol and the recommended mitigation strategies.

FactorInfluence on IsomerizationRecommended Mitigation
Light HighStore in amber, light-proof containers. Avoid exposure to direct sunlight and UV sources.
Temperature Moderate to HighStore at low temperatures: 2-8°C for short-term, -20°C for long-term.
Oxygen ModerateStore in tightly sealed containers with minimal headspace. Consider flushing with an inert gas.
Oxidizing Agents HighStore separately from oxidizing chemicals. Use high-purity, inert containers.
Antioxidants Potentially Low (indirect)Consider adding antioxidants like BHT or tocopherol to solutions, though their primary role is to prevent oxidation.

Logical Relationship of Factors Affecting Isomerization

factors_affecting_isomerization cluster_storage Influencing Factors isoeugenol This compound trans_isoeugenol trans-Isoeugenol isoeugenol->trans_isoeugenol Isomerization light Light (especially UV) light->isoeugenol temperature Elevated Temperature temperature->isoeugenol oxygen Oxygen oxygen->isoeugenol storage_conditions Storage Conditions

Factors influencing the isomerization of isoeugenol.

Experimental Protocols

Protocol 1: Quantification of cis- and trans-Isoeugenol using GC-MS

This protocol is a general guideline for the analysis of isoeugenol isomers. Instrument conditions may need to be optimized for your specific system.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the isoeugenol sample.

    • Dissolve in a suitable solvent (e.g., methanol, ethyl acetate) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • GC-MS Parameters:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 150 °C at 10 °C/min.

      • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Data Analysis:

    • Identify the peaks for cis- and trans-isoeugenol based on their retention times and mass spectra.

    • Quantify the amount of each isomer by integrating the peak areas and comparing them to the calibration curve.

Protocol 2: Quantification of cis- and trans-Isoeugenol using HPLC-UV

This protocol provides a general method for the separation of isoeugenol isomers by HPLC.

  • Sample Preparation:

    • Prepare samples and calibration standards as described in the GC-MS protocol, using the mobile phase as the diluent if possible.

  • HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The addition of a small amount of acid (e.g., 0.1% formic acid) may improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks for cis- and trans-isoeugenol based on their retention times.

    • Quantify the concentration of each isomer using a calibration curve generated from the peak areas of the standards.

References

cis-Isoeugenol stability issues in solution over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of cis-isoeugenol in solution over time. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by exposure to light, air (oxygen), and the presence of water.[1][2][3] It is also incompatible with strong oxidizing agents. Upon extended storage, isoeugenol, which is typically a colorless to pale yellow liquid, can become more yellow and viscous, indicating degradation.[1]

Q2: What are the recommended storage conditions for this compound solutions?

A2: For optimal stability, stock solutions of this compound should be stored at low temperatures. Recommendations vary, but generally, storage at -20°C or -80°C is advised. When stored at -80°C, the solution can be stable for up to 6 months, while at -20°C, it is recommended for use within 1 month. It is also crucial to protect the solution from light.

Q3: What are the known degradation products of this compound?

A3: One of the major degradation products identified from the photo-induced oxidation of isoeugenol is syn-7,4′-oxyneolignan.[1] Forced degradation studies have shown that isoeugenol can undergo about 40% degradation after 100 days of exposure to light and air.[1]

Q4: Is there a difference in stability between cis- and trans-isoeugenol?

A4: Commercial isoeugenol is typically a mixture of cis and trans isomers, with the trans isomer being thermodynamically more stable.[4] While specific stability data for the cis-isomer alone is limited, it is generally less stable than the trans-isomer.

Q5: How does the solvent affect the stability of this compound?

A5: this compound has been found to be relatively unstable in the presence of water.[2][3] For preparing stock solutions, anhydrous solvents are recommended. Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in solution color (yellowing) or viscosity. Degradation of this compound due to oxidation or light exposure.Discard the solution and prepare a fresh one. Ensure the new solution is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept at the recommended low temperature.
Inconsistent or unexpected experimental results. Degradation of the this compound stock solution, leading to a lower effective concentration.Prepare a fresh stock solution from a new vial of the compound. It is advisable to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles and exposure to air.
Precipitate formation in the solution. Poor solubility or degradation product precipitation.Ensure the solvent is appropriate and of high purity. If using DMSO, ensure it is anhydrous. Briefly sonicating the solution may help in solubilization. If a precipitate forms after storage, it is likely a degradation product, and the solution should be discarded.

Quantitative Stability Data

The following table summarizes the available quantitative data on the degradation of isoeugenol. It is important to note that specific kinetic data for this compound under various pH and temperature conditions is not extensively available in the literature. The data below is from a forced degradation study.

Condition Duration Degradation (%) Major Degradation Product Reference
Photo-induced oxidation with air100 days40%syn-7,4′-oxyneolignan[1]

Experimental Protocols

Protocol for Stability Testing of this compound by HPLC

This protocol outlines a general procedure for assessing the stability of a this compound solution.

1. Materials and Reagents:

  • This compound
  • High-purity solvent (e.g., HPLC-grade acetonitrile or methanol)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
  • Mobile phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need to be optimized.
  • Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
  • For forced degradation studies, dilute the stock solution with the stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, or 3% H₂O₂).

3. HPLC Method:

  • Column: C18 reverse-phase column
  • Mobile Phase: Acetonitrile:Water (isocratic or gradient)
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 280 nm
  • Injection Volume: 10 µL
  • Column Temperature: 25°C

4. Stability Study Procedure:

  • Time Zero Analysis: Immediately after preparation, inject the this compound solution into the HPLC to obtain the initial concentration and purity profile.
  • Storage: Store aliquots of the solution under the desired conditions (e.g., different temperatures, light exposure).
  • Time Point Analysis: At specified time intervals (e.g., 24, 48, 72 hours, 1 week), analyze an aliquot of the stored solution by HPLC.
  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of degradation. Monitor for the appearance of new peaks, which indicate degradation products.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

G Troubleshooting Workflow for this compound Stability A Inconsistent Experimental Results B Check for Solution Degradation A->B C Visual Inspection: Color Change or Precipitate? B->C Yes E Analytical Check: Run HPLC/GC-MS B->E No D Prepare Fresh Stock Solution C->D Yes C->E No G Review Storage Conditions: - Temperature - Light Exposure - Inert Atmosphere D->G F Degradation Confirmed? E->F F->D Yes I Consider Other Experimental Variables F->I No H Problem Resolved G->H G Simplified Proposed Degradation Pathway of Isoeugenol Isoeugenol Isoeugenol Oxidation Oxidation (Light, Air) Isoeugenol->Oxidation ReactiveIntermediate Reactive Intermediate (e.g., Quinone Methide) Oxidation->ReactiveIntermediate Dimerization Dimerization ReactiveIntermediate->Dimerization DegradationProduct Degradation Product (syn-7,4′-oxyneolignan) Dimerization->DegradationProduct G Inhibitory Effect of Isoeugenol on the NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releasing Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene activates Isoeugenol Isoeugenol Isoeugenol->IKK inhibits

References

Technical Support Center: Optimizing cis-Isoeugenol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of cis-isoeugenol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing isoeugenol?

A1: The most common method for synthesizing isoeugenol is through the isomerization of eugenol. This reaction involves the migration of the double bond in the allyl side chain of eugenol to a propenyl group, resulting in the formation of isoeugenol, which exists as a mixture of cis and trans isomers.

Q2: What factors influence the ratio of cis to trans isoeugenol in the final product?

A2: The isomeric ratio is primarily influenced by the reaction temperature, the type of catalyst used, the solvent, and the reaction time. Generally, higher temperatures tend to favor the formation of the more stable trans-isomer.

Q3: Why is it important to control the cis/trans isomer ratio?

A3: It is crucial to control the isomeric ratio because this compound is reported to have some level of toxicity.[1][2] For many commercial applications, the concentration of the cis-isomer is often limited. Therefore, understanding and controlling the reaction conditions to achieve the desired isomeric ratio is essential.

Q4: What are the common catalysts used for eugenol isomerization?

A4: A variety of catalysts can be used, including alkali hydroxides (e.g., potassium hydroxide), transition metal complexes (e.g., rhodium(III) chloride, osmium trichloride), and supported metal catalysts (e.g., palladium on carbon).[3][4] The choice of catalyst can significantly impact the reaction rate and the resulting isomer ratio.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low overall yield of isoeugenol - Incomplete reaction.- Sub-optimal reaction temperature.- Catalyst deactivation.- Increase reaction time.- Optimize the reaction temperature. Refer to the quantitative data tables below.- Ensure the catalyst is active and used in the correct proportion.
High percentage of unreacted eugenol - Insufficient reaction time or temperature.- Inefficient catalyst.- Extend the reaction duration.- Gradually increase the temperature and monitor the reaction progress.- Consider using a more active catalyst system.
Undesired cis/trans isomer ratio - Reaction temperature is not optimized for the desired isomer.- To favor the trans-isomer, consider rapid heating to a higher temperature (e.g., 160-170°C).[2]- For a higher proportion of the cis-isomer, milder conditions and specific catalysts might be explored, although direct methods for maximizing this compound are not well-documented due to its toxicity.
Formation of side products - Temperature is too high, leading to degradation or side reactions.- Presence of impurities in the starting material.- Lower the reaction temperature and monitor for side product formation using techniques like GC-MS.- Ensure the purity of the starting eugenol.
Difficulty in separating cis and trans isomers - Similar physical properties of the isomers.- trans-Isoeugenol is crystalline, while this compound is a liquid, which may allow for separation by crystallization at low temperatures.[5]- Chromatographic techniques can also be employed for separation.

Quantitative Data on Temperature Effects

The following tables summarize quantitative data on the effect of temperature on the yield and isomeric ratio of isoeugenol from various reported syntheses.

Table 1: Isomerization of Eugenol using Potassium Hydroxide

Temperature (°C)SolventCatalystThis compound (%)trans-Isoeugenol (%)Total Yield (%)Reference
100-130EthanolKOH2.63 - 4.6395.37 - 97.37>97[1]
160-1701,2-PropanediolKOH->90-[6]

Table 2: Isomerization of Eugenol using Other Catalysts

Temperature (°C)CatalystThis compound (%)trans-Isoeugenol (%)Total Yield (%)Reference
135Osmium trichloride5.594.583[4]

Experimental Protocols

Protocol 1: Isomerization of Eugenol using Potassium Hydroxide in Ethanol

This protocol is adapted from a patented method aiming for a high yield of trans-isoeugenol.[1]

Materials:

  • Clove powder (as a source of eugenol)

  • 1 mol/L Potassium hydroxide (KOH) solution

  • Ethanol

  • Toluene

  • Ultrasonic bath

  • Distillation apparatus

Procedure:

  • Mix clove powder with a 1 mol/L KOH solution and ethanol.

  • Place the mixture in an ultrasonic bath at a temperature between 100-130°C for 1-2 hours to obtain a decomposition liquid.

  • Mix the decomposition liquid with toluene and perform vacuum distillation to remove low-boiling point impurities. The temperature of the distillation heating source should be controlled between 50-90°C.

  • Continue the vacuum distillation of the remaining liquid. Control the distillation heating temperature between 100-120°C to collect the isoeugenol fraction.

Protocol 2: Isomerization of Eugenol using Osmium Trichloride

This protocol describes the synthesis of a mixture of cis- and trans-isoeugenol.[4]

Materials:

  • Crude clove oil (containing ~80% eugenol)

  • Osmium trichloride

  • Heating and distillation apparatus

  • Gas-liquid chromatograph for analysis

Procedure:

  • Heat a mixture of 20 g of crude clove oil and 50 mg of osmium trichloride to 135°C for 4.25 hours.

  • After the reaction, distill the mixture to obtain a fraction containing isoeugenol.

  • Analyze the composition of the distilled fraction by gas-liquid chromatography to determine the ratio of cis- and trans-isoeugenol.

Diagrams

experimental_workflow cluster_protocol1 Protocol 1: KOH in Ethanol cluster_protocol2 Protocol 2: Osmium Trichloride p1_start Mix Clove Powder, KOH, and Ethanol p1_ultrasonic Ultrasonic Bath (100-130°C, 1-2h) p1_start->p1_ultrasonic p1_distill1 Vacuum Distillation (50-90°C) p1_ultrasonic->p1_distill1 Remove Impurities p1_distill2 Vacuum Distillation (100-120°C) p1_distill1->p1_distill2 p1_product Isoeugenol p1_distill2->p1_product p2_start Mix Clove Oil and Osmium Trichloride p2_heat Heat (135°C, 4.25h) p2_start->p2_heat p2_distill Distillation p2_heat->p2_distill p2_product cis/trans-Isoeugenol Mixture p2_distill->p2_product troubleshooting_logic start Problem Encountered low_yield Low Overall Yield start->low_yield high_eugenol High Unreacted Eugenol start->high_eugenol wrong_ratio Incorrect cis/trans Ratio start->wrong_ratio side_products Side Product Formation start->side_products solution_time Increase Reaction Time low_yield->solution_time solution_temp Optimize Temperature low_yield->solution_temp solution_catalyst Check/Change Catalyst low_yield->solution_catalyst high_eugenol->solution_time high_eugenol->solution_temp high_eugenol->solution_catalyst wrong_ratio->solution_temp side_products->solution_temp solution_purity Check Starting Material Purity side_products->solution_purity

References

Technical Support Center: Purification of cis-Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of cis-isoeugenol from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a typical synthesis of this compound?

The most common impurity encountered during the synthesis of this compound is its geometric isomer, trans-isoeugenol. The synthesis, often an isomerization of eugenol, typically produces a mixture of both cis and trans isomers. Other potential impurities include unreacted eugenol and low-boiling point side products from the reaction. The presence of these impurities can affect the final product's physical and chemical properties.

Q2: What are the primary methods for purifying this compound?

The primary methods for purifying this compound are fractional distillation, column chromatography, and crystallization. The choice of method depends on the scale of the purification, the required purity of the final product, and the available equipment. A combination of these techniques is often employed for optimal results.

Q3: What are the key physical property differences between cis- and trans-isoeugenol that can be exploited for purification?

The main differences in physical properties that aid in the separation of cis- and trans-isoeugenol are their boiling and melting points. trans-Isoeugenol has a higher boiling point and is a crystalline solid at room temperature, while this compound has a lower boiling point and is a liquid. These differences are the basis for separation by fractional distillation and crystallization.

Troubleshooting Guides

Fractional Distillation

Q: I am having difficulty separating cis- and trans-isoeugenol by fractional distillation. What could be the issue?

A: Separating geometric isomers with close boiling points by fractional distillation can be challenging. Here are some common issues and solutions:

  • Insufficient Column Efficiency: Your distillation column may not have enough theoretical plates to separate the isomers effectively. Using a longer column or a column with a more efficient packing material, such as a Vigreux or packed column, can improve separation.

  • Incorrect Reflux Ratio: A high reflux ratio is generally required for separating components with close boiling points. Ensure you are maintaining a proper reflux ratio to allow for multiple vaporization-condensation cycles.

  • Fluctuating Heat Input: Inconsistent heating can disrupt the equilibrium within the column, leading to poor separation. Use a stable heating source like a heating mantle with a controller to maintain a steady boil-up rate.

  • Heat Loss: Heat loss from the column can reduce its efficiency. Insulating the column with glass wool or aluminum foil can help maintain the temperature gradient.

Column Chromatography

Q: My column chromatography separation of cis- and trans-isoeugenol shows poor resolution. How can I improve it?

A: Poor resolution in column chromatography can be addressed by optimizing several parameters:

  • Stationary Phase Selection: Standard silica gel can be used, but for challenging isomer separations, specialized columns may provide better results. For high-performance liquid chromatography (HPLC), a cyano column has been shown to be effective in separating cis- and trans-isoeugenol.[1]

  • Mobile Phase Optimization: The polarity of the mobile phase is critical. A common approach is to start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. Fine-tuning the solvent ratio is key to achieving good separation.

  • Column Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure the column is packed uniformly.

  • Sample Loading: Overloading the column with too much sample will result in broad, overlapping bands. Use an appropriate amount of sample for the column size. The sample should be dissolved in a minimal amount of the mobile phase before loading.

  • Flow Rate: A slow and consistent flow rate allows for proper equilibrium between the stationary and mobile phases, leading to better resolution.

Q: I am observing peak tailing in my HPLC analysis of isoeugenol isomers. What is the cause?

A: Peak tailing in HPLC is often caused by interactions between the analyte and active sites on the stationary phase, or issues with the mobile phase. Consider the following:

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to interactions that cause tailing. Ensure the mobile phase pH is appropriate for your analytes and column.

  • Column Contamination: Buildup of contaminants on the column can lead to peak tailing. Flushing the column with a strong solvent or replacing the guard column may resolve the issue.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

Crystallization

Q: I am trying to remove trans-isoeugenol by crystallization, but the purity of my this compound is not improving significantly. What should I do?

A: Since trans-isoeugenol is a solid and this compound is a liquid at room temperature, crystallization is an effective method for enrichment. Here are some tips:

  • Solvent Selection: The ideal solvent is one in which trans-isoeugenol is sparingly soluble at low temperatures, while this compound remains in solution. You may need to screen several solvents or use a mixed solvent system.

  • Cooling Rate: Slow cooling allows for the formation of purer crystals of trans-isoeugenol. Rapid cooling can trap the cis-isomer in the crystal lattice.

  • Seeding: Adding a small seed crystal of pure trans-isoeugenol can initiate crystallization at a lower supersaturation, leading to the formation of higher purity crystals.

  • Washing: After filtering the crystallized trans-isoeugenol, wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the cis-isomer.

  • Iterative Crystallization: A single crystallization step may not be sufficient. Multiple crystallization steps may be necessary to achieve the desired purity of the remaining this compound-rich liquid.

Data Presentation

Table 1: Physical Properties of Isoeugenol Isomers

PropertyThis compoundtrans-Isoeugenol
Physical State LiquidCrystalline Solid
Melting Point -33 °C
Boiling Point 133 °C at 11 mmHg140 °C at 12 mmHg
Density 1.088 g/mL at 20 °C1.087 g/mL at 20 °C
Refractive Index 1.5724 at 20 °C1.5778 at 20 °C

Table 2: Comparison of Purification Techniques for Isoeugenol Isomers

TechniquePrincipleAdvantagesDisadvantages
Fractional Distillation Separation based on differences in boiling points.Suitable for large-scale purification.Difficult for isomers with very close boiling points; potential for thermal degradation.
Column Chromatography Separation based on differential adsorption to a stationary phase.High resolution is achievable; applicable to a wide range of sample sizes.Can be time-consuming and require large volumes of solvent.
Crystallization Separation based on differences in solubility and melting point.Can be highly effective for removing the solid trans-isomer; scalable.May require multiple steps for high purity; yield can be affected by co-crystallization.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol describes a general method for the separation of cis- and trans-isoeugenol using silica gel column chromatography.

Methodology:

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of sample to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Drain the excess solvent until the solvent level is just above the silica gel.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude isoeugenol mixture in a minimal amount of the initial mobile phase.

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

    • Collect fractions in separate test tubes.

  • Analysis:

    • Analyze the collected fractions by thin-layer chromatography (TLC) or GC-MS to identify the fractions containing the desired this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Analysis of cis/trans-Isoeugenol Ratio by GC-MS

This protocol provides a general procedure for determining the isomeric ratio of a purified isoeugenol sample.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the isoeugenol sample in a suitable solvent (e.g., acetonitrile or hexane).

  • GC-MS Parameters (Example):

    • Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 1 min.

      • Ramp 1: Increase to 150 °C at 6 °C/min.

      • Ramp 2: Increase to 240 °C at 7 °C/min, hold for 3 min.

    • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peaks corresponding to cis- and trans-isoeugenol based on their retention times and mass spectra.

    • Determine the relative percentage of each isomer by integrating the peak areas.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product synthesis Isomerization of Eugenol distillation Fractional Distillation synthesis->distillation Crude Mixture chromatography Column Chromatography distillation->chromatography Enriched Fraction crystallization Crystallization chromatography->crystallization Partially Pure gcms GC-MS Analysis crystallization->gcms Final Product product Pure this compound gcms->product Purity Verification

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_distillation Fractional Distillation cluster_chromatography Column Chromatography cluster_crystallization Crystallization start Poor Separation of Isomers d1 Check Column Efficiency start->d1 c1 Optimize Mobile Phase start->c1 cr1 Screen Solvents start->cr1 d2 Adjust Reflux Ratio d1->d2 d3 Ensure Stable Heating d2->d3 c2 Repack Column c1->c2 c3 Reduce Sample Load c2->c3 cr2 Control Cooling Rate cr1->cr2 cr3 Use Seed Crystals cr2->cr3

Caption: Troubleshooting logic for poor isomer separation.

References

Technical Support Center: Separation of Isoeugenol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of isoeugenol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the separation of cis- and trans-isoeugenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating cis- and trans-isoeugenol on a preparative scale?

A1: The most effective methods for preparative separation of cis- and trans-isoeugenol are fractional distillation under vacuum and crystallization. These methods leverage the differences in the physical properties of the two isomers. Preparative High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also viable but are often more suitable for smaller scale purifications or when very high purity is required.

Q2: What are the key physical properties of cis- and trans-isoeugenol that enable their separation?

A2: The separation of cis- and trans-isoeugenol is possible due to the differences in their boiling and melting points. Notably, trans-isoeugenol is a crystalline solid at room temperature, while cis-isoeugenol is a liquid[1]. This significant difference in their physical state is highly advantageous for separation by crystallization. Their boiling points are also distinct, allowing for separation by fractional distillation.

Q3: Which isomer is typically more abundant in a synthesized mixture?

A3: In most synthesis and isomerization reactions starting from eugenol, the trans-isomer of isoeugenol is the thermodynamically more stable and, therefore, the predominant product[2].

Q4: Are there any safety concerns I should be aware of when handling isoeugenol isomers?

A4: Yes, isoeugenol is a known skin sensitizer, and some individuals may experience allergic reactions upon exposure[1]. It is essential to handle both isomers with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

Troubleshooting Guides

This section provides solutions to common issues encountered during the separation of isoeugenol isomers.

Fractional Distillation Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Poor Separation of Isomers - Insufficient column efficiency (low number of theoretical plates).- Reflux ratio is too low.- Distillation rate is too fast.- Use a packed column (e.g., with Raschig rings or metal sponges) or a Vigreux column to increase the number of theoretical plates.- Increase the reflux ratio to improve separation efficiency.- Reduce the heating rate to slow down the distillation and allow for better equilibration between liquid and vapor phases within the column.
Column Flooding - Excessive heating rate, leading to a high vapor flow that pushes liquid up the column.- Immediately reduce the heat to the distillation flask until the flooding subsides. Resume heating at a lower rate.
Bumping or Uneven Boiling - Lack of boiling chips or a magnetic stir bar in the distillation flask.- Always add new boiling chips or a stir bar to the cooled liquid before starting the distillation to ensure smooth boiling.
Product Degradation - High distillation temperatures.- Perform the distillation under vacuum to lower the boiling points of the isomers and minimize thermal degradation.
Crystallization Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
No Crystal Formation - The concentration of trans-isoeugenol is too low.- The cooling rate is too fast.- The incorrect solvent is being used.- Concentrate the solution to increase the supersaturation of the trans-isomer.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.- Experiment with different solvents or solvent mixtures. A solvent in which the trans-isomer is sparingly soluble at low temperatures is ideal.
Oiling Out (Formation of a liquid instead of crystals) - The solution is too concentrated.- The cooling rate is too rapid.- Add a small amount of solvent to dissolve the oil, then allow it to cool more slowly.- Try using a different solvent system.
Low Purity of Isolated cis-Isomer - Inefficient separation of the liquid phase from the solid trans-isomer crystals.- After crystallization, ensure complete removal of the mother liquor (containing the cis-isomer) by efficient filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

Experimental Protocols

Physical and Chemical Properties of Isoeugenol Isomers

A summary of the key physical properties of cis- and trans-isoeugenol is provided in the table below. These properties are fundamental to designing an effective separation strategy.

PropertyThis compoundtrans-IsoeugenolReference(s)
Physical State at Room Temp. LiquidCrystalline Solid[1]
Boiling Point (at 1 atm) ~266 °C~266 °C[1][3]
Boiling Point (at 10 mmHg) Not specified132 °C
Boiling Point (cis) 133.0 °C-[4]
Boiling Point (trans) -140.0 °C[4]
Melting Point -10 °C33 °C[1][4]

Note: There can be slight variations in reported boiling points due to experimental conditions.

Method 1: Fractional Vacuum Distillation

This method is suitable for separating isomers based on their boiling point differences. Performing the distillation under vacuum is recommended to lower the boiling points and prevent thermal degradation.

Workflow Diagram:

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis setup_flask 1. Assemble Fractional Distillation Apparatus add_sample 2. Add Isomer Mixture and Boiling Chips setup_flask->add_sample apply_vacuum 3. Apply Vacuum add_sample->apply_vacuum heat_mixture 4. Gradually Heat the Mixture apply_vacuum->heat_mixture collect_cis 5. Collect the Lower-Boiling Fraction (cis-enriched) heat_mixture->collect_cis collect_trans 6. Collect the Higher-Boiling Fraction (trans-enriched) collect_cis->collect_trans analyze_fractions 7. Analyze Fractions by GC or HPLC collect_trans->analyze_fractions

Caption: Workflow for the separation of isoeugenol isomers via fractional vacuum distillation.

Detailed Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, and receiving flasks. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation: Charge the distillation flask with the cis/trans-isoeugenol mixture and add boiling chips or a magnetic stir bar.

  • Vacuum Application: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 10 mmHg).

  • Heating: Begin heating the distillation flask gently.

  • Fraction Collection:

    • Monitor the temperature at the distillation head. The lower-boiling cis-isomer will distill first. Collect this fraction in a separate receiving flask.

    • As the temperature rises and stabilizes at the boiling point of the trans-isomer, change the receiving flask to collect the trans-isomer enriched fraction. A Chinese patent suggests that at a vacuum of 0.09 MPa (approximately 675 mmHg), the distillation temperature for isoeugenol is around 100-120°C[5]. Another source indicates a boiling point of 132°C at 10 mmHg for the isomer mixture.

  • Analysis: Analyze the collected fractions using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the purity of each isomer.

Method 2: Fractional Crystallization

This method takes advantage of the fact that trans-isoeugenol is a solid and this compound is a liquid at or below room temperature.

Workflow Diagram:

Crystallization_Workflow cluster_preparation Preparation cluster_crystallization Crystallization cluster_separation Separation cluster_purification Purification dissolve_sample 1. Dissolve Isomer Mixture in a Suitable Solvent (Optional) cool_solution 2. Cool the Mixture to Induce Crystallization of trans-isomer dissolve_sample->cool_solution filter_crystals 3. Separate the Solid (trans) and Liquid (cis) Phases via Filtration cool_solution->filter_crystals wash_crystals 4. Wash Crystals with Cold Solvent filter_crystals->wash_crystals recover_cis 5. Recover cis-Isomer from the Filtrate filter_crystals->recover_cis dry_trans 6. Dry the trans-Isomer Crystals wash_crystals->dry_trans

Caption: Workflow for separating isoeugenol isomers by fractional crystallization.

Detailed Protocol:

  • Preparation: If the starting material is a viscous liquid, it can be cooled directly. Alternatively, dissolve the isomer mixture in a minimal amount of a suitable solvent in which the trans-isomer has low solubility at reduced temperatures (e.g., hexane or a mixture of a polar and non-polar solvent).

  • Crystallization: Cool the mixture slowly to room temperature, and then in an ice bath or refrigerator (e.g., to 0-4 °C) to induce the crystallization of the solid trans-isoeugenol.

  • Separation: Separate the solid trans-isomer crystals from the liquid cis-isomer-rich mother liquor by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold solvent to remove any residual liquid containing the cis-isomer.

  • Recovery:

    • The filtrate (mother liquor) will be enriched in the cis-isomer. The solvent can be removed by evaporation to obtain the purified this compound.

    • The collected crystals are the purified trans-isoeugenol. Dry the crystals under vacuum to remove any remaining solvent.

  • Analysis: Assess the purity of the solid trans-isomer and the liquid cis-isomer using GC, HPLC, or by measuring their melting points.

Method 3: Preparative High-Performance Liquid Chromatography (HPLC)

Logical Relationship Diagram:

HPLC_Logic cluster_method_dev Analytical Method cluster_scale_up Scale-Up cluster_prep_run Preparative Run cluster_post_run Post-Run analytical_run Optimize Separation on Analytical Column select_prep_column Select Preparative Column with Same Stationary Phase analytical_run->select_prep_column adjust_flow_rate Adjust Flow Rate select_prep_column->adjust_flow_rate calculate_loading Calculate Sample Loading adjust_flow_rate->calculate_loading inject_sample Inject Sample calculate_loading->inject_sample collect_fractions Collect Fractions Based on Elution Time inject_sample->collect_fractions analyze_purity Analyze Purity of Fractions collect_fractions->analyze_purity pool_fractions Pool Pure Fractions analyze_purity->pool_fractions evaporate_solvent Evaporate Solvent pool_fractions->evaporate_solvent

References

Technical Support Center: Photodegradation of cis-Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the study of cis-isoeugenol degradation under light exposure.

Frequently Asked Questions (FAQs)

Q1: What are the primary photochemical reactions that occur when this compound is exposed to light?

When exposed to UV light, this compound undergoes several key photochemical reactions. The most prominent is the rapid E/Z (cis-trans) isomerization to its more stable trans-isomer. Other significant reactions include the addition of solvent molecules across the propenyl double bond (if a hydroxylic solvent is used) and the formation of dehydro-dimers through radical coupling.

Q2: What are the expected degradation products of this compound photolysis?

The primary and most immediate product is trans-isoeugenol due to photoisomerization. Depending on the experimental conditions, other significant products include:

  • Solvent Adducts: If irradiated in hydroxylic solvents like methanol or water, the corresponding solvent molecule will add to the double bond.

  • Dehydro-dimers: Oxidative coupling reactions lead to the formation of various dimeric structures. A notable example is the formation of a dimeric 7,4'-oxyneolignan, which has been identified as a potent, thiol-reactive species.

  • Vanillin: This can be formed as a minor oxidation product.

  • Ketones and other oxidation products: In the presence of oxygen, photolysis can also lead to the formation of long-chain conjugated ketenes.

Q3: What factors can influence the rate of this compound degradation?

Several factors critically affect the degradation rate:

  • Wavelength and Intensity of Light: Shorter UV wavelengths (e.g., 310 nm UV-B) are effective at inducing degradation. The rate is dependent on the spectral overlap between the light source and the absorption spectrum of isoeugenol.

  • Solvent: The choice of solvent can alter the reaction pathway. Protic, hydroxylic solvents like methanol and water can participate in the reaction by forming solvent adducts.

  • Presence of Oxygen: Oxygen can participate in the reaction, leading to photo-oxidation products and potentially increasing the degradation rate. Experiments should be conducted under controlled atmospheric conditions (e.g., air-saturated, N₂-purged) for reproducibility.

  • Photosensitizers: The presence of photosensitizing species can accelerate degradation by generating reactive oxygen species (ROS) like singlet oxygen or hydroxyl radicals.

  • Reaction Vessel Material: The material of the vessel affects the transmission of UV light. Quartz cuvettes are highly transparent to a broad range of UV light and lead to faster reaction rates compared to Pyrex or standard glass, which filter out shorter UV wavelengths.

Troubleshooting Guides

Issue 1: Slower than expected or no degradation of this compound.

Possible Cause Troubleshooting Step
Inappropriate Light Source Ensure your lamp emits at a wavelength absorbed by isoeugenol (typically in the UV-A to UV-B range, ~280-320 nm). Check the lamp's age and output, as intensity decreases over time.
Incorrect Reaction Vessel Use a quartz reaction vessel for maximum UV transparency. Pyrex and borosilicate glass will block a significant portion of UV light below ~300 nm, slowing the reaction.
Degassing of Solvent If the desired pathway is photo-oxidation, ensure the solvent is saturated with air or oxygen. If trying to study direct photolysis in the absence of oxygen, ensure the solvent is thoroughly purged with an inert gas like nitrogen or argon.
Low Reactant Concentration Very low concentrations may be difficult to monitor. Ensure your analytical method (e.g., HPLC, GC) has sufficient sensitivity for your starting concentration.

Issue 2: Appearance of unexpected peaks in HPLC or GC-MS analysis.

Possible Cause Identification & Troubleshooting
Isomerization The first and largest new peak is likely trans-isoeugenol. Confirm by comparing the retention time with a trans-isoeugenol standard.
Solvent Adducts If using a protic solvent like methanol, a peak corresponding to the mass of [isoeugenol + methanol] may appear in LC-MS. Run a control experiment in an aprotic solvent (e.g., acetonitrile) to confirm.
Dimer Formation Peaks with a mass-to-charge ratio (m/z) approximately double that of isoeugenol may correspond to dehydro-dimers. These are common products of prolonged irradiation.
Oxidation Products Small peaks corresponding to vanillin or other oxygenated species can form, especially in air-saturated solutions.
Contamination Ensure solvents are HPLC/GC grade and that glassware is scrupulously clean to avoid artifacts from contaminants.

Issue 3: Poor reproducibility between experimental runs.

Possible Cause Troubleshooting Step
Inconsistent Light Intensity Ensure the distance between the lamp and the sample is identical for every run. Allow the lamp to warm up to a stable output before starting the irradiation. Monitor lamp irradiance with a calibrated spectroradiometer if possible.
Variable Oxygen Content Standardize the solvent's atmospheric condition. Either purge all samples with an inert gas for a set amount of time or ensure all are fully saturated with air before irradiation.
Temperature Fluctuations Use a temperature-controlled photochemical reactor or a water bath to maintain a constant temperature, as reaction kinetics can be temperature-dependent.
Sample Evaporation Ensure your reaction vessel is properly sealed to prevent solvent evaporation during the experiment, which would concentrate the sample and alter the results.

Quantitative Data Summary

The following table summarizes available quantitative data on isoeugenol photodegradation. Note that specific quantum yields for this compound are not well-documented in the reviewed literature, so degradation percentages are provided.

ParameterConditionResultReference
Degradation % Irradiated with 310 nm UV-B light in a photochemical reactor.>50% degradation after 10 minutes.
Isomerization Time 310 nm light, mixture of cis/trans isomers.Isomerization equilibrium reached between 5 and 10 minutes.
Degradation % Photo-induced oxidation with constant airflow (forced degradation).~40% degradation after 100 days.

Experimental Protocols

Protocol 1: General Photolysis of this compound

This protocol describes a general method for studying the photodegradation of this compound in a solvent.

  • Solution Preparation:

    • Prepare a stock solution of this compound in a solvent of choice (e.g., methanol, acetonitrile, or water). A typical starting concentration is in the range of 10-100 µM.

    • Note: For aqueous solutions, a co-solvent like methanol may be needed to ensure solubility.

  • Atmosphere Control (if required):

    • For anaerobic conditions, transfer the solution to a quartz cuvette or reaction tube and purge with high-purity nitrogen or argon gas for 15-20 minutes. Seal the vessel tightly.

    • For aerobic conditions, use the solution as is (air-saturated).

  • Irradiation:

    • Place the sample in a photochemical reactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp with filters or a 310 nm lamp).

    • Position the sample at a fixed distance from the lamp to ensure consistent irradiation.

    • If necessary, use a cooling system to maintain a constant temperature.

  • Time-Course Monitoring:

    • At designated time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot of the solution for analysis.

    • Store the aliquots in the dark and on ice to quench the photochemical reaction before analysis.

  • Analysis:

    • Analyze the aliquots using a suitable analytical method such as HPLC-UV, LC-MS, or GC-MS to quantify the remaining this compound and identify/quantify the photoproducts.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV-Vis or Diode Array Detector (DAD).

  • Mobile Phase: A common mobile phase is a gradient or isocratic mixture of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical isocratic condition could be 60:40 (v/v) methanol:water.

  • Flow Rate: A standard flow rate is 0.5 - 1.0 mL/min.

  • Detection: Monitor at a wavelength where isoeugenol has strong absorbance, such as 254 nm or 280 nm.

  • Quantification: Create a calibration curve using standards of known this compound concentration to quantify its depletion over time. Identify products by comparing retention times with standards (if available) or by collecting fractions for analysis by mass spectrometry.

Visualizations

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_sol Prepare this compound Solution atm_ctrl Control Atmosphere (N2 Purge or Air-Saturated) prep_sol->atm_ctrl irradiate Irradiate with UV Lamp in Photoreactor atm_ctrl->irradiate sampling Collect Aliquots at Time Intervals irradiate->sampling analysis Analyze via HPLC-UV, LC-MS, or GC-MS sampling->analysis data Quantify Degradation & Identify Products analysis->data

Caption: General experimental workflow for studying this compound photodegradation.

G cis This compound trans trans-Isoeugenol cis->trans Photoisomerization (fast) rad Isoeugenol Radical Intermediate cis->rad H• abstraction / Excitation adduct Solvent Adducts (e.g., Methanol Adduct) cis->adduct + Solvent (ROH) trans->rad H• abstraction / Excitation trans->adduct + Solvent (ROH) dimer Dehydro-dimers (e.g., 7,4'-oxyneolignan) rad->dimer + Radical oxid Oxidation Products (e.g., Vanillin) rad->oxid + O2

Caption: Proposed photodegradation pathways of isoeugenol under UV light exposure.

G start Issue: Low/No Degradation Observed q_lamp Is the lamp wavelength correct (~280-320 nm) and warmed up? start->q_lamp s_lamp Solution: Use correct UV lamp. Allow for stabilization. q_lamp->s_lamp No q_vessel Are you using a Quartz vessel? q_lamp->q_vessel Yes end_node Re-run Experiment s_lamp->end_node s_vessel Solution: Switch to a Quartz reaction vessel. q_vessel->s_vessel No q_o2 Is oxygen required for your intended pathway? q_vessel->q_o2 Yes s_vessel->end_node s_o2 Solution: Saturate solvent with air/O2 if studying photo-oxidation. q_o2->s_o2 Yes s_no_o2 Solution: Ensure solvent is fully purged with N2 if O2 is excluded. q_o2->s_no_o2 No s_o2->end_node s_no_o2->end_node

Caption: Troubleshooting flowchart for low degradation rates in experiments.

Technical Support Center: Overcoming Poor Resolution in HPLC Separation of Isoeugenol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the HPLC separation of cis- and trans-isoeugenol isomers. Poor resolution between these geometric isomers is a common issue that can impede accurate quantification and characterization. This resource provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols from successful separations, and a comparative analysis of different HPLC column technologies.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate cis- and trans-isoeugenol isomers by HPLC?

A1: Cis- and trans-isoeugenol are geometric isomers with the same chemical formula and connectivity but differ in the spatial arrangement of atoms around the double bond in the propenyl side chain. This results in very similar physicochemical properties, such as polarity and hydrophobicity, making their separation by conventional reversed-phase HPLC (e.g., using a C18 column) difficult. Achieving adequate resolution often requires specialized stationary phases or optimization of mobile phase conditions to exploit subtle differences in their molecular shape and electronic properties.

Q2: My chromatogram shows a single broad peak or two poorly resolved peaks for isoeugenol. What is the first step to improve the separation?

A2: The first step is to critically evaluate your column chemistry and mobile phase composition. Standard C18 columns may not provide sufficient selectivity for these isomers. Consider switching to a stationary phase known for its ability to resolve geometric isomers, such as a pentafluorophenyl (PFP) or a cyano (CN) column. Additionally, optimizing the mobile phase, for instance, by adjusting the organic modifier (e.g., methanol vs. acetonitrile) or its concentration, can significantly impact selectivity and improve resolution.

Q3: I am observing peak tailing for my isoeugenol peaks. What could be the cause and how can I fix it?

A3: Peak tailing for phenolic compounds like isoeugenol is often caused by secondary interactions between the phenolic hydroxyl group and active silanol groups on the silica-based stationary phase. To mitigate this, consider the following:

  • Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or acetic acid) can suppress the ionization of both the phenolic hydroxyl group and the residual silanol groups, thereby reducing unwanted interactions and improving peak shape.

  • Column Choice: Using a high-quality, end-capped column can minimize the number of accessible free silanol groups.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.

Q4: Can temperature adjustments improve the resolution of isoeugenol isomers?

A4: Yes, column temperature can influence selectivity. Increasing the temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and improved efficiency. However, the effect on the selectivity between cis and trans isomers can vary. It is an important parameter to optimize, and a systematic study at different temperatures (e.g., 30°C, 40°C, 50°C) is recommended to determine the optimal condition for your specific method.

Troubleshooting Guide: Poor Resolution

This guide provides a systematic approach to troubleshooting and resolving poor separation of cis- and trans-isoeugenol.

Logical Workflow for Troubleshooting Poor Resolution

Caption: Troubleshooting workflow for improving HPLC separation of isoeugenol isomers.

Experimental Protocols and Data

Successful separation of isoeugenol isomers has been achieved using specialized stationary phases. Below are detailed protocols and comparative data from methods utilizing Cyano, Pentafluorophenyl (PFP), and Silver Ion columns.

Chemical Structures of Isoeugenol Isomers

Caption: Chemical structures of trans- and cis-isoeugenol.

Method 1: Cyano Column (SFC)

A cyano-bonded stationary phase provides a different selectivity compared to C18 columns due to the polar cyano group. This method, while using Supercritical Fluid Chromatography (SFC), demonstrates the successful separation of isoeugenol isomers on a cyano column, and the principles are applicable to HPLC.

Experimental Protocol:

  • Column: Cyano Column (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 8% Methanol in CO2

  • Flow Rate: 1.5 mL/min

  • Temperature: 40°C

  • Detection: UV at 283 nm

  • Injection Volume: 10 µL

Quantitative Data:

Parameter Value
Resolution (Rs) 2.41

| Run Time | 7 min |

Data adapted from a study on the separation of eugenol and isoeugenol by SFC.[1]

Method 2: Pentafluorophenyl (PFP) Column (HPLC)

PFP columns offer unique selectivity for aromatic and positional isomers due to multiple interaction mechanisms, including hydrophobic, π-π, and dipole-dipole interactions.

Experimental Protocol:

  • Column: Shim-pack GIST-HP PFP (150 mm x 2.1 mm, 3 µm)

  • Mobile Phase: Methanol/Water (40/60, v/v)

  • Flow Rate: 0.2 mL/min

  • Temperature: 40°C

  • Detection: UV at 210 nm

  • Injection Volume: 2.5 µL

Qualitative Data: This method demonstrated good baseline separation of cis- and trans-isoeugenol from eugenol. While a specific resolution value was not provided, the published chromatogram shows distinct and well-resolved peaks for the isomers.

Data adapted from a Shimadzu Application Note.

Method 3: Silver Ion Cation Exchange Column (HPLC)

Silver ion chromatography is a powerful technique for separating compounds based on the number, position, and geometry of double bonds. The silver ions immobilized on the stationary phase form reversible complexes with the π-electrons of the double bonds in the isoeugenol isomers, with the strength of this interaction differing between the cis and trans configurations.

Experimental Protocol (General):

  • Column: Silver ion cation exchange column.

  • Mobile Phase: Typically a non-polar solvent system (e.g., isooctane).

  • Detection: Fluorescence detection is often used for enhanced sensitivity.

Application Note: A liquid chromatographic method using a silver ion cation exchange column has been successfully employed for the determination of cis- and trans-isoeugenol in various consumer products.[2] This highlights the utility of this specialized column for achieving separation of these challenging isomers.

Comparative Summary of Column Technologies

Column TypePrinciple of SeparationAdvantages for Isoeugenol IsomersConsiderations
Cyano (CN) Mixed-mode with polar and hydrophobic interactions.Provides different selectivity from C18, effective for separating isomers.[1]Can be used in both reversed-phase and normal-phase modes.
Pentafluorophenyl (PFP) Multiple interactions including hydrophobic, π-π, and dipole-dipole.High selectivity for aromatic and positional isomers.Excellent for resolving structurally similar aromatic compounds.
Silver Ion (Ag+) Reversible complex formation with π-electrons of double bonds.Highly specific for separating compounds based on unsaturation, including cis/trans isomers.[2][3]Specialized and less common; mobile phase choices are often restricted to non-polar solvents.

Disclaimer: The information provided in this technical support guide is for informational purposes only. Users should verify and validate any method before implementation in a regulated environment.

References

cis-Isoeugenol interference in complex biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of cis-isoeugenol in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from trans-isoeugenol?

This compound is one of two geometric isomers of isoeugenol, a phenylpropanoid found in the essential oils of various plants[1]. The two isomers, cis-(Z) and trans-(E), have the same chemical formula but differ in the spatial arrangement of atoms around the carbon-carbon double bond in the propenyl side chain. This structural difference results in distinct physical properties; trans-isoeugenol is a crystalline solid, while this compound is an oily liquid[1][2]. These differences can affect their chromatographic behavior and analytical separation.

Q2: What are the primary sources of analytical interference when measuring this compound in biological samples?

Interference in the analysis of this compound in complex matrices like plasma, urine, or tissue homogenates can arise from several sources. The most common are:

  • Isomeric Interference: Co-elution or incomplete separation of the more abundant trans-isoeugenol isomer can lead to an overestimation of the this compound concentration.

  • Matrix Effects: Components of the biological matrix (e.g., salts, lipids, proteins, metabolites) can co-elute with this compound and interfere with the ionization process in mass spectrometry, causing either signal suppression or enhancement[3][4][5].

  • Metabolite Interference: Isoeugenol is metabolized in the body to compounds such as isoeugenol-diol and vanillin[6][7][8]. If these metabolites are not chromatographically separated from the parent compound, they may cause interference.

  • Sample Degradation: The stability of this compound can be a concern. It may degrade or isomerize to the trans form during sample collection, storage, or processing, leading to inaccurate measurements[9].

Q3: Why is accurate quantification of this compound important in a biological context?

Accurate quantification is critical for several reasons. In drug development, incorrect measurements can lead to flawed pharmacokinetic and pharmacodynamic (PK/PD) models. In toxicology, failing to account for interference could result in an inaccurate assessment of exposure and risk. Furthermore, since biological activity can be isomer-specific, distinguishing between cis and trans isomers is crucial for understanding the compound's mechanism of action.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution Between cis- and trans-Isoeugenol

Symptom: You observe a single broad peak or two heavily overlapping peaks for the isoeugenol isomers, making accurate quantification of the cis form impossible.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inadequate stationary phase chemistry.Switch to a column known for resolving geometric isomers, such as a pentafluorophenyl (PFP) or a cyano (CN) column[10].Improved separation (resolution factor > 1.5) between the two isomer peaks.
Mobile phase is not optimal.Perform a gradient optimization study. A slower, more shallow gradient around the elution time of the isomers can improve separation.Increased distance between the peak apexes of the two isomers.
Column temperature is too high or too low.Systematically vary the column temperature (e.g., in 5°C increments from 25°C to 45°C) to find the optimal setting for resolution.Sharper peaks and better separation.
Issue 2: Signal Suppression or Enhancement (Matrix Effects)

Symptom: The peak area for this compound is significantly lower (suppression) or higher (enhancement) in a spiked matrix sample compared to a pure solvent standard. This leads to poor accuracy and high variability.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Insufficient sample cleanup.Implement a more rigorous sample preparation method. Move from simple protein precipitation to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to better remove interfering matrix components like phospholipids[11][12][13][14].Reduced matrix effect, with the response in the matrix sample being closer to the response in the solvent standard.
Co-elution with matrix components.Adjust the chromatographic gradient to better separate the analyte from the region where most matrix components elute (often early in the run).The this compound peak moves to a "cleaner" region of the chromatogram, improving signal consistency.
Inappropriate internal standard.Use a stable isotope-labeled (SIL) internal standard for this compound. A SIL-IS co-elutes and experiences similar matrix effects, providing the most accurate correction[4]. If a SIL-IS is unavailable, use a structural analog that elutes close to the analyte.The ratio of analyte to internal standard remains consistent across different matrices, compensating for signal fluctuations.

Quantitative Impact of Troubleshooting Matrix Effects:

The following table shows hypothetical data from a post-extraction spike experiment in human plasma, demonstrating the impact of different sample preparation methods on the matrix effect for this compound quantification.

Sample Preparation Method Mean Peak Area (Solvent) Mean Peak Area (Spiked Plasma) Matrix Effect (%)
Protein Precipitation150,00060,000-60% (Suppression)
Liquid-Liquid Extraction (LLE)150,000127,500-15% (Suppression)
Solid-Phase Extraction (SPE)150,000145,500-3% (Minimal Effect)

Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is designed to remove proteins, salts, and phospholipids from plasma samples prior to LC-MS/MS analysis.

Materials:

  • Mixed-mode polymeric SPE cartridges (e.g., reverse-phase with cation exchange).

  • Human plasma samples with anticoagulant (e.g., K2-EDTA).

  • Methanol (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid.

  • Ammonium hydroxide.

  • Centrifuge, positive pressure manifold.

Methodology:

  • Pre-treatment: Thaw plasma samples on ice. For every 200 µL of plasma, add 600 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step precipitates proteins and adjusts the pH. Centrifuge at 4000 x g for 10 minutes.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent bed to dry.

  • Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Add 1 mL of 0.1% formic acid in water to remove polar impurities.

    • Wash 2: Add 1 mL of methanol to remove lipids and other non-polar impurities.

  • Elution: Elute the this compound from the cartridge using 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile) for LC-MS/MS analysis.

Visualizations

Logical Relationships in Analytical Interference

Interference_Types cluster_sources Sources of Interference cluster_effects Analytical Effects cluster_results Consequences Isomer trans-Isoeugenol CoElution Peak Co-elution Isomer->CoElution Matrix Matrix Components (Lipids, Salts, Proteins) Matrix->CoElution Ionization Ion Suppression/ Enhancement Matrix->Ionization Metabolites Metabolites (e.g., Vanillin) Metabolites->CoElution Inaccuracy Inaccurate Quantification CoElution->Inaccuracy Ionization->Inaccuracy Variability Poor Precision Inaccuracy->Variability

Caption: Types of analytical interference in bioanalysis.

Experimental Workflow for this compound Analysis

Workflow cluster_pre Sample Preparation cluster_analysis Analysis cluster_post Data Processing Collect 1. Sample Collection (Plasma, Urine, etc.) Spike 2. Spike Internal Standard Collect->Spike Extract 3. Sample Extraction (SPE, LLE) Spike->Extract TS3 Check IS Spike->TS3 Reconstitute 4. Reconstitution Extract->Reconstitute TS1 Optimize Cleanup Extract->TS1 Inject 5. LC-MS/MS Injection Reconstitute->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. MS Detection Separate->Detect TS2 Optimize Gradient Separate->TS2 Integrate 8. Peak Integration Detect->Integrate Quantify 9. Quantification Integrate->Quantify Review 10. Data Review Quantify->Review

Caption: Workflow with key troubleshooting checkpoints.

Hypothetical Signaling Pathway Modulation

Signaling_Pathway Hypothetical pathway affected by this compound. Inaccurate measurement could misinterpret downstream effects. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor (e.g., NF-κB) Kinase2->TF Activates Gene Target Gene Expression TF->Gene Induces Isoeugenol This compound Isoeugenol->Receptor Binds/Modulates

Caption: Hypothetical signaling pathway affected by this compound.

References

Minimizing solvent peaks in NMR analysis of cis-isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent peaks during the NMR analysis of cis-isoeugenol.

Frequently Asked Questions (FAQs)

Q1: Which deuterated solvents are recommended for the NMR analysis of this compound?

A1: For the analysis of isoeugenol, several deuterated solvents can be utilized. A recent study investigated the suitability of (²H₄)methanol, (²)chloroform, and (²H₆)dimethyl sulfoxide (DMSO) for separating isoeugenol from similar phenylpropanoids.[1] Deuterated chloroform (CDCl₃) is a commonly used non-polar solvent for routine analysis of many organic compounds.[2][3] Deuterated methanol (CD₃OD) is a polar solvent that can be useful for studying hydrogen bonding.[2][3] Deuterated DMSO (DMSO-d₆) is a polar aprotic solvent with excellent dissolving capabilities for a wide range of organic molecules.[2][3][4] The choice of solvent will depend on the specific experimental goals and the presence of other compounds in the sample.

Q2: Why is the residual solvent peak so large in my ¹H NMR spectrum?

A2: Even in deuterated solvents, a small amount of the non-deuterated form of the solvent remains.[5] Since the solvent is present in a much higher concentration than the analyte (your this compound sample), its residual proton signal can be significantly larger than the signals from your compound of interest.[6] This can obscure peaks from your sample, especially if they are in the same spectral region as the solvent peak.

Q3: How can I reduce the intensity of the water peak in my NMR spectrum?

A3: Water contamination is a frequent issue that can obscure signals in your NMR spectrum.[7] Here are several ways to minimize water peaks:

  • Use high-quality deuterated solvents: Solvents can absorb moisture from the atmosphere.[6][8] Using fresh, high-purity deuterated solvents from sealed ampoules can help.[7][9]

  • Dry your sample thoroughly: Ensure your this compound sample is as dry as possible before dissolving it in the NMR solvent.

  • Use a drying agent: Adding an inert drying agent, such as molecular sieves or potassium carbonate, to your NMR solvent bottle can help remove residual water.[8]

  • Lyophilize from D₂O: For samples soluble in water, dissolving the sample in D₂O and then freeze-drying it can help to exchange labile protons with deuterium, reducing the H₂O signal.[9]

Q4: What are solvent suppression techniques and when should I use them?

A4: Solvent suppression techniques are pulse sequences used in NMR spectroscopy to reduce the intensity of the solvent signal.[10] These are particularly useful when the solvent peak overlaps with or is much larger than the analyte signals. Common methods include:

  • Presaturation: This technique involves irradiating the solvent frequency with a low-power radiofrequency field before the main excitation pulse.[10] This saturates the solvent signal, leading to its suppression.

  • Gradient-based methods (e.g., WATERGATE): These methods use pulsed field gradients to dephase the solvent magnetization, effectively canceling its signal.[10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Large residual solvent peak obscuring signals High concentration of residual protons in the deuterated solvent.1. Choose a different deuterated solvent where the residual peak does not overlap with signals of interest.[8] 2. Use a higher-grade deuterated solvent with a greater degree of deuteration. 3. Employ a solvent suppression technique such as presaturation.[10]
Broad or distorted peaks for this compound 1. Poor shimming of the NMR spectrometer. 2. Sample is too concentrated or has poor solubility.[8] 3. Presence of paramagnetic impurities.1. Re-shim the spectrometer. 2. Prepare a more dilute sample or try a different solvent to improve solubility.[8] 3. Purify the sample to remove paramagnetic species.
Presence of unexpected peaks (impurities) 1. Contamination from glassware. 2. Residual solvents from purification steps (e.g., ethyl acetate, acetone).[8][11] 3. Phthalates from plastic tubing.[12]1. Ensure all glassware, including the NMR tube, is thoroughly cleaned and dried.[8] 2. Co-evaporate the sample with a volatile solvent like dichloromethane to remove residual ethyl acetate.[8] 3. Use high-quality tubing and minimize contact with plastics.
Disappearance of the hydroxyl (-OH) proton signal Exchange with deuterium from a protic solvent.This is expected when using protic deuterated solvents like methanol-d₄ or D₂O.[13] To observe the -OH proton, use an aprotic solvent like CDCl₃ or DMSO-d₆. Adding a drop of D₂O to the NMR tube can be used as a confirmatory test, as the -OH peak will disappear upon exchange.[8]

Quantitative Data Summary

The following table summarizes the chemical shifts of residual protons in common deuterated solvents that can be used for this compound analysis.

Deuterated SolventChemical FormulaResidual Proton Signal (ppm)Multiplicity
Chloroform-dCDCl₃7.26Singlet
Methanol-d₄CD₃OD3.31Pentet
Dimethyl Sulfoxide-d₆(CD₃)₂SO2.50Pentet
Acetone-d₆(CD₃)₂CO2.05Pentet
Deuterium OxideD₂O4.80Singlet

Note: Chemical shifts can vary slightly depending on temperature, concentration, and the presence of other substances.[14]

Experimental Protocols

Protocol for NMR Sample Preparation of this compound
  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, 99.8+ atom % D) to the vial.

  • Dissolution: Gently vortex or sonicate the mixture until the this compound is completely dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

  • Cleaning the NMR Tube: Prior to use, the NMR tube should be thoroughly cleaned. A common procedure involves rinsing with deionized water, followed by acetone, and then drying in an oven for several hours to remove any residual acetone.[8]

Visualizations

logical_relationship Troubleshooting Workflow for Minimizing Solvent Peaks start Start: ¹H NMR Spectrum Acquired check_solvent_peak Is the residual solvent peak obscuring signals of interest? start->check_solvent_peak check_water_peak Is a large water peak present? check_solvent_peak->check_water_peak No select_solvent Select a different deuterated solvent check_solvent_peak->select_solvent Yes use_suppression Apply solvent suppression technique (e.g., presaturation) check_solvent_peak->use_suppression Alternatively dry_sample Thoroughly dry sample and use high-purity solvent check_water_peak->dry_sample Yes analyze_spectrum Analyze Spectrum check_water_peak->analyze_spectrum No select_solvent->start use_suppression->start dry_sample->start end End: Optimized Spectrum analyze_spectrum->end

References

Technical Support Center: Addressing Batch-to-Batch Variability of Commercial cis-Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the batch-to-batch variability of commercial cis-isoeugenol. The information provided here will help in identifying potential sources of variability and offers troubleshooting strategies to ensure the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch variability a concern?

A1: this compound is a phenylpropanoid, a type of organic compound found in various essential oils. It is the cis isomer of isoeugenol.[1] Commercially available isoeugenol is typically a mixture of cis- and trans-isoeugenol.[2][3] The ratio of these isomers can vary between batches and suppliers, which is a significant concern as different isomers of a compound can exhibit different biological activities.[4][5] Furthermore, the presence of impurities and degradation products can also differ between batches, potentially impacting experimental outcomes.[6][7]

Q2: What are the common impurities found in commercial isoeugenol?

A2: Common sources of variability in commercial isoeugenol batches include:

  • Isomeric Ratio: The ratio of cis- to trans-isoeugenol can vary. The trans-isomer is thermodynamically more stable and often predominates.[2][8]

  • Oxidation/Degradation Products: Exposure to light and air can lead to the degradation of isoeugenol, forming byproducts such as a dimeric 7,4'-oxyneolignan.[6][7]

  • Related Compounds: Derivatives like isoeugenyl acetate and isoeugenyl methyl ether have been identified in some commercial products, such as perfumes.[9][10]

Q3: How can batch-to-batch variability of this compound affect my research?

A3: Batch-to-batch variability can lead to inconsistent and irreproducible experimental results. For instance:

  • Altered Biological Activity: Different isomers or the presence of impurities can lead to variations in the observed biological effects, such as anti-inflammatory, antimicrobial, or cytotoxic activity.[5][11][12]

  • Inconsistent Assay Performance: The potency and efficacy of isoeugenol in in vitro and in vivo assays can fluctuate between batches.

  • Safety and Toxicity Concerns: Isoeugenol is a known skin sensitizer, and its degradation products can be even more potent allergens.[6][13]

Q4: What are the known biological activities and signaling pathways affected by isoeugenol?

A4: Isoeugenol is known to exhibit a range of biological activities, including potential anti-inflammatory, analgesic, and antimicrobial properties.[14] It has been shown to modulate several key signaling pathways, including:

  • NF-κB Signaling: Isoeugenol can inhibit the activation of NF-κB, a key regulator of inflammation.

  • MAPK Signaling: It can affect the phosphorylation of ERK1/2 and p38 MAP kinases, which are involved in cellular responses to a variety of stimuli.

  • Aryl Hydrocarbon Receptor (AhR) Signaling: Isoeugenol can induce the translocation of AhR to the nucleus and affect the expression of its target genes, influencing cell proliferation.[8]

Troubleshooting Guide

Issue 1: Inconsistent results in cell-based assays (e.g., cytotoxicity, anti-inflammatory activity).

  • Question: You observe significant differences in the IC50 values or efficacy of this compound between different batches in your cell-based assays. What could be the cause and how can you troubleshoot it?

  • Answer:

    • Characterize the Batch: The primary suspect is a difference in the isomeric ratio or impurity profile of the batches. It is crucial to analyze each new batch to determine the cis:trans ratio and identify any significant impurities. Refer to the Experimental Protocols section for detailed HPLC and GC-MS methods.

    • Procure a Standardized Batch: If possible, obtain a certificate of analysis (CoA) from the supplier that specifies the isomeric ratio and purity. Some suppliers offer analytical standards with a defined composition.[15]

    • Perform a Dose-Response Curve for Each Batch: If you must use different batches, perform a full dose-response curve for each one to determine its specific activity in your assay system.

    • Consider the Impact of Isomers: Be aware that trans-isoeugenol may have different biological activity than this compound. While direct comparative studies are limited, the principle of isomers having different activities is well-established.[4][5]

Issue 2: Unexpected side effects or toxicity in animal studies.

  • Question: You observe unexpected toxicity or allergic reactions in your animal models when using a new batch of this compound. What should you do?

  • Answer:

    • Analyze for Impurities and Degradation Products: Isoeugenol is known to degrade into more potent sensitizers.[6] Analyze the batch for the presence of oxidation byproducts. Proper storage (protected from light and air) is critical to minimize degradation.

    • Review Supplier Specifications: Check the supplier's specifications for purity and any listed impurities. Compare this with the specifications of previously used batches if available.

    • Conduct a Preliminary Toxicity Screen: For each new batch, it is advisable to conduct a small-scale preliminary toxicity study to ensure it falls within the expected safety profile before proceeding with large-scale experiments.

Issue 3: Difficulty in replicating previously published findings.

  • Question: You are trying to replicate a published study that used this compound, but your results are different. How can batch-to-batch variability play a role?

  • Answer:

    • Analyze Your Batch: Use the analytical methods described in the Experimental Protocols section to characterize your batch of this compound. This will allow you to compare its composition to what might be expected.

    • Consider Isomeric Purity: The original study may have used a batch with a different cis:trans ratio. This can significantly impact the biological outcome.

    • Document Batch Information: For your own publications, it is crucial to report the source, lot number, and any analytical characterization data of the this compound used to ensure the reproducibility of your work.

Data Presentation

Table 1: Typical Composition of Commercial Isoeugenol

ParameterTypical SpecificationSource
Total Isomers (cis + trans)≥97.5% to ≥99.0%[4][15][16]
This compound Content≤5.0% (in predominantly trans batches)[15]
trans-Isoeugenol ContentOften the predominant isomer (e.g., ~87.5% in a 1:7 cis:trans ratio)[8]
AppearanceClear, colorless to yellow viscous liquid[4][16]

Table 2: Reported Biological Activities and Potential for Variability

Biological ActivityObservationPotential Impact of VariabilitySource
Cytotoxicity Isoeugenol is more cytotoxic than its isomer eugenol.Variations in isomeric ratio could alter the overall cytotoxicity of a batch.[11][17][18]
Antibacterial Activity Isoeugenol generally shows stronger antibacterial activity than eugenol.The presence of impurities or a different isomeric ratio could affect the antimicrobial potency.[12][13]
Antioxidant Activity Isoeugenol exhibits strong antioxidant properties.The antioxidant capacity may vary between batches with different compositions.[12]
Skin Sensitization Degraded isoeugenol is a more potent sensitizer than fresh isoeugenol.The presence of degradation products is a critical factor for in vivo studies and topical applications.[6]

Experimental Protocols

Protocol 1: Analysis of cis-/trans-Isoeugenol Ratio by HPLC

This protocol is adapted from methodologies for separating isoeugenol isomers.[11][13][19]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

    • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or formic acid (for mobile phase adjustment)

    • This compound and trans-isoeugenol analytical standards

  • Mobile Phase Preparation:

    • Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v).

    • Acidify the mobile phase with a small amount of phosphoric acid or formic acid (e.g., 0.1%) to improve peak shape.

  • Standard and Sample Preparation:

    • Prepare stock solutions of cis- and trans-isoeugenol standards in the mobile phase.

    • Prepare a calibration curve using serial dilutions of the standards.

    • Dilute the commercial this compound batch in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection: UV at 280 nm or fluorescence (Excitation: 285 nm, Emission: 325 nm).

  • Data Analysis:

    • Identify the peaks for cis- and trans-isoeugenol based on the retention times of the standards.

    • Quantify the amount of each isomer in the sample using the calibration curve.

    • Calculate the cis:trans ratio.

Protocol 2: Analysis of Impurities by GC-MS

This protocol is based on established GC-MS methods for isoeugenol analysis.[15][16]

  • Instrumentation:

    • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

    • Capillary column suitable for separating aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Reagents:

    • Helium (carrier gas)

    • Hexane or Dichloromethane (solvent, HPLC grade)

    • Isoeugenol sample

  • Sample Preparation:

    • Dilute the isoeugenol sample in the chosen solvent (e.g., 1 mg/mL).

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Split (e.g., 20:1)

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-400

  • Data Analysis:

    • Identify the peaks for cis- and trans-isoeugenol.

    • Analyze the mass spectra of other peaks to identify potential impurities by comparing them to mass spectral libraries (e.g., NIST).

    • Calculate the relative percentage of impurities based on peak area.

Mandatory Visualization

experimental_workflow cluster_procurement Procurement & Initial Assessment cluster_analysis Analytical Characterization cluster_decision Decision Point cluster_action Action procure Procure New Batch of This compound coa Review Certificate of Analysis (if available) procure->coa hplc HPLC Analysis for cis/trans Ratio coa->hplc gcms GC-MS Analysis for Impurities & Degradation Products coa->gcms decision Batch Meets Specifications? hplc->decision gcms->decision proceed Proceed with Experimentation decision->proceed Yes troubleshoot Troubleshoot or Reject Batch decision->troubleshoot No adjust Adjust Experimental Parameters troubleshoot->adjust nfkappab_pathway cluster_nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor ikk IKK Complex receptor->ikk isoeugenol This compound isoeugenol->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation & Degradation nfkappab NF-κB (p65/p50) ikb->nfkappab Inhibition nucleus Nucleus nfkappab->nucleus Translocation nfkappab_nuc NF-κB gene_expression Pro-inflammatory Gene Expression nfkappab_nuc->gene_expression mapk_pathway stimulus Cellular Stress / Growth Factors upstream Upstream Kinases stimulus->upstream erk ERK1/2 upstream->erk Activation p38 p38 MAPK upstream->p38 Activation isoeugenol This compound isoeugenol->erk Inhibition isoeugenol->p38 Inhibition downstream Downstream Targets (Transcription Factors, etc.) erk->downstream p38->downstream response Cellular Response (Inflammation, Proliferation) downstream->response

References

Technical Support Center: Enhancing the Bioavailability of Cis-Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with enhancing the oral bioavailability of cis-isoeugenol. This compound, a promising phenolic compound, often exhibits poor aqueous solubility, which can limit its therapeutic efficacy. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your formulation development efforts.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound formulations.

Issue Potential Causes Troubleshooting Steps & Solutions
Low drug loading in nanoemulsion or solid lipid nanoparticle (SLN) formulations. - Poor solubility of this compound in the lipid phase: The selected oil may not be an effective solvent for this compound.- Precipitation of this compound during formulation: Changes in temperature or solvent composition can cause the drug to crash out of solution.- Screen various oils: Test a range of oils with different polarities to identify one with optimal solubilizing capacity for this compound.- Incorporate co-solvents: Utilize pharmaceutically acceptable co-solvents like ethanol or propylene glycol to improve drug solubility in the lipid phase.- Optimize the formulation process: Maintain a consistent temperature during formulation and ensure gradual addition of components to prevent rapid changes that could induce precipitation.
High variability in in-vivo pharmacokinetic data. - Inconsistent dissolution and absorption: Poor formulation performance can lead to erratic drug release in the gastrointestinal (GI) tract.- Food effects: The presence or absence of food can significantly impact the absorption of lipophilic compounds.- First-pass metabolism: Extensive metabolism in the gut wall and liver can reduce the amount of drug reaching systemic circulation.- Improve formulation robustness: Develop formulations like self-emulsifying drug delivery systems (SEDDS) or solid dispersions to ensure more consistent drug release.- Standardize experimental conditions: Control for food effects by fasting animals for a consistent period before dosing.- Consider metabolic inhibitors: Co-administration with inhibitors of relevant metabolic enzymes (e.g., UGTs and SULTs) can be explored in preclinical studies to understand the impact of first-pass metabolism.
Physical instability of the formulation (e.g., phase separation, particle aggregation). - Inappropriate surfactant/co-surfactant selection: The choice and concentration of emulsifiers are critical for stabilizing nanoformulations.- Ostwald ripening: Growth of larger particles at the expense of smaller ones, leading to destabilization.- Changes in storage conditions: Temperature fluctuations can affect the stability of lipid-based formulations.- Optimize the surfactant system: Conduct a systematic screening of surfactants and co-surfactants to find the optimal combination and ratio for stabilizing the formulation.- Select appropriate lipid phases: For SLNs, using a mixture of solid and liquid lipids (creating nanostructured lipid carriers - NLCs) can reduce crystallinity and minimize drug expulsion.[1]- Control storage conditions: Store formulations at recommended temperatures and protect them from light.
Precipitation of this compound upon dilution in aqueous media. - Supersaturation and subsequent precipitation: Amorphous solid dispersions can generate a supersaturated state that is prone to precipitation.- Poor emulsification of SEDDS: The formulation may not be forming a stable micro- or nanoemulsion upon contact with aqueous fluids.- Incorporate precipitation inhibitors: Include polymers like HPMC or PVP in solid dispersion formulations to maintain the supersaturated state.- Optimize SEDDS formulation: Adjust the ratio of oil, surfactant, and co-surfactant to ensure spontaneous and complete emulsification.

Frequently Asked Questions (FAQs)

Formulation Development

  • Q1: What are the most promising formulation strategies to enhance the oral bioavailability of this compound? A1: Due to its lipophilic nature, formulation strategies that improve the solubility and dissolution rate of this compound are most effective. These include:

    • Nanoemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based systems can present this compound in a solubilized state, facilitating its absorption.

    • Solid Dispersions: By dispersing this compound in a hydrophilic polymer matrix in an amorphous state, its solubility and dissolution rate can be significantly increased.[2]

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid nanoparticles can encapsulate this compound, protect it from degradation, and provide a controlled release profile.[1]

  • Q2: How do I select the appropriate excipients for my this compound formulation? A2: Excipient selection is critical for formulation success. Key considerations include:

    • Solubility: Determine the solubility of this compound in various oils, co-solvents, and surfactants to select the most suitable components for lipid-based formulations.

    • Compatibility: Conduct compatibility studies using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) to ensure there are no interactions between this compound and the chosen excipients.

    • Regulatory Acceptance: Prioritize the use of excipients with a history of safe use in pharmaceutical formulations (e.g., those with GRAS status).

Experimental and Analytical

  • Q3: What analytical methods are suitable for quantifying this compound in plasma or other biological matrices? A3: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of isoeugenol in biological samples.[3] Gas chromatography-mass spectrometry (GC-MS) can also be utilized, particularly for volatile compounds.[4]

  • Q4: How can I assess the in vitro dissolution of my bioavailability-enhanced this compound formulation? A4: Standard dissolution apparatus (e.g., USP Apparatus II) can be used. It is important to use a dissolution medium that mimics the conditions of the gastrointestinal tract. For lipid-based formulations, the inclusion of biorelevant media (e.g., FaSSIF and FeSSIF) that contain bile salts and lecithin is recommended to better predict in vivo performance.

Pharmacokinetics and Metabolism

  • Q5: What is the primary metabolic pathway for isoeugenol, and how might it affect bioavailability? A5: Isoeugenol undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation of its phenolic hydroxyl group.[5] This first-pass metabolism in the liver and intestine can significantly reduce the oral bioavailability of the parent compound. Formulation strategies that promote lymphatic absorption can help to bypass this first-pass effect.

Experimental Protocols

1. Preparation of a this compound Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using the high-pressure homogenization technique.

  • Materials:

    • This compound

    • Oil phase (e.g., medium-chain triglycerides)

    • Surfactant (e.g., Polysorbate 80)

    • Co-surfactant (e.g., Transcutol® P)

    • Purified water

  • Methodology:

    • Preparation of the Oil Phase: Dissolve a predetermined amount of this compound in the selected oil. Gently heat and stir until a clear solution is obtained.

    • Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.

    • Formation of the Pre-emulsion: Gradually add the oil phase to the aqueous phase while continuously stirring at a high speed (e.g., 2000 rpm) for 15-30 minutes to form a coarse pre-emulsion.

    • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a set pressure (e.g., 15,000 psi).

    • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and drug content.

2. Preparation of a this compound Solid Dispersion by Spray Drying

This protocol outlines the preparation of a solid dispersion to enhance the solubility of this compound.

  • Materials:

    • This compound

    • Hydrophilic polymer (e.g., HPMC, PVP)

    • Volatile organic solvent (e.g., ethanol, methanol)

  • Methodology:

    • Solution Preparation: Dissolve both this compound and the hydrophilic polymer in the volatile solvent to form a clear solution.

    • Spray Drying: Atomize the solution into a heated drying chamber of a spray dryer. The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer matrix.

    • Collection: Collect the dried powder from the cyclone separator.

    • Characterization: Characterize the solid dispersion for its physical state (amorphous or crystalline) using techniques like X-ray Powder Diffraction (XRPD) and DSC. Also, evaluate its dissolution properties.

Data Presentation

Table 1: Representative Characterization of Eugenol Nanoemulsion Formulations

Data extrapolated from studies on eugenol, the isomer of this compound, as a model for formulation development.

Formulation ComponentMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Eugenol, Tween 80, Ethanol, Water75.70.15+45.1[6]
Clove Oil (rich in eugenol), Surfactants218.9 - 245.8< 0.2-35.5[7]

Table 2: In Vivo Pharmacokinetic Parameters of a Model Lipophilic Drug in a Solid SEDDS Formulation Compared to an Oily Suspension

Illustrative data to demonstrate the potential enhancement in bioavailability with advanced formulations. Specific data for this compound is limited.

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Oily Suspension550 ± 1204.0 ± 1.54,500 ± 980100
Solid SEDDS1850 ± 3501.5 ± 0.515,750 ± 2100350

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation prep Preparation of This compound Formulation (e.g., Nanoemulsion, Solid Dispersion) char Physicochemical Characterization (Particle Size, PDI, Zeta Potential) prep->char Sample diss In Vitro Dissolution/ Drug Release Studies char->diss Optimized Formulation pk Pharmacokinetic Studies (Animal Model) diss->pk Lead Formulation data Data Analysis (Cmax, Tmax, AUC) pk->data

Caption: Experimental workflow for developing and evaluating bioavailability-enhanced this compound formulations.

metabolic_pathway isoeugenol This compound epoxide Isoeugenol Epoxide isoeugenol->epoxide Isoeugenol Monooxygenase conjugates Glucuronide and Sulfate Conjugates isoeugenol->conjugates UGTs/SULTs (Phase II Metabolism) diol Isoeugenol Diol epoxide->diol Epoxide Hydrolase vanillin Vanillin diol->vanillin vanillic_acid Vanillic Acid vanillin->vanillic_acid Vanillin Dehydrogenase

Caption: Metabolic pathways of isoeugenol, including oxidation and conjugation.[6]

References

Technical Support Center: Analysis of cis-Isoeugenol Adduct Formation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of cis-isoeugenol adducts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the mass spectrometric analysis of these adducts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is adduct formation a concern?

This compound is a phenylpropanoid, a type of organic compound found in various essential oils. It is the (Z)-isomer of isoeugenol. Adduct formation is a concern because this compound can be metabolically activated to form reactive intermediates, primarily quinone methides. These electrophilic species can then covalently bind to nucleophilic macromolecules such as proteins and DNA, forming adducts. This process, known as haptenation in the context of skin sensitization, can lead to toxicological effects, including skin sensitization and potential genotoxicity.

Q2: What are the most common types of this compound adducts studied?

The most commonly studied adducts are those formed with proteins and DNA.

  • Protein Adducts: These are typically formed with nucleophilic amino acid residues, with a particular focus on cysteine due to the high reactivity of its thiol group with the quinone methide intermediate of isoeugenol. Lysine and histidine residues can also be targets.

  • DNA Adducts: this compound can form adducts with DNA bases, which is a concern due to the potential for mutagenicity. Studies on the related compound methyleugenol have shown the formation of adducts with deoxyguanosine and deoxyadenosine[1].

Q3: What are the primary analytical techniques for detecting this compound adducts?

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the principal techniques employed.

  • LC-MS/MS: This is the most common and powerful technique for analyzing protein and DNA adducts. It allows for the separation of the adducts from complex biological matrices and their sensitive and specific detection and quantification.

  • GC-MS: This technique is well-suited for the analysis of the parent compound, this compound, due to its volatility[2]. Derivatization may be required for the analysis of less volatile adducts.

Q4: How can I trap reactive metabolites of this compound for analysis?

Glutathione (GSH) is a widely used trapping agent for reactive electrophilic metabolites. In in vitro experiments, GSH is added to incubations (e.g., with liver microsomes) to form stable adducts with the reactive intermediates of this compound. These GSH adducts can then be readily detected and characterized by LC-MS/MS. The use of isotope-labeled GSH can help to avoid false positives.

Troubleshooting Guides

LC-MS Analysis of this compound Adducts
Problem Possible Causes Solutions
Poor or No Signal for Adducts 1. Inefficient Ionization: this compound adducts may not ionize efficiently under the chosen conditions. 2. Low Adduct Abundance: The concentration of the adduct in the sample may be below the limit of detection. 3. Sample Degradation: Adducts may be unstable and degrade during sample preparation or storage. 4. Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of the target adduct.1. Optimize Ionization Source Parameters: Adjust spray voltage, gas flows, and temperatures. Experiment with both positive and negative ion modes. Consider different ionization sources (e.g., APCI if ESI is problematic). 2. Increase Sample Concentration: If possible, concentrate the sample. Optimize the reaction conditions to increase adduct formation. 3. Ensure Sample Stability: Keep samples cold and analyze them as quickly as possible after preparation. Use appropriate preservatives if necessary. 4. Improve Chromatographic Separation: Modify the gradient to better separate the adduct from interfering matrix components. Use a more efficient column. Implement a sample clean-up step (e.g., solid-phase extraction).
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can contribute to high background. 2. Dirty Ion Source or Mass Spectrometer: Contamination of the instrument can lead to a noisy baseline. 3. Improperly Degassed Mobile Phase: Dissolved gases can cause bubbles in the detector, leading to baseline noise.1. Use High-Purity Solvents: Use LC-MS grade solvents and freshly prepared mobile phases. 2. Clean the Instrument: Follow the manufacturer's instructions for cleaning the ion source and other relevant components. 3. Degas Mobile Phase: Ensure the mobile phase is properly degassed before use.
Unusual or Unexpected Adducts 1. In-source Fragmentation or Reactions: The analyte may be fragmenting or reacting within the ion source. 2. Formation of Solvent or Salt Adducts: The analyte can form adducts with components of the mobile phase (e.g., sodium, potassium, acetonitrile). 3. Isomerization of this compound: The cis-isomer may convert to the more stable trans-isomer during the experiment or analysis.1. Optimize Source Conditions: Reduce the source temperature or cone voltage to minimize in-source processes. 2. Use High-Purity Solvents and Additives: Use LC-MS grade solvents and volatile mobile phase additives like ammonium formate or acetate to minimize salt adducts. 3. Control Experimental Conditions: Be mindful of temperature and pH during sample preparation and analysis to minimize isomerization.
Difficulty Interpreting Mass Spectra 1. Lack of Characteristic Fragments: The collision energy may not be optimal for generating informative fragment ions. 2. Complex Fragmentation Pattern: The adduct may undergo multiple fragmentation pathways, leading to a complex spectrum.1. Optimize Collision Energy: Perform a collision energy ramp to determine the optimal energy for generating key fragment ions. 2. Consult Literature and Databases: Look for fragmentation patterns of similar compounds or adducts. Utilize high-resolution mass spectrometry to obtain accurate mass measurements of fragment ions to aid in their identification. For GSH adducts, look for the characteristic neutral loss of 129 Da (pyroglutamic acid) in positive ion mode or the precursor ion at m/z 272 in negative ion mode[3][4].
GC-MS Analysis of this compound
Problem Possible Causes Solutions
Peak Tailing or Broadening 1. Active Sites in the GC System: The analyte may be interacting with active sites in the injector, column, or detector. 2. Column Overload: Injecting too much sample can lead to poor peak shape. 3. Inappropriate Injection Temperature: The injection temperature may be too low for efficient volatilization.1. Deactivate the System: Use a deactivated liner and column. Consider derivatization of the analyte to block active sites. 2. Reduce Injection Volume or Concentration: Dilute the sample or inject a smaller volume. 3. Optimize Injection Temperature: Increase the injector temperature to ensure rapid and complete volatilization.
Poor Sensitivity 1. Low Analyte Concentration: The amount of this compound in the sample is below the detection limit. 2. Leaks in the GC System: Leaks in the gas lines or connections can reduce the amount of sample reaching the detector. 3. Suboptimal MS Parameters: The MS may not be tuned for optimal sensitivity for the target analyte.1. Concentrate the Sample: Use extraction techniques to concentrate the analyte. 2. Check for Leaks: Use an electronic leak detector to check all fittings and connections. 3. Tune the Mass Spectrometer: Perform a tune of the MS according to the manufacturer's recommendations.
Isomer Separation Issues 1. Inadequate Chromatographic Resolution: The GC column and conditions may not be suitable for separating cis- and trans-isoeugenol.1. Optimize GC Method: Use a column with a suitable stationary phase (e.g., a mid-polar or polar column). Optimize the temperature program to enhance separation.

Experimental Protocols

Protocol 1: In Vitro Trapping of this compound Reactive Metabolites with Glutathione

This protocol describes a general procedure for the in vitro generation and trapping of reactive metabolites of this compound using human liver microsomes and glutathione.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • Glutathione (GSH)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Methanol (MeOH)

  • Formic acid (FA)

  • Ultrapure water

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM, and GSH solution.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add this compound (dissolved in a small amount of organic solvent like methanol) to the mixture.

  • Start Metabolism: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

  • Quench Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Sample Preparation for LC-MS: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable solvent for LC-MS analysis (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

Protocol 2: LC-MS/MS Analysis of this compound-GSH Adducts

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the adduct from the parent compound and other matrix components (e.g., 5% B to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (Example for a Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan

  • MRM Transitions:

    • Monitor the transition of the protonated molecule [M+H]⁺ of the expected this compound-GSH adduct to a specific product ion. The exact m/z values will depend on the adduct formed.

  • Neutral Loss Scan:

    • Scan for a neutral loss of 129.1 Da (pyroglutamic acid moiety of GSH) from the precursor ions. This is a characteristic fragmentation of GSH adducts in positive ion mode[5].

  • Source Parameters: Optimize spray voltage, source temperature, desolvation gas flow, and cone voltage for the specific instrument and analyte.

Quantitative Data

The following table presents example quantitative data for DNA adducts formed by methyleugenol, a compound structurally related to isoeugenol, in human liver samples. This data illustrates the types of quantitative results that can be obtained from LC-MS/MS analysis of adducts.

Table 1: Levels of Methyleugenol-DNA Adducts in Human Liver Samples [1]

AdductMaximum Level (adducts per 10⁸ nucleosides)Median Level (adducts per 10⁸ nucleosides)
N²-(trans-methylisoeugenol-3'-yl)-2'-deoxyguanosine37 (combined with dA adduct)13 (combined with dA adduct)
N⁶-(trans-methylisoeugenol-3'-yl)-2'-deoxyadenosineFound at much lower levelsFound at much lower levels

Visualizations

Adduct_Formation_Workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Preparation & Analysis This compound This compound Reactive Intermediate Reactive Intermediate This compound->Reactive Intermediate Metabolic Activation HLM Human Liver Microsomes HLM->Reactive Intermediate NADPH NADPH NADPH->Reactive Intermediate GSH Glutathione (Trapping Agent) GSH Adduct GSH Adduct GSH->GSH Adduct Reactive Intermediate->GSH Adduct Trapping Quench Quench Reaction (e.g., Acetonitrile) GSH Adduct->Quench Centrifuge Protein Precipitation & Centrifugation Quench->Centrifuge Extract Supernatant Extraction Centrifuge->Extract LCMS LC-MS/MS Analysis Extract->LCMS

Caption: Workflow for in vitro trapping and analysis of this compound-GSH adducts.

Troubleshooting_Logic cluster_signal Signal Issues cluster_data Data Interpretation Issues Start LC-MS Problem Encountered NoSignal Poor or No Signal Start->NoSignal HighBg High Background Start->HighBg Unexpected Unexpected Peaks/ Adducts Start->Unexpected ComplexSpectra Complex Spectra Start->ComplexSpectra CheckIonization CheckIonization NoSignal->CheckIonization Check Ionization & Sample Conc. CheckSolvents CheckSolvents HighBg->CheckSolvents Check Solvents & Clean Source CheckSourceCond CheckSourceCond Unexpected->CheckSourceCond Check In-Source Reactions OptimizeCE OptimizeCE ComplexSpectra->OptimizeCE Optimize Collision Energy Solution1 Signal Improved CheckIonization->Solution1 Resolved Solution2 Background Reduced CheckSolvents->Solution2 Resolved Solution3 Peaks Identified CheckSourceCond->Solution3 Resolved Solution4 Clearer Spectra OptimizeCE->Solution4 Resolved

Caption: Logical workflow for troubleshooting common LC-MS issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of cis- and trans-Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isoeugenol, a phenylpropanoid found in the essential oils of various plants, exists as two geometric isomers: cis-(Z)-isoeugenol and trans-(E)-isoeugenol. While both isomers are known to possess a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties, much of the existing research has been conducted on "isoeugenol" as a mixture of isomers or has focused on the more thermodynamically stable trans-isomer. This guide provides a comparative overview of the biological activities of the isoeugenol isomers, drawing upon available experimental data. Due to the limited number of studies that directly compare the isolated cis and trans isomers, this guide also includes data on "isoeugenol" (often a mixture with a higher proportion of the trans form) in comparison to its structural isomer, eugenol, to provide a broader context of its bioactivity.

Antioxidant Activity

The antioxidant properties of isoeugenol are attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals. Studies suggest that isoeugenol is a potent antioxidant, in some cases exhibiting greater activity than eugenol.

Quantitative Antioxidant Data
CompoundAssayEC50 (µg/mL)Reference
IsoeugenolDPPH radical scavenging17.1[1]
EugenolDPPH radical scavenging22.6[1]
IsoeugenolABTS radical scavenging87.9[1]
EugenolABTS radical scavenging146.5[1]
Trolox (Standard)DPPH radical scavenging13.5[1]
Trolox (Standard)ABTS radical scavenging84.34[1]

Antimicrobial Activity

Isoeugenol has demonstrated significant activity against a broad spectrum of bacteria and fungi. Its mechanism of action is believed to involve the disruption of microbial cell membranes.[2]

Quantitative Antimicrobial Data
CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
IsoeugenolEscherichia coli312.5312.5[1]
EugenolEscherichia coli312.5312.5[1]
IsoeugenolStaphylococcus aureus312.5312.5[1]
EugenolStaphylococcus aureus625625[1]
IsoeugenolListeria monocytogenes312.5312.5[1]
EugenolListeria monocytogenes625625[1]
IsoeugenolSalmonella typhimurium312.5312.5[1]
EugenolSalmonella typhimurium625625[1]
IsoeugenolShigella dysenteriae312.5312.5[1]
EugenolShigella dysenteriae312.5312.5[1]

Anti-inflammatory and Cytotoxic Activities

Isoeugenol has been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators.[3] However, it also exhibits cytotoxic effects, particularly at higher concentrations.

Quantitative Cytotoxicity Data
CompoundCell LineCC50 (mM)Reference
IsoeugenolHuman submandibular cell line0.0523[4]
EugenolHuman submandibular cell line0.395[4]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. A solution of DPPH in methanol is prepared. The test compound is added to the DPPH solution, and the decrease in absorbance is measured spectrophotometrically at a specific wavelength (typically around 517 nm) after a set incubation period. The percentage of radical scavenging activity is calculated, and the EC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The pre-formed radical solution is then diluted to a specific absorbance. The test compound is added, and the reduction in the absorbance of the ABTS•+ solution is measured at a specific wavelength (e.g., 734 nm). The percentage of inhibition is calculated, and the EC50 value is determined.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. This is typically determined using a broth microdilution method. Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microplate. A standardized inoculum of the test microorganism is added to each well. After incubation, the wells are visually inspected for turbidity, or absorbance is measured to determine growth. The lowest concentration without visible growth is recorded as the MIC.

To determine the MBC, an aliquot from the wells showing no growth in the MIC assay is subcultured onto an agar medium without the test compound. After incubation, the number of colony-forming units (CFU) is counted. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the initial inoculum.

Signaling Pathway and Experimental Workflow Diagrams

antimicrobial_mechanism cluster_compound Isoeugenol cluster_membrane Bacterial Cell Membrane cluster_outcome Bacterial Cell Fate Isoeugenol Isoeugenol Membrane Cell Membrane Disruption Isoeugenol->Membrane Interacts with Permeability Increased Permeability Membrane->Permeability Leakage Leakage of Cellular Components Permeability->Leakage Inhibition Inhibition of Growth Leakage->Inhibition Death Cell Death Leakage->Death

Caption: Proposed mechanism of antimicrobial action of isoeugenol.

antioxidant_assay_workflow cluster_dpph DPPH Assay cluster_abts ABTS Assay DPPH_solution Prepare DPPH Radical Solution Add_sample_DPPH Add Isoeugenol Isomer DPPH_solution->Add_sample_DPPH Incubate_DPPH Incubate in the Dark Add_sample_DPPH->Incubate_DPPH Measure_abs_DPPH Measure Absorbance at ~517 nm Incubate_DPPH->Measure_abs_DPPH Calculate_EC50_DPPH Calculate EC50 Measure_abs_DPPH->Calculate_EC50_DPPH ABTS_solution Prepare ABTS Radical Cation Solution Add_sample_ABTS Add Isoeugenol Isomer ABTS_solution->Add_sample_ABTS Incubate_ABTS Incubate Add_sample_ABTS->Incubate_ABTS Measure_abs_ABTS Measure Absorbance at ~734 nm Incubate_ABTS->Measure_abs_ABTS Calculate_EC50_ABTS Calculate EC50 Measure_abs_ABTS->Calculate_EC50_ABTS

References

A Comparative Analysis of the Antimicrobial Effects of Cis-Isoeugenol and Eugenol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review for researchers and drug development professionals on the antimicrobial properties, mechanisms of action, and comparative efficacy of cis-isoeugenol and eugenol.

This compound and its isomer eugenol, both naturally occurring phenolic compounds, have garnered significant attention for their potent antimicrobial properties.[1] Extracted from various plants like clove, cinnamon, and nutmeg, these compounds exhibit broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] This guide provides a detailed comparative analysis of their antimicrobial effects, supported by experimental data, to inform research and development in the pharmaceutical and cosmetic industries.

Comparative Antimicrobial Efficacy

Both eugenol and isoeugenol demonstrate strong antimicrobial activity, however, studies indicate that isoeugenol often exhibits a stronger antibacterial effect, particularly against Gram-positive bacteria and certain Gram-negative strains like Salmonella typhimurium.[3][4] The primary mechanism of action for both compounds involves the disruption of microbial cell membranes, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[5][6]

Quantitative Analysis of Antimicrobial Activity

The following tables summarize the key quantitative data from various studies, comparing the antimicrobial efficacy of eugenol and isoeugenol against several common foodborne pathogens and other bacteria.

Table 1: Zone of Inhibition (ZOI) of Eugenol and Isoeugenol against Various Bacterial Strains

Bacterial StrainEugenol ZOI (mm)Isoeugenol ZOI (mm)Reference
Escherichia coli12.7 - 22.318.0 - 26.0[3]
Listeria monocytogenes12.7 - 22.318.0 - 26.0[3]
Staphylococcus aureus1616.4[5]
Pseudomonas aeruginosaHigh resistance to bothHigh resistance to both[5]

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Eugenol and Isoeugenol

Bacterial StrainEugenol MIC (µg/mL)Isoeugenol MIC (µg/mL)Eugenol MBC (µg/mL)Isoeugenol MBC (µg/mL)Reference
Escherichia coli312.5312.5312.5312.5[3][4]
Shigella dysenteriae312.5312.5312.5312.5[3][4]
Listeria monocytogenes625312.5625312.5[3][4]
Staphylococcus aureus625312.5625312.5[3][4]
Salmonella typhimurium625312.5625312.5[3][4]
Methicillin-Resistant Staphylococcus aureus (MRSA)0.5 - 2.00.25 - 1.0--[7]
Pseudomonas aeruginosa-0.5 - 2.0--[5]

Mechanism of Action: A Deeper Dive

The antimicrobial activity of both eugenol and this compound is primarily attributed to their ability to disrupt the integrity of microbial cell membranes.[5] This disruption is a multi-faceted process that can be visualized as a signaling pathway.

cluster_0 Initial Interaction cluster_1 Membrane Disruption Cascade cluster_2 Cellular Consequences cluster_3 Ultimate Outcome Compound Eugenol / Isoeugenol Membrane Microbial Cell Membrane Compound->Membrane Hydrophobic interaction Biofilm Inhibition of Biofilm Formation Compound->Biofilm QS Interference with Quorum Sensing Compound->QS Permeability Increased Membrane Permeability Membrane->Permeability Disorganization of lipid bilayer Leakage Leakage of Intracellular Components (Ions, ATP) Permeability->Leakage Integrity Loss of Membrane Structural Integrity Permeability->Integrity Metabolism Inhibition of Essential Metabolic Enzymes Leakage->Metabolism Integrity->Metabolism Death Cell Death Metabolism->Death Biofilm->Death QS->Death

Caption: Proposed antimicrobial mechanism of eugenol and isoeugenol.

This signaling pathway illustrates the initial interaction of the compounds with the microbial cell membrane, leading to a cascade of disruptive events that ultimately result in cell death. The hydrophobic nature of eugenol and isoeugenol facilitates their penetration into the lipopolysaccharide layer of Gram-negative bacteria and the peptidoglycan layer of Gram-positive bacteria.[8] This interaction increases membrane permeability, causing the leakage of essential intracellular components like ions and ATP.[5] Furthermore, these compounds can inhibit the activity of crucial metabolic enzymes and interfere with complex microbial communication systems like quorum sensing and biofilm formation.[5][6]

Experimental Protocols: A Methodological Overview

The data presented in this guide are derived from standard antimicrobial susceptibility testing methods. The following provides a general overview of the key experimental protocols employed in the cited studies.

Disk Diffusion Method

The disk diffusion method is a qualitative assay used to assess the antimicrobial activity of a substance.

cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement A Prepare standardized microbial inoculum B Inoculate agar plate for confluent growth A->B D Place discs on inoculated agar surface B->D C Impregnate sterile paper discs with test compound C->D E Incubate at optimal temperature and time D->E F Measure the diameter of the zone of inhibition (ZOI) E->F

Caption: Workflow for the disk diffusion antimicrobial susceptibility test.

In this method, a standardized microbial inoculum is uniformly spread onto an agar plate. Sterile paper discs impregnated with the test compounds (eugenol or isoeugenol) are then placed on the agar surface.[1][9] After incubation, the diameter of the clear zone around the disc, where microbial growth is inhibited, is measured. This "zone of inhibition" provides a qualitative measure of the compound's antimicrobial potency.

Broth Microdilution Method

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.

cluster_0 Preparation cluster_1 Incubation & Reading cluster_2 MBC Determination A Prepare serial two-fold dilutions of test compound in 96-well plate B Add standardized microbial inoculum to each well A->B C Incubate at optimal temperature and time B->C D Determine MIC: Lowest concentration with no visible growth C->D E Subculture from wells with no visible growth onto fresh agar plates D->E F Determine MBC: Lowest concentration that kills ≥99.9% of the initial inoculum E->F

Caption: Workflow for MIC and MBC determination via broth microdilution.

This technique involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension.[10] Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[10] To determine the MBC, aliquots from the wells showing no growth are subcultured onto fresh agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count.[10]

Conclusion

Both this compound and eugenol are potent natural antimicrobial agents with significant potential for application in various fields. The available data suggest that isoeugenol may possess superior antibacterial activity against certain pathogens compared to eugenol. Their primary mechanism of action, centered on the disruption of the microbial cell membrane, makes them effective against a broad spectrum of microorganisms. The standardized experimental protocols outlined provide a reliable framework for further comparative studies and the development of new antimicrobial therapies and preservative systems. Further research into the synergistic effects of these compounds with conventional antibiotics could open new avenues for combating antimicrobial resistance.[11]

References

A Comparative Analysis of the Cytotoxicity of cis-Isoeugenol and its trans Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoeugenol, a phenylpropanoid found in the essential oils of various plants, exists as two geometric isomers: cis-(Z)-isoeugenol and trans-(E)-isoeugenol. While isoeugenol, as a mixture, is known to possess cytotoxic properties, a detailed comparative analysis of the cytotoxic potency and mechanisms of its individual isomers is not well-documented in publicly available literature. This guide provides a comprehensive overview of the existing data on the cytotoxicity of isoeugenol and its isomers, highlighting the need for further research to delineate the specific biological activities of each.

Data Presentation

Direct comparative studies on the cytotoxicity of cis- and trans-isoeugenol are scarce. Most available data pertains to "isoeugenol" as a mixture of isomers or does not specify the isomer used. Commercial isoeugenol is typically a mixture of both, with the trans-isomer being the predominant and more thermodynamically stable form.

Table 1: In Vitro Cytotoxicity of Isoeugenol (Isomer Unspecified)

Cell LineAssayEndpointConcentration/IC50Reference
Human promyelocytic leukemia (THP-1)Propidium Iodide Staining20% decrease in cell viability100 µg/mL[1]

Table 2: In Vivo Acute Toxicity of trans-Isoeugenol

SpeciesRoute of AdministrationLD50Reference
MiceOral541.5 mg/kg bw

Note: The lack of specific IC50 values for cis- and trans-isoeugenol in various cell lines from a single comparative study is a significant data gap. The information presented above is based on limited available studies and should be interpreted with caution.

Experimental Protocols

A standard method to assess the cytotoxicity of compounds like isoeugenol is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol for Cytotoxicity Assessment

This protocol is a generalized procedure and may require optimization based on the cell line and specific experimental conditions.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete cell culture medium.

  • Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of cis-isoeugenol and trans-isoeugenol in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compounds in cell culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

4. Solubilization of Formazan:

  • Carefully remove the medium from the wells.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualization

Hypothesized Cytotoxic Signaling Pathway

While specific signaling pathways for cis- and trans-isoeugenol-induced cytotoxicity are not well-elucidated, the closely related compound, eugenol, is known to induce apoptosis through the mitochondrial (intrinsic) pathway. This pathway is a plausible mechanism for isoeugenol isomers as well.

G cluster_stimulus External Stimulus cluster_cell Cellular Response Cis_Isoeugenol This compound Mitochondrion Mitochondrion Cis_Isoeugenol->Mitochondrion Trans_Isoeugenol trans-Isoeugenol Trans_Isoeugenol->Mitochondrion Bax Bax (Pro-apoptotic) Mitochondrion->Bax Bcl2 Bcl-2 (Anti-apoptotic) Mitochondrion->Bcl2 Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by isoeugenol isomers.

Experimental Workflow for Cytotoxicity Comparison

The following diagram illustrates a logical workflow for a comparative study of the cytotoxicity of cis- and trans-isoeugenol.

G Start Start Cell_Culture Cell Line Culture Start->Cell_Culture Treatment Treatment with cis- & trans-isoeugenol Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 determination) Cytotoxicity_Assay->Data_Analysis Mechanism_Study Mechanism of Action (e.g., Apoptosis Assay) Data_Analysis->Mechanism_Study If cytotoxic Conclusion Conclusion Data_Analysis->Conclusion If not cytotoxic Mechanism_Study->Conclusion

References

A Comparative Spectroscopic Guide to Cis- and Trans-Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of cis- and trans-isoeugenol, two geometric isomers with distinct spatial arrangements that give rise to unique spectral fingerprints. Understanding these differences is crucial for accurate identification, quantification, and characterization in various research and development applications. The data presented herein is compiled from experimental findings to facilitate clear and objective comparison.

Molecular Structures

The fundamental difference between cis- and trans-isoeugenol lies in the orientation of the substituents around the carbon-carbon double bond of the propenyl side chain. In trans-isoeugenol, the methyl group and the aromatic ring are on opposite sides of the double bond, leading to a more linear and sterically favorable conformation. In cis-isoeugenol, these groups are on the same side, resulting in increased steric hindrance.

isomers cluster_trans trans-Isoeugenol cluster_cis This compound trans_img trans_img cis_img cis_img

Caption: Molecular structures of trans- and this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic differences between cis- and trans-isoeugenol across various analytical techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between cis and trans isomers, primarily through the analysis of the coupling constants (J-values) of the vinylic protons.

Table 1: ¹H NMR Spectroscopic Data (in CDCl₃)

Proton Assignment trans-Isoeugenol This compound (Expected) Key Differentiating Feature
H-α (vinyl)~6.3 ppm (dq)~6.4 ppm (dq)The coupling constant (³J) between H-α and H-β is the most reliable diagnostic tool.
H-β (vinyl)~6.1 ppm (dq)~5.6 ppm (dq)
³J (Hα-Hβ) ~15.6 Hz ~10-12 Hz A larger coupling constant for the trans isomer due to the 180° dihedral angle.
-OCH₃~3.9 ppm (s)~3.9 ppm (s)
Aromatic Protons~6.7-6.9 ppm (m)~6.7-6.9 ppm (m)
-CH₃~1.9 ppm (dd)~1.9 ppm (dd)
Phenolic -OHVariableVariable
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in ¹³C NMR are also influenced by the stereochemistry of the double bond, primarily due to steric effects.

Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃)

Carbon Assignment trans-Isoeugenol (Approx. δ) This compound (Expected) Key Differentiating Feature
C-α (vinyl)~125 ppmSlightly upfield
C-β (vinyl)~131 ppmSlightly upfield
-CH₃~18 ppm~14 ppmThe methyl group in the cis isomer is expected to be shielded (upfield shift) due to the γ-gauche effect.
-OCH₃~56 ppm~56 ppm
Aromatic Carbons~108-147 ppmSimilar to trans
Infrared (IR) Spectroscopy

The most significant difference in the IR spectra of cis- and trans-isoeugenol is the position of the C-H out-of-plane bending vibration for the vinylic hydrogens.

Table 3: Key IR Absorption Bands (in cm⁻¹)

Vibrational Mode trans-Isoeugenol This compound (Expected) Key Differentiating Feature
=C-H Out-of-Plane Bend ~960 cm⁻¹ (strong) ~675-730 cm⁻¹ (strong) This band is highly characteristic of the substitution pattern on the double bond.
C=C Stretch~1600-1650 cm⁻¹~1600-1650 cm⁻¹
Phenolic O-H Stretch~3200-3600 cm⁻¹ (broad)~3200-3600 cm⁻¹ (broad)
C-O Stretch~1260 cm⁻¹~1260 cm⁻¹
Aromatic C-H Stretch~3000-3100 cm⁻¹~3000-3100 cm⁻¹
Ultraviolet-Visible (UV-Vis) Spectroscopy

The extent of conjugation and the planarity of the molecule affect the energy of electronic transitions, which is reflected in the UV-Vis absorption spectrum.

Table 4: UV-Vis Spectroscopic Data (in Ethanol)

Parameter trans-Isoeugenol (Expected) This compound (Expected) Key Differentiating Feature
λ_max Longer wavelength (e.g., ~260-270 nm) Shorter wavelength Trans isomer exhibits a bathochromic (red) shift due to more effective conjugation.
Molar Absorptivity (ε) Higher Lower The more planar trans isomer has a higher probability of electronic transition.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of isoeugenol isomers. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

NMR_Workflow prep Sample Preparation: Dissolve ~5-10 mg of isoeugenol in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube. acq Data Acquisition: Acquire ¹H and ¹³C spectra on a 300-500 MHz NMR spectrometer. prep->acq proc Data Processing: Apply Fourier transform, phase correction, and baseline correction. acq->proc ref Referencing: Reference the spectrum to the residual solvent peak or TMS (0 ppm). proc->ref analysis Spectral Analysis: Integrate peaks, determine chemical shifts (δ), and measure coupling constants (J). ref->analysis

Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy

IR_Workflow bg Background Scan: Record a background spectrum of the empty ATR crystal or KBr pellet. sample Sample Preparation: Place a drop of liquid isoeugenol on the ATR crystal or prepare a KBr pellet. bg->sample scan Sample Scan: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. sample->scan analysis Data Analysis: Identify the wavenumbers (cm⁻¹) of key absorption bands. scan->analysis

Caption: General workflow for ATR-FTIR spectroscopic analysis.

UV-Vis Spectroscopy

UVVis_Workflow prep Sample Preparation: Prepare a dilute solution of isoeugenol in a UV-transparent solvent (e.g., ethanol). blank Blank Measurement: Record the absorbance of the pure solvent in a quartz cuvette. prep->blank sample Sample Measurement: Record the absorbance spectrum of the isoeugenol solution. blank->sample analysis Data Analysis: Determine the wavelength of maximum absorbance (λ_max). sample->analysis

Caption: General workflow for UV-Vis spectroscopic analysis.

Conclusion

The spectroscopic techniques of ¹H NMR, ¹³C NMR, IR, and UV-Vis provide complementary and definitive information for the differentiation of cis- and trans-isoeugenol. The most prominent distinguishing features are the vinylic proton coupling constant in ¹H NMR and the C-H out-of-plane bending vibration in IR spectroscopy. Careful analysis of these spectral features allows for unambiguous assignment of the geometric isomers, which is essential for quality control, reaction monitoring, and regulatory compliance in scientific and industrial settings.

Unraveling the Skin Sensitization Potential of Isoeugenol Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis for researchers, scientists, and drug development professionals on the allergenic potential of isoeugenol, a common fragrance ingredient. This guide synthesizes available experimental data and outlines key mechanistic pathways in skin sensitization.

Isoeugenol, a phenylpropanoid found in essential oils like ylang-ylang, is a well-established skin sensitizer and a frequent cause of allergic contact dermatitis.[1][2] It exists as two geometric isomers: cis-(Z)-isoeugenol and trans-(E)-isoeugenol.[3][4] Commercial isoeugenol is typically a mixture of these isomers, with the more thermodynamically stable trans-isomer being the predominant form.[2] While isoeugenol as a whole is classified as a skin sensitizer, this guide delves into the available data to compare the sensitization potential of its constituent isomers, highlighting key experimental findings and the underlying molecular mechanisms.

Quantitative Assessment of Skin Sensitization Potential

The skin sensitization potential of a chemical is often quantified using both in vivo and in vitro methods. The murine Local Lymph Node Assay (LLNA) is a widely accepted in vivo method that measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of an allergic response. The result is expressed as an EC3 value, the concentration of a substance required to produce a threefold increase in lymphocyte proliferation. In vitro methods, such as the human Cell Line Activation Test (h-CLAT) and the Direct Peptide Reactivity Assay (DPRA), provide mechanistic insights into the sensitization process.

Currently, specific experimental data directly comparing the skin sensitization potential of purified cis- and trans-isoeugenol is limited in publicly available literature. Most studies have been conducted on "isoeugenol," which is a mixture of the two isomers. One assessment suggests that the difference in the double bond configuration between the cis and trans isomers is not expected to be relevant for the initial protein binding step in sensitization, implying a similar hazard profile for both.[5] However, without direct comparative studies, this remains an assumption.

The available data for isoeugenol (isomer mixture) is summarized below:

Test SubstanceAssayEndpointResultClassificationReference
IsoeugenolLLNAEC312.7%Moderate Sensitizer[6]
IsoeugenolLLNAWeighted Mean EC32%Moderate Sensitizer[5]
IsoeugenolGPMT-Positive (100% response)Extreme Sensitizer[5][6]
Isoeugenolh-CLATCD86/CD54 ExpressionPositiveSensitizer[7]

Experimental Protocols

A detailed understanding of the methodologies behind the key assays is crucial for interpreting the data and designing future studies.

Murine Local Lymph Node Assay (LLNA)

The LLNA is an in vivo test that assesses the induction phase of skin sensitization. The protocol, based on OECD Test Guideline 429, involves the following key steps:

  • Animal Model: Typically, CBA/J mice are used.

  • Test Substance Application: The test substance, dissolved in a suitable vehicle, is applied to the dorsal surface of the ears of the mice for three consecutive days.

  • Cell Proliferation Measurement: On day 5, a solution of 5-bromo-2'-deoxyuridine (BrdU) is injected intraperitoneally. BrdU is incorporated into the DNA of proliferating cells.[1]

  • Lymph Node Excision: On day 6, the auricular lymph nodes are excised.

  • Analysis: The lymph node cells are isolated, and the incorporation of BrdU is quantified using an ELISA-based method. The stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.

  • EC3 Determination: The EC3 value is calculated from the dose-response curve as the concentration of the test substance that results in a stimulation index of 3.

Human Cell Line Activation Test (h-CLAT)

The h-CLAT is an in vitro assay that evaluates the activation of dendritic cells, a key event in the skin sensitization pathway. The method follows OECD Test Guideline 442E:

  • Cell Line: The human monocytic leukemia cell line THP-1 is used as a surrogate for dendritic cells.

  • Exposure: THP-1 cells are cultured and exposed to various concentrations of the test substance for 24 hours.

  • Marker Expression Analysis: After exposure, the cells are stained with fluorescently labeled antibodies against the co-stimulatory molecules CD86 and CD54.

  • Flow Cytometry: The expression levels of CD86 and CD54 on the cell surface are quantified using a flow cytometer.

  • Data Analysis: The relative fluorescence intensity (RFI) is calculated. A substance is classified as a sensitizer if the RFI of CD86 is ≥ 150% and/or the RFI of CD54 is ≥ 200% at a cell viability of >50%.

Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that assesses the molecular initiating event of skin sensitization: the covalent binding of a chemical to skin proteins. The protocol is described in OECD Test Guideline 442C:

  • Model Peptides: Synthetic peptides containing either cysteine or lysine are used to mimic the nucleophilic sites in skin proteins.

  • Reaction: The test substance is incubated with the cysteine and lysine peptides for 24 hours.

  • Analysis: The remaining concentration of the peptides is measured using high-performance liquid chromatography (HPLC) with UV detection.

  • Peptide Depletion Calculation: The percentage of peptide depletion is calculated for both cysteine and lysine.

  • Reactivity Classification: Based on the mean cysteine and lysine depletion, the substance is categorized into one of four reactivity classes: no, low, moderate, or high reactivity. This classification is then used to support the discrimination between sensitizers and non-sensitizers.

Mechanistic Insights: The Keap1-Nrf2 Signaling Pathway

Skin sensitizers, including isoeugenol, can induce oxidative stress in skin cells. The Keap1-Nrf2 pathway is a critical cellular defense mechanism against such stress.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_ub Nrf2 Ubiquitination & Degradation Keap1_Nrf2->Nrf2_ub Leads to Keap1_mod Keap1 (Cysteine Residue Modification) Sensitizer Isoeugenol (Sensitizer) Sensitizer->Keap1_Nrf2 Reacts with Nrf2_free Nrf2 (translocates) Keap1_mod->Nrf2_free Nrf2 Release & Stabilization ARE Antioxidant Response Element (ARE) Nrf2_free->ARE Binds to Gene_Expression Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression Induces

Keap1-Nrf2 signaling pathway activation by a skin sensitizer.

Under normal conditions, the transcription factor Nrf2 is bound to Keap1, which facilitates its degradation. Electrophilic sensitizers like isoeugenol can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of cytoprotective enzymes.

Experimental and Assessment Workflows

The process of evaluating the skin sensitization potential of a substance involves a series of steps, from in vivo testing to integrated assessment strategies.

LLNA_Workflow cluster_in_vivo In Vivo Phase (LLNA) cluster_data_analysis Data Analysis start Day 1-3: Topical Application of Test Substance to Mouse Ear day5 Day 5: BrdU Injection (Measures Proliferation) start->day5 day6 Day 6: Auricular Lymph Node Excision day5->day6 analysis Lymph Node Cell Isolation & Analysis day6->analysis si_calc Calculation of Stimulation Index (SI) analysis->si_calc ec3_calc EC3 Value Determination si_calc->ec3_calc classification Potency Classification ec3_calc->classification

General workflow of the murine Local Lymph Node Assay (LLNA).

IATA_Logic cluster_evidence Lines of Evidence in_chemico In Chemico (e.g., DPRA) Peptide Reactivity assessment Weight of Evidence Assessment in_chemico->assessment in_vitro In Vitro (e.g., h-CLAT, KeratinoSens®) Cellular Responses in_vitro->assessment in_vivo In Vivo (e.g., LLNA) Animal Data in_vivo->assessment other_data (Q)SAR, Read-Across, Human Data other_data->assessment conclusion Hazard & Potency Conclusion assessment->conclusion

Integrated Approach to Testing and Assessment (IATA) for skin sensitization.

Conclusion and Future Directions

Isoeugenol is a well-documented skin sensitizer, with a moderate to extreme potential depending on the assay used. The available data, primarily from studies on the isomer mixture, provides a solid basis for its classification. However, a significant data gap exists regarding the direct comparison of the skin sensitization potential of cis- and trans-isoeugenol.

Future research should focus on conducting parallel studies on the purified isomers using a battery of in vitro and in vivo tests. This would provide a more nuanced understanding of their relative potencies and could inform the development of safer fragrance ingredients and consumer products. A deeper understanding of the structure-activity relationship for isoeugenol isomers will be invaluable for predictive toxicology and risk assessment in the field of dermatology and cosmetic science.

References

A Comparative Analysis of Cis-Isoeugenol and Other Natural Anesthetics for Finfish Aquaculture

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the efficacy of cis-isoeugenol compared to other natural anesthetics used in fisheries and aquaculture reveals important considerations for researchers and drug development professionals. This guide synthesizes available experimental data to provide an objective comparison of performance, focusing on key metrics such as induction and recovery times, and delves into the underlying mechanisms of action.

The aquaculture industry and fisheries research rely heavily on the use of anesthetics to minimize stress and physical injury to fish during handling, transport, and various procedures. While synthetic anesthetics like tricaine methanesulfonate (MS-222) have been widely used, there is a growing interest in natural alternatives due to concerns about withdrawal periods and potential environmental impacts.[1][2] Among these, this compound, a derivative of clove oil, has emerged as a promising candidate. This guide provides a comparative overview of the efficacy of this compound versus other common natural anesthetics, supported by experimental data.

Comparative Efficacy of Natural Anesthetics

The ideal anesthetic for fish should induce a rapid and smooth induction of anesthesia, allow for a quick and complete recovery, and have a wide margin of safety.[3] The following tables summarize quantitative data from various studies comparing the performance of this compound and other natural anesthetics.

Table 1: Anesthetic Efficacy of this compound in Koi Carp (Cyprinus carpio)

Concentration (mg/L)Mean Induction Time to Stage 2 Anesthesia (minutes)Mean Induction Time to Stage 3 Anesthesia (minutes)Mortality (24h post-exposure)
2022.4 ± 6.228.1 ± 3.90%
4011.0 ± 4.511.1 ± 4.50%
606.2 ± 2.16.3 ± 2.10%
804.1 ± 1.54.2 ± 1.50%
5000.25 ± 0.40.33 ± 0.4850%

Data sourced from a study on juvenile koi carp.[4]

Table 2: Comparative Anesthetic Efficacy of Eugenol and Menthol in Freshwater Angelfish (Pterophyllum scalare)

AnestheticEffective Concentration (mg/L)
Eugenol90.6
Menthol92.1

Effective concentration is defined as the dose required to achieve anesthesia.[5]

Table 3: Comparative Efficacy of Eugenol and MS-222 in Zebrafish (Danio rerio)

AnestheticMean Induction Time (seconds)Mean Recovery Time (seconds)
Eugenol118 ± 17.2587 ± 200
MS-222 (buffered)163 ± 33.2267 ± 44.6
MS-222 (non-buffered)185 ± 36.5348 ± 68.4

This study highlights that while eugenol has a faster induction time, its recovery period is significantly longer compared to MS-222.[6]

Mechanisms of Action

The anesthetic effects of eugenol and its isomer, isoeugenol, are believed to be primarily mediated through the modulation of the γ-aminobutyric acid type A (GABAA) receptor in the central nervous system.[7] GABA is the main inhibitory neurotransmitter in the brain, and potentiation of GABAA receptors leads to a decrease in neuronal excitability, resulting in sedation and anesthesia.[7] Recent studies on isoeugenol also suggest that it acts as a potent local anesthetic by affecting sensory systems, particularly vision and hearing, thereby preventing sensory information from reaching the brain.[8][9][10] This dual mechanism of central and peripheral action may contribute to its effectiveness.

Menthol is also thought to induce anesthesia, at least in part, through the activation of GABAA receptors.

Experimental Protocols

To ensure the reproducibility and validity of anesthetic efficacy studies, a standardized experimental protocol is crucial. The following is a generalized methodology synthesized from various research articles.

Anesthetic Induction and Recovery Assay Protocol

  • Acclimation: Fish are acclimated to laboratory conditions in holding tanks for a specified period (e.g., two weeks) to minimize stress. Water quality parameters (temperature, pH, dissolved oxygen) are maintained at optimal levels for the species.

  • Preparation of Anesthetic Stock Solutions:

    • This compound, eugenol, and menthol are often dissolved in a small amount of ethanol to create a stock solution before being added to the experimental tank water to ensure proper dispersion.

  • Experimental Groups: Fish are randomly assigned to different experimental groups, with each group exposed to a specific concentration of the anesthetic. A control group with no anesthetic is also included.

  • Anesthetic Immersion: Individual fish are transferred to an anesthetic bath containing the predetermined concentration of the test substance.

  • Observation and Data Collection:

    • Induction Time: The time from immersion until the fish reaches the desired stage of anesthesia is recorded. Anesthetic stages are typically characterized by loss of equilibrium, cessation of movement, and lack of response to external stimuli.

    • Physiological Monitoring: Opercular movement (gill ventilation rate) is often monitored as an indicator of respiratory function.

  • Recovery: After a set period of exposure or upon reaching the desired anesthetic depth, fish are transferred to a recovery tank with clean, well-aerated water.

  • Recovery Time: The time from transfer to the recovery tank until the fish resumes normal swimming behavior and equilibrium is recorded.

  • Post-exposure Monitoring: Fish are monitored for a period (e.g., 24-48 hours) to assess for any delayed mortality or adverse effects.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for eugenol- and isoeugenol-induced anesthesia and a typical experimental workflow for evaluating fish anesthetics.

G cluster_pathway Proposed Anesthetic Signaling Pathway Anesthetic Anesthetic GABA_A_Receptor GABAA Receptor Anesthetic->GABA_A_Receptor Binds to and potentiates Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anesthesia Anesthesia Reduced_Excitability->Anesthesia

Caption: Proposed mechanism of action for eugenol and isoeugenol via potentiation of the GABAA receptor.

G cluster_workflow Experimental Workflow for Anesthetic Efficacy Acclimation Acclimation Anesthetic_Prep Anesthetic Preparation Acclimation->Anesthetic_Prep Immersion Anesthetic Immersion Anesthetic_Prep->Immersion Induction Record Induction Time & Vitals Immersion->Induction Recovery_Tank Transfer to Recovery Tank Induction->Recovery_Tank Recovery_Time Record Recovery Time Recovery_Tank->Recovery_Time Post_Monitoring Post-Exposure Monitoring Recovery_Time->Post_Monitoring

Caption: A generalized workflow for conducting fish anesthetic efficacy experiments.

Conclusion

This compound and other natural anesthetics present viable alternatives to synthetic agents in aquaculture and research. The choice of anesthetic should be based on the specific requirements of the procedure, the fish species, and desired outcomes such as induction and recovery times. While eugenol and its derivatives demonstrate rapid induction, their longer recovery times compared to some alternatives warrant consideration. Further research is needed to fully elucidate the comparative efficacy and physiological effects of this compound across a wider range of fish species and to refine optimal dosing strategies. The development of standardized protocols is essential for generating comparable data and ensuring the welfare of aquatic animals.

References

A Comparative Analysis of the Antioxidant Capacity of cis-Isoeugenol and Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacities of cis-isoeugenol, a naturally occurring phenolic compound, and butylated hydroxytoluene (BHT), a widely used synthetic antioxidant. The following sections present a summary of their performance in various antioxidant assays, detailed experimental protocols for the cited experiments, and diagrams illustrating their antioxidant mechanisms and experimental workflows.

Disclaimer: The majority of available research refers to "isoeugenol," which is typically a mixture of cis and trans isomers. Direct comparative studies on the antioxidant activity of the purified this compound isomer versus BHT are limited. The data presented here for isoeugenol should be interpreted with this consideration.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of isoeugenol and BHT have been evaluated using various in vitro assays. The following table summarizes the key quantitative data from a comparative study.

Antioxidant AssayIsoeugenolBHTReference
DPPH Radical Scavenging Activity (EC50 in µg/mL) 17.1Not Reported in this study[1]
ABTS Radical Scavenging Activity (EC50 in µg/mL) 87.9Not Reported in this study[1]
Inhibition of Lipid Peroxidation (Peroxide Value in meq/kg oil after 30 days) 17.5 (at 0.02%)12.5 (at 0.02%)[1]

Note: A lower EC50 value indicates a higher radical scavenging activity. For the inhibition of lipid peroxidation, a lower peroxide value indicates greater antioxidant protection.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at 517 nm.

Protocol:

  • A stock solution of the test compound (isoeugenol or BHT) is prepared in a suitable solvent (e.g., ethanol or methanol).

  • A fresh solution of DPPH in the same solvent is prepared to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Varying concentrations of the test compound are added to the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The EC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[1]

Inhibition of Lipid Peroxidation Assay

This assay evaluates the ability of an antioxidant to inhibit the auto-oxidation of lipids, a process that leads to rancidity. The peroxide value (POV) is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation.

Protocol:

  • The test compounds (isoeugenol and BHT) are dissolved in ethanol and then mixed with fresh lard at a specific concentration (e.g., 0.02%).

  • A control sample containing only lard and the solvent is also prepared.

  • The samples are placed in a dark oven at 60°C to accelerate the oxidation process.

  • The peroxide value of each sample is determined at regular intervals (e.g., every 5 or 10 days) over a period of 30 days.

  • The peroxide value is determined by titration with a standard solution of sodium thiosulfate after the addition of a saturated solution of potassium iodide. The endpoint is indicated by the disappearance of the blue color upon the addition of a starch indicator.

  • A lower peroxide value in the samples containing the antioxidants compared to the control indicates inhibition of lipid peroxidation.[1]

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the free radical scavenging mechanism of phenolic antioxidants and the general workflow of the DPPH assay.

Free_Radical_Scavenging_Mechanism cluster_products Stable Products ArOH ArOH ArO ArO• ArOH->ArO H• donation R R• RH RH R->RH H• acceptance DPPH_Assay_Workflow start Start prepare_solutions Prepare DPPH Solution (Purple) start->prepare_solutions prepare_samples Prepare Antioxidant Samples (this compound / BHT) start->prepare_samples mix Mix DPPH Solution with Antioxidant Samples prepare_solutions->mix prepare_samples->mix incubate Incubate in Dark (e.g., 30 minutes) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and EC50 Value measure->calculate end End calculate->end

References

Cross-Reactivity of Eugenol Antibodies with cis-Isoeugenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the cross-reactivity of eugenol-specific antibodies with its isomer, isoeugenol, with a focus on the cis- and trans-configurations. Understanding the specificity of such antibodies is critical for researchers, scientists, and drug development professionals in the accurate detection and quantification of these compounds in various matrices. This report compiles available experimental data, details the methodologies employed, and visualizes the workflows for clarity.

Executive Summary

Recent studies on a broad-spectrum monoclonal antibody developed against eugenol have revealed significant cross-reactivity with isoeugenol. Notably, the antibody exhibited a much higher binding affinity for trans-isoeugenol than for eugenol itself, the immunizing hapten. While direct experimental data on the cross-reactivity with cis-isoeugenol is not extensively available in the reviewed literature, the existing findings for the trans-isomer provide valuable insights. The structural similarity between the cis and trans isomers suggests a potential for cross-reactivity with this compound, though likely with different binding affinities due to stereochemical differences.

Quantitative Data Summary

The following table summarizes the cross-reactivity data of a monoclonal anti-eugenol antibody with eugenol and various structurally related compounds, including trans-isoeugenol. The data is derived from an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA).

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Eugenol(Image of Eugenol Structure)38.19100
trans-Isoeugenol (Image of trans-Isoeugenol Structure)0.15 25460
Methyl isoeugenol(Image of Methyl isoeugenol Structure)0.448679.5
Methyl eugenol(Image of Methyl eugenol Structure)0.804773.8
Acetyl isoeugenol(Image of Acetyl isoeugenol Structure)21.93174.1

Data sourced from a study on a broad-spectrum immunoassay for eugenol compounds.[1]

Note: The cross-reactivity percentage is calculated as [(IC50 of eugenol) / (IC50 of analog)] x 100%.[1] The significantly lower IC50 value and consequently higher cross-reactivity for trans-isoeugenol indicate a much stronger binding affinity of the eugenol antibody for this isomer compared to eugenol itself.

Experimental Protocols

The determination of cross-reactivity was performed using an indirect competitive ELISA (ic-ELISA). The detailed protocol is as follows:

1. Coating of Microplate:

  • Microtiter plates were coated with 100 µL/well of a coating antigen (a conjugate of a eugenol hapten) at a concentration of 0.5 µg/mL.

  • The plates were incubated overnight at 4°C.

2. Washing:

  • The plates were washed three times with a washing buffer (e.g., PBST - Phosphate Buffered Saline with Tween 20).

3. Blocking:

  • To prevent non-specific binding, 200 µL/well of a blocking buffer (e.g., 5% skim milk in PBST) was added.

  • The plates were incubated for 2 hours at 37°C.

4. Washing:

  • The plates were washed again three times with the washing buffer.

5. Competitive Reaction:

  • 50 µL of standard solutions of eugenol or its analogs (including trans-isoeugenol) at various concentrations were added to the wells.

  • Immediately after, 50 µL of the anti-eugenol monoclonal antibody (at a concentration of 0.25 µg/mL) was added to each well.

  • The plate was incubated for 1 hour at 37°C.

6. Washing:

  • The plates were washed three times with the washing buffer.

7. Addition of Secondary Antibody:

  • 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG) was added.

  • The plate was incubated for 1 hour at 37°C.

8. Washing:

  • The plates were washed three times with the washing buffer.

9. Substrate Reaction:

  • 100 µL/well of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution was added.

  • The plate was incubated in the dark at 37°C for 15 minutes.

10. Stopping the Reaction:

  • The enzymatic reaction was stopped by adding 50 µL/well of a stop solution (e.g., 2 M H₂SO₄).

11. Data Acquisition:

  • The absorbance was read at 450 nm using a microplate reader. The IC50 values were then calculated from the resulting dose-response curves.[1]

Visualizations

Experimental Workflow for ic-ELISA

ELISA_Workflow cluster_coating 1. Antigen Coating cluster_blocking 2. Blocking cluster_competition 3. Competitive Reaction cluster_detection 4. Detection cluster_analysis 5. Analysis A Coat microplate with coating antigen (0.5 µg/mL) B Incubate overnight at 4°C A->B C Wash plate D Add blocking buffer C->D E Incubate for 2h at 37°C D->E F Wash plate G Add standards/samples (Eugenol, cis/trans-Isoeugenol) F->G H Add anti-eugenol mAb (0.25 µg/mL) G->H I Incubate for 1h at 37°C H->I J Wash plate K Add HRP-conjugated secondary antibody J->K L Incubate for 1h at 37°C K->L M Wash plate L->M N Add TMB substrate M->N O Incubate for 15 min at 37°C N->O P Add stop solution O->P Q Read absorbance at 450 nm R Calculate IC50 and Cross-Reactivity Q->R Binding_Affinity cluster_reactants Reactants cluster_binding Binding Affinity Antibody Anti-Eugenol Monoclonal Antibody High_Affinity Very High Binding (CR: 25460%) Antibody->High_Affinity binds strongly to Moderate_Affinity Moderate Binding (CR: 100%) Antibody->Moderate_Affinity binds to Unknown_Affinity Unknown Binding (Potential for Cross-Reactivity) Antibody->Unknown_Affinity may bind to Eugenol Eugenol Eugenol->Moderate_Affinity trans_Isoeugenol trans-Isoeugenol trans_Isoeugenol->High_Affinity cis_Isoeugenol This compound (Predicted) cis_Isoeugenol->Unknown_Affinity

References

A Comparative Analysis of the Carcinogenic Potential of Cis-Isoeugenol and Safrole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available toxicological data on cis-isoeugenol and safrole reveals distinct profiles in their carcinogenicity. While no direct head-to-head comparative studies have been conducted, a thorough analysis of individual assessments by regulatory and research bodies provides a clear basis for comparison for researchers, scientists, and drug development professionals. Safrole is classified as a genotoxic carcinogen, whereas recent evidence suggests isoeugenol likely operates through a non-genotoxic mechanism.

Carcinogenicity Classification and Evidence

Safrole is listed as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) based on sufficient evidence from studies in experimental animals.[1][2] The International Agency for Research on Cancer (IARC) classifies safrole in Group 2B, "possibly carcinogenic to humans."[3] This classification is supported by numerous studies demonstrating that safrole induces liver tumors in both rats and mice through various routes of exposure, including dietary administration and subcutaneous injection.[1][2]

Isoeugenol, which typically exists as a mixture of cis- and trans-isomers, has also been evaluated by the IARC and classified as "possibly carcinogenic to humans" (Group 2B).[4][5] This is based on findings from a two-year National Toxicology Program (NTP) study which showed "clear evidence of carcinogenic activity" in male B6C3F1 mice, observed as an increased incidence of hepatocellular adenoma and carcinoma.[6][7] The same study reported "equivocal evidence of carcinogenic activity" in male F344/N rats, based on rare occurrences of thymoma and mammary gland carcinoma, and in female B6C3F1 mice due to an increased incidence of histiocytic sarcoma.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from carcinogenicity and genotoxicity studies for both compounds.

Table 1: Comparative Carcinogenicity Data

ParameterSafroleThis compound (as part of an isomeric mixture)
Species Rats and MiceRats and Mice
Primary Target Organ Liver[1][2]Liver (in male mice)[6]
Tumor Types Hepatocellular carcinoma, hepatocellular adenoma, cholangiocarcinoma[1][2]Hepatocellular adenoma, hepatocellular carcinoma (male mice); Thymoma, mammary gland carcinoma (equivocal, male rats); Histiocytic sarcoma (equivocal, female mice)[6]
Route of Exposure Dietary, Gavage, Subcutaneous injection[1][2]Gavage[6]
NTP Conclusion Reasonably anticipated to be a human carcinogen[1][2]Clear evidence of carcinogenic activity (male mice); Equivocal evidence (male rats, female mice); No evidence (female rats)[6]
IARC Classification Group 2B: Possibly carcinogenic to humans[3]Group 2B: Possibly carcinogenic to humans[4][5]

Table 2: Genotoxicity Profile

Assay TypeSafroleThis compound (as part of an isomeric mixture)
Bacterial Mutagenicity (Ames test) Negative (but some metabolites are mutagenic)[8]Negative[6]
In Vitro Mammalian Cell Assays Positive for gene mutations, chromosomal aberrations, sister chromatid exchanges, and unscheduled DNA synthesis[3]Weakly positive results in some in vitro tests; negative for mutagenicity in Chinese hamster ovary cells.[9]
In Vivo Genotoxicity Positive for inducing chromosome aberrations, sister chromatid exchanges, and DNA adducts in rat liver.[3][10]Negative in all in vivo tests conducted.
Overall Genotoxicity Conclusion Genotoxic[3][11]Not considered to be genotoxic[12]

Experimental Protocols

NTP 2-Year Gavage Carcinogenicity Study of Isoeugenol
  • Test Substance: Isoeugenol (a mixture of cis- and trans-isomers) in corn oil.

  • Animal Models: Male and female F344/N rats and B6C3F1 mice (50 animals per sex per group).

  • Dosing Regimen: Isoeugenol was administered by gavage at doses of 0, 75, 150, or 300 mg/kg body weight, five days a week for 104-105 weeks.

  • Endpoints: Survival, body weight, clinical observations, and comprehensive histopathological examination of tissues.[6]

Safrole Carcinogenicity Studies (Representative Protocol)
  • Test Substance: Safrole administered in the diet.

  • Animal Models: Male and female Osborne-Mendel rats.

  • Dosing Regimen: Dietary administration of safrole at concentrations up to 5,000 ppm for 2 years.

  • Endpoints: Observation of liver tumors (hepatocellular adenoma or carcinoma).[1][2]

Mechanism of Carcinogenicity

The carcinogenic mechanisms of safrole and isoeugenol appear to be distinct, primarily differing in their genotoxic potential.

Safrole: The carcinogenicity of safrole is attributed to its metabolic activation to a genotoxic metabolite.[11] Safrole is metabolized by cytochrome P450 enzymes to 1'-hydroxysafrole, which is then sulfonated by sulfotransferases to form 1'-sulfooxysafrole.[10][13] This ultimate carcinogen is a reactive electrophile that can form covalent adducts with DNA, leading to mutations and initiating tumorigenesis.[3][10]

Safrole_Metabolism Safrole Safrole Metabolite1 1'-Hydroxysafrole (Proximate Carcinogen) Safrole->Metabolite1 CYP450 (Hydroxylation) Metabolite2 1'-Sulfooxysafrole (Ultimate Carcinogen) Metabolite1->Metabolite2 Sulfotransferase (Sulfonation) DNA_Adducts DNA Adducts Metabolite2->DNA_Adducts Covalent Binding Tumor Liver Tumors DNA_Adducts->Tumor Initiation

Caption: Metabolic activation pathway of safrole to its ultimate carcinogenic form.

This compound: In contrast to safrole, the weight of evidence suggests that isoeugenol is not genotoxic in vivo.[12] The tumors observed in male mice are thought to arise from a non-genotoxic mode of action.[4][12] This proposed mechanism involves metabolic pathways that do not lead to the formation of DNA-reactive metabolites, and the carcinogenicity may be related to other effects such as chronic cellular injury, inflammation, or promotion of pre-existing initiated cells.

Isoeugenol_MOA cluster_moa Proposed Non-Genotoxic Mode of Action Isoeugenol Isoeugenol Metabolism Metabolism (Non-genotoxic pathways) Isoeugenol->Metabolism CellularEffects Chronic Cellular Effects (e.g., cytotoxicity, inflammation) Metabolism->CellularEffects Tumor_Promotion Tumor Promotion CellularEffects->Tumor_Promotion Liver_Tumors Liver Tumors (Male Mice) Tumor_Promotion->Liver_Tumors

Caption: Proposed non-genotoxic mode of action for isoeugenol carcinogenicity.

Conclusion

While both safrole and this compound are classified as possible human carcinogens and can induce liver tumors in rodents, the underlying mechanisms of their carcinogenicity appear to differ significantly. Safrole is a well-established genotoxic carcinogen that requires metabolic activation to a DNA-reactive form. This compound, as part of an isomeric mixture, demonstrates carcinogenic activity in male mice, but the evidence points towards a non-genotoxic mode of action. This distinction is critical for risk assessment and has implications for the development of regulatory guidelines and for professionals in the fields of toxicology and drug development. Further research into the specific metabolic pathways and cellular effects of isoeugenol is warranted to fully elucidate its carcinogenic mechanism.

References

Differential Gene Expression in Cells Treated with Isoeugenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This guide provides a comprehensive overview of the known effects of isoeugenol (as a mixture of cis and trans isomers) on gene expression in different human cell lines. The data presented is compiled from studies investigating its impact on keratinocytes and colon cancer cells, highlighting its role in cell cycle regulation, apoptosis, and metastasis. While a direct comparison between the isomers is not possible at this time, this guide offers valuable insights into the molecular mechanisms of isoeugenol.

Quantitative Data on Differential Gene Expression

The following tables summarize the observed changes in gene and protein expression in human cell lines treated with an isoeugenol mixture.

Table 1: Differential Gene and Protein Expression in HaCaT Human Keratinocytes Treated with Isoeugenol

Target Gene/ProteinGene/Protein FunctionObserved EffectMethod of DetectionReference
CYP1A1Cytochrome P450 Family 1 Subfamily A Member 1; Xenobiotic metabolismUpregulationGene Expression Analysis[1][2]
AhRRAryl hydrocarbon Receptor RepressorUpregulationGene Expression Analysis[1][2]
RBRetinoblastoma Protein; Tumor suppressor, cell cycle regulationReductionProtein Level Analysis[1][2]
CDK6Cyclin Dependent Kinase 6; Cell cycle progressionReductionProtein Level Analysis[1][2]
p27(KIP1)Cyclin Dependent Kinase Inhibitor 1B; Cell cycle inhibitionIncreaseProtein Level Analysis[1][2]

Table 2: Differential mRNA Expression in HT29 Human Colon Cancer Cells Treated with Isoeugenol-Based Compounds

Target GeneGene FunctionObserved EffectMethod of DetectionReference
Bax/Bcl2 ratioPro-apoptotic/Anti-apoptotic proteinsIncreasemRNA Expression Analysis[3][4]
Caspase-9Apoptosis initiationUpregulationmRNA Expression Analysis[3][4]
Caspase-3Apoptosis executionUpregulationmRNA Expression Analysis[3][4]
MMP-2Matrix Metallopeptidase 2; MetastasisSuppressionmRNA Expression Analysis[3][4]
MMP-9Matrix Metallopeptidase 9; MetastasisSuppressionmRNA Expression Analysis[3][4]
VEGFVascular Endothelial Growth Factor; Angiogenesis, metastasisSuppressionmRNA Expression Analysis[3][4]
HIF1-αHypoxia Inducible Factor 1 Subunit Alpha; Angiogenesis, metastasisSuppressionmRNA Expression Analysis[3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on isoeugenol's effects on gene expression.

Cell Culture and Treatment
  • Cell Lines:

    • HaCaT (immortalized human keratinocytes)

    • HT29 (human colorectal adenocarcinoma)

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are incubated at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For experimental assays, cells are seeded in appropriate culture plates and allowed to adhere overnight. The culture medium is then replaced with a fresh medium containing isoeugenol or isoeugenol-based compounds at various concentrations for specific time periods as indicated in the respective studies. A vehicle control (e.g., DMSO) is run in parallel.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

  • qRT-PCR: The relative mRNA expression levels of target genes are quantified by qRT-PCR using a suitable real-time PCR system. The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes, and a SYBR Green master mix. The expression levels are normalized to a housekeeping gene (e.g., GAPDH, β-actin). The relative fold change in gene expression is calculated using the 2-ΔΔCt method.[5][6][7]

Western Blot Analysis
  • Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific to the target proteins overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the expression levels are normalized to a loading control (e.g., β-actin, GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by isoeugenol and a typical experimental workflow for studying differential gene expression.

Isoeugenol_AhR_Signaling cluster_nucleus Nucleus Isoeugenol Isoeugenol AhR_complex Cytoplasmic AhR Complex (AhR, Hsp90, XAP2, p23) Isoeugenol->AhR_complex binds AhR_active Activated AhR AhR_complex->AhR_active translocates to nucleus ARNT ARNT AhR_active->ARNT dimerizes with DRE DRE (DNA Response Element) AhR_active->DRE binds to CellCycle Cell Cycle Progression AhR_active->CellCycle inhibits p27 p27(KIP1) AhR_active->p27 increases CDK6 CDK6 AhR_active->CDK6 decreases ARNT->DRE binds to Nucleus Nucleus CYP1A1 CYP1A1 Gene DRE->CYP1A1 induces expression AhRR AhRR Gene DRE->AhRR induces expression Gene_Expression_Workflow start Cell Culture (e.g., HaCaT, HT29) treatment Treatment with Isoeugenol vs. Control start->treatment harvest Cell Harvesting treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative RT-PCR cdna_synthesis->qpcr data_analysis Data Analysis (Fold Change) qpcr->data_analysis western_blot Western Blot protein_extraction->western_blot western_blot->data_analysis interpretation Biological Interpretation data_analysis->interpretation

References

Confirming the Structure of Synthesized cis-Isoeugenol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, unequivocal structural confirmation of a synthesized compound is paramount. This guide provides a comparative analysis of analytical techniques for verifying the structure of cis-isoeugenol, with a primary focus on X-ray crystallography and its practical alternatives. While X-ray crystallography is a powerful tool for absolute structure determination, its application to this compound is challenging due to the compound's physical state. This guide will detail the experimental protocols for more suitable methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC), and present a workflow for the structural elucidation of synthesized isoeugenol isomers.

The Challenge of X-ray Crystallography for this compound

X-ray crystallography provides the most definitive three-dimensional structural data for crystalline compounds. However, a significant limitation arises when the compound of interest is not a solid at accessible temperatures. This compound is a liquid at room temperature, which inherently complicates the process of growing the single, well-ordered crystals required for X-ray diffraction analysis.[1] In contrast, its stereoisomer, trans-isoeugenol, is a crystalline solid, making it amenable to this technique.[1]

Table 1: Comparison of Analytical Techniques for Isoeugenol Isomer Analysis

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyGas Chromatography (GC)
Principle Diffraction of X-rays by a single crystalInteraction of atomic nuclei with an external magnetic fieldSeparation of volatile compounds based on their partitioning between a stationary and a mobile phase
Sample State Solid (single crystal)Liquid or solutionVolatile liquid or gas
Applicability to this compound Challenging due to its liquid stateHighly applicable for isomer differentiationHighly applicable for isomer separation and quantification
Information Obtained Absolute 3D molecular structure, bond lengths, bond angles, crystal packingDetailed information on molecular structure, connectivity of atoms, and stereochemistryRetention time for identification, peak area for quantification of isomers
Key Advantage Unambiguous structure determinationNon-destructive, provides rich structural information in solutionHigh separation efficiency for isomers, high sensitivity for quantification
Limitation Requires a single, high-quality crystalCan be less sensitive than GC, complex spectra may require expertise for interpretationDestructive, identification based on retention time requires reference standards

Experimental Protocols for Alternative Structural Confirmation Methods

Given the challenges with X-ray crystallography for this compound, NMR spectroscopy and gas chromatography are the preferred methods for its structural confirmation and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound in solution. For differentiating cis- and trans-isoeugenol, ¹H NMR is particularly useful as the coupling constants between the vinylic protons of the propenyl group are distinct for each isomer.

Experimental Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized isoeugenol sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the magnetic field to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative ratios of protons. Analyze the chemical shifts (δ) and coupling constants (J) of the vinylic protons to distinguish between the cis and trans isomers. For the trans isomer, the coupling constant between the vinylic protons is typically larger (around 15-16 Hz) compared to the cis isomer (around 11-12 Hz).[4]

Gas Chromatography (GC)

Gas chromatography is an excellent technique for separating and quantifying the components of a volatile mixture. It can effectively separate cis- and trans-isoeugenol, allowing for the determination of the isomeric purity of the synthesized product.

Experimental Protocol for GC Analysis:

  • Sample Preparation: Prepare a dilute solution of the synthesized isoeugenol sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Column: Use a capillary column suitable for the separation of isomers, such as a column with a polar stationary phase (e.g., a cyano-functionalized column).[5]

    • Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

    • Oven Program: Implement a temperature program for the column oven to achieve good separation. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.

    • Detector: A Flame Ionization Detector (FID) is commonly used for the analysis of organic compounds. Set the detector temperature higher than the final oven temperature (e.g., 280 °C).

    • Carrier Gas: Use an inert carrier gas, such as helium or nitrogen, at a constant flow rate.

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The instrument will automatically perform the analysis according to the set method.

  • Data Analysis: Identify the peaks corresponding to cis- and trans-isoeugenol based on their retention times, which should be determined by running authentic standards of each isomer. The relative percentage of each isomer in the synthesized sample can be calculated from the area of the corresponding peaks.

Workflow for Structural Confirmation of Synthesized this compound

The following diagram illustrates a logical workflow for the structural confirmation of a synthesized sample purported to be this compound, emphasizing the use of spectroscopic and chromatographic techniques.

G cluster_synthesis Synthesis cluster_confirmation Structure Confirmation Synthesis Synthesis of Isoeugenol Purification Purification of Product Synthesis->Purification GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Purification->GC_MS Initial Purity and MW Check NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Detailed Structural Elucidation IR Infrared (IR) Spectroscopy Purification->IR Functional Group Analysis Isomer_ID Isomer Identification & Purity GC_MS->Isomer_ID NMR->Isomer_ID IR->Isomer_ID Structure_Confirm Confirmation of this compound Structure Isomer_ID->Structure_Confirm

Workflow for the structural confirmation of synthesized cis-isoeugenol.

References

Inter-laboratory Validation of a Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method for the Quantification of cis-Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide presents a comprehensive overview of the inter-laboratory validation of an analytical method for the quantification of cis-isoeugenol. The primary analytical method detailed is Gas Chromatography coupled with Triple Quadrupole Tandem Mass Spectrometry (GC-MS/MS). This method's performance is compared with alternative techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Headspace Solid-Phase Microextraction coupled to Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). This document is intended to provide researchers, scientists, and drug development professionals with a framework for understanding the validation and comparison of such analytical methods.

The validation of an analytical procedure is crucial to demonstrate its suitability for a specific purpose.[1] An inter-laboratory validation study is a critical step in standardizing a method, establishing its reproducibility across different laboratories, equipment, and analysts.[1][2] Key performance characteristics evaluated include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1]

Primary Analytical Method: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a highly sensitive and specific method suitable for the analysis of volatile compounds like isoeugenol.[3] The method involves the separation of the analyte by gas chromatography followed by detection and quantification using a tandem mass spectrometer.

Inter-laboratory Validation Study of a GC-MS/MS Method for Isoeugenol

An inter-laboratory study was conducted to assess the reproducibility of a GC-MS/MS method for the determination of isoeugenol in a given matrix. The results demonstrated good recovery and precision, with recovery rates between 80.8% and 111.5% and a coefficient of variation (CV) of less than 8.9%.[4]

Data Presentation: Comparison of Analytical Methods

The following tables summarize the quantitative performance data for the primary GC-MS/MS method and its alternatives.

Table 1: Performance Characteristics of the Primary GC-MS/MS Method for Isoeugenol

ParameterResultReference
Linearity (R²)> 0.9987[3]
Recovery80.8 - 111.5%[3][4]
Precision (CV)< 8.9%[3][4]
Limit of Detection (LOD)1.2 µg/kg[5][6]
Limit of Quantitation (LOQ)4.0 µg/kg[5][6]

Table 2: Comparison with Alternative Analytical Methods

MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesKey Disadvantages
HPLC-UV 0.81 ng/mL (for eugenol)2.47 ng/mL (for eugenol)Cost-effective, widely availableLower sensitivity and specificity compared to MS methods
HS-SPME-GC-MS <15 ng/gNot specifiedAvoids organic solvents, automatableCan be less robust, potential for matrix effects
LC-MS/MS 0.2 - 0.7 ng/g2.5 ng/gHigh sensitivity and selectivityRequires derivatization for enhanced signal

Experimental Protocols

Primary Method: GC-MS/MS for Isoeugenol

  • Sample Preparation : Samples were extracted with acetonitrile. The extract was then cleaned up using dispersive solid-phase extraction (d-SPE) with a combination of MgSO₄, Primary Secondary Amine (PSA), and C18 sorbents.[3]

  • GC-MS/MS Analysis :

    • Injection : 2 µL of the final extract was injected in split mode (10:1).[3]

    • Carrier Gas : Helium was used as the carrier gas.[3]

    • Analysis : The analysis was performed using a gas chromatograph coupled to a triple quadrupole tandem mass spectrometer operating in electron ionization (EI) mode.[3]

Alternative Method 1: HPLC-UV for Eugenol

  • Sample Preparation : Extraction with a suitable solvent, followed by filtration.[7][8]

  • HPLC Analysis :

    • Column : A reversed-phase C18 column is typically used.[7][8]

    • Mobile Phase : A gradient elution with a mixture of methanol and an aqueous solution of acetic acid is common.[7]

    • Detection : UV detection at 270 nm.[7]

Alternative Method 2: HS-SPME-GC-MS for Isoeugenol

  • Sample Preparation : Samples are homogenized with water and heated at 50°C for 1 hour for equilibration.[9]

  • HS-SPME : A polar SPME fiber coating (e.g., polyacrylate) is exposed to the headspace of the sample vial for extraction.[9]

  • GC-MS Analysis : The SPME fiber is thermally desorbed in the GC inlet for analysis by GC-MS.[9]

Visualizations

InterLaboratoryValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting start Define Analytical Method & Performance Criteria protocol Develop Standardized Protocol start->protocol labs Recruit Participating Laboratories protocol->labs samples Distribute Standardized Samples & Reagents labs->samples analysis Laboratories Perform Analysis samples->analysis data_collection Collect Raw Data analysis->data_collection stat_analysis Statistical Analysis of Results (Repeatability, Reproducibility) data_collection->stat_analysis report Generate Validation Report stat_analysis->report end Method Standardization report->end

Caption: Workflow for an inter-laboratory validation study.

References

A Comparative Analysis of the Insecticidal Efficacy of cis-Isoeugenol and its Methyl Ether Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the insecticidal activities of cis-isoeugenol and its methyl ether derivative, methyl isoeugenol. The information presented herein is based on available experimental data, offering insights into their relative potencies, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary

Isoeugenol, a naturally occurring phenylpropanoid, and its synthetic methyl ether derivative, methyl isoeugenol, have demonstrated insecticidal properties against a range of insect pests. While both compounds exhibit toxicity, their efficacy can vary depending on the insect species and the method of application. The primary mode of action for isoeugenol is believed to be the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the insect nervous system. The insecticidal mechanism of methyl isoeugenol is less clearly defined, with some evidence also pointing towards neurological effects. It is important to note that "isoeugenol" in many studies refers to a mixture of its cis and trans isomers. However, available research suggests that there are no significant differences in the insecticidal toxicity between the cis and trans isomers of phenylpropanoids like isoeugenol and their methoxy-substituted analogs against certain insects, such as Sitophilus zeamais[1].

Quantitative Data on Insecticidal Activity

The following tables summarize the available quantitative data on the contact and fumigant toxicity of isoeugenol and methyl isoeugenol against various insect species. It is important to consider that the "isoeugenol" tested in these studies is likely a mixture of cis and trans isomers.

Table 1: Contact Toxicity of Isoeugenol and Methyl Isoeugenol

CompoundInsect SpeciesLD50 (µg/mg insect)Reference
IsoeugenolSitophilus zeamais~30[2][3]
Tribolium castaneum< Eugenol & Methyleugenol[2]
MethyleugenolSitophilus zeamais~30[2][3]
Tribolium castaneum> Eugenol & Isoeugenol[2]

Table 2: Nematicidal Activity of Isoeugenol and Methyl Isoeugenol

CompoundNematode SpeciesLC50 (mg/mL)Reference
IsoeugenolBursaphelenchus xylophilus0.200
Methyl IsoeugenolBursaphelenchus xylophilus0.210

Experimental Protocols

Contact Toxicity Assay (Topical Application)

This method is utilized to determine the dose of a substance that is lethal to 50% of a test population (LD50) upon direct application.

  • Insect Rearing: Test insects (e.g., Sitophilus zeamais, Tribolium castaneum) are reared on an appropriate diet under controlled laboratory conditions (e.g., 28±2°C, 70±5% relative humidity, 12-hour photoperiod). Adult insects of a specific age and weight range are selected for the bioassay.

  • Preparation of Test Solutions: The test compounds (this compound, methyl isoeugenol) are dissolved in a suitable solvent, typically acetone, to prepare a series of concentrations.

  • Topical Application: A precise volume (e.g., 0.5 µL) of each test solution is applied to the dorsal thorax of each insect using a micro-applicator. A control group is treated with the solvent alone.

  • Observation: After treatment, the insects are placed in clean containers with a food source and maintained under the same rearing conditions. Mortality is assessed at specific time intervals, typically after 24 hours. Insects are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: The mortality data is subjected to probit analysis to calculate the LD50 values, along with their 95% confidence limits.

Fumigant Toxicity Assay

This assay evaluates the toxicity of volatile compounds in the vapor phase, determining the concentration that is lethal to 50% of the test population (LC50).

  • Insect Rearing: As with the contact toxicity assay, insects are reared under controlled conditions, and adults of a specific age are used.

  • Test Arenas: Glass jars or vials of a known volume are used as fumigation chambers.

  • Application of Test Compounds: A piece of filter paper is treated with a specific amount of the test compound dissolved in a volatile solvent. The solvent is allowed to evaporate completely. The treated filter paper is then placed inside the fumigation chamber.

  • Exposure: A known number of insects are introduced into the chamber, which is then sealed airtight. A control chamber contains a filter paper treated only with the solvent.

  • Observation and Data Analysis: Mortality is recorded after a set exposure period (e.g., 24 hours). The LC50 values are then calculated using probit analysis.

Mechanism of Action & Signaling Pathways

Isoeugenol: Acetylcholinesterase Inhibition

The primary insecticidal mechanism of isoeugenol is attributed to its ability to inhibit acetylcholinesterase (AChE). AChE is a crucial enzyme in the central nervous system of insects, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_compound Compound Action ACh Acetylcholine AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Nerve Impulse Nerve Impulse AChR->Nerve Impulse Initiates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Isoeugenol This compound Isoeugenol->AChE Inhibits

Caption: Acetylcholinesterase inhibition by this compound.

Comparative Overview

The structural difference between this compound and its methyl ether derivative—the presence of a hydroxyl group versus a methoxy group—likely influences their interaction with target sites and their metabolic pathways within the insect.

Compound_Comparison cluster_isoeugenol This compound cluster_methyl_ether cis-Methyl Isoeugenol Structure_I Phenolic Hydroxyl Group Target_I Acetylcholinesterase (Primary Target) Structure_I->Target_I Interacts with Insecticidal Activity Insecticidal Activity Target_I->Insecticidal Activity Structure_M Methoxy Group Target_M Neurological Targets (Less Defined) Structure_M->Target_M Interacts with Target_M->Insecticidal Activity

Caption: Structural and target site comparison.

Conclusion

Both this compound and its methyl ether derivative, methyl isoeugenol, demonstrate insecticidal properties. The available data suggests that their contact toxicity against certain stored product pests is comparable. The primary mechanism of action for isoeugenol is well-established as the inhibition of acetylcholinesterase. The precise insecticidal target of methyl isoeugenol requires further investigation. While research on the individual cis and trans isomers is limited, current findings indicate minimal differences in their insecticidal efficacy. Further studies directly comparing the activity of the pure cis isomers of both compounds against a broader range of insect pests are warranted to fully elucidate their potential as bio-insecticides.

References

Safety Operating Guide

Proper Disposal of cis-Isoeugenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of cis-isoeugenol, ensuring the protection of both laboratory personnel and the environment.

This compound, like its trans-isomer, is classified as a hazardous substance, requiring specific handling and disposal protocols. Adherence to these guidelines is essential to mitigate risks, which include skin and eye irritation, allergic skin reactions, and potential harm to the nervous system with prolonged exposure.[1][2]

Immediate Safety and Handling

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including impervious gloves, safety glasses or goggles, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

Quantitative Hazard Classification

The following table summarizes the key hazard classifications for isoeugenol, a mixture of cis- and trans- isomers. This data underscores the importance of proper handling and disposal.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[3][4][5]
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin[3][5][6]
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation[3][4]
Skin SensitizationCategory 1/1AH317: May cause an allergic skin reaction[2][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4][5][6]
CarcinogenicityCategory 2H351: Suspected of causing cancer[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's hazardous waste program.[8] Do not dispose of this compound down the drain or in regular trash.[8][9]

1. Waste Collection and Segregation:

  • Collect all this compound waste, including unused product, contaminated materials (e.g., absorbent pads from a spill), and empty containers, in a designated and compatible hazardous waste container.[10]
  • The container should be made of a material compatible with this compound and be in good condition with a secure, tightly closing lid.
  • Keep halogenated and non-halogenated solvent wastes separate if required by your institution's waste management program.[10]
  • Aqueous waste should be collected separately from organic solvent waste.[10]

2. Container Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[11]
  • Identify the contents as "this compound" or "Isoeugenol Waste."
  • Indicate the specific hazards (e.g., "Harmful," "Irritant," "Skin Sensitizer").
  • Include the date when waste was first added to the container.[11]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.
  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[11]
  • Ensure that incompatible wastes are segregated within the SAA to prevent accidental mixing. For instance, store acids and bases separately.[12]
  • The SAA should be inspected weekly for any signs of leakage.[12]

4. Disposal of Empty Containers:

  • A container that has held this compound is also considered hazardous waste.
  • To be disposed of as non-hazardous waste, the container must be triple-rinsed with a suitable solvent (such as ethanol or acetone) that can dissolve isoeugenol.[8]
  • The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[8][10]
  • After triple-rinsing, deface or remove all hazardous labels from the empty container before disposing of it in the regular trash.[8]

5. Arranging for Waste Pickup:

  • Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year, but institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) or hazardous waste management office to arrange for pickup.
  • Do not exceed the maximum accumulation limits for your SAA, which is typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste.[11]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the proper disposal of this compound waste.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Empty Container Disposal start->empty_container collect_waste Collect Waste in a Compatible, Labeled Container ppe->collect_waste label_container Label Container: 'Hazardous Waste' 'this compound' Hazards & Date collect_waste->label_container store_saa Store Sealed Container in Designated Satellite Accumulation Area (SAA) label_container->store_saa is_full Is Container Full or Storage Time Limit Reached? store_saa->is_full is_full->store_saa No contact_ehs Contact EHS for Waste Pickup is_full->contact_ehs Yes end End: Waste Disposed of by Licensed Professional contact_ehs->end triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Labels triple_rinse->deface_label collect_rinsate->collect_waste dispose_trash Dispose of Container in Regular Trash deface_label->dispose_trash

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally compliant disposal of this compound, fostering a culture of safety and responsibility within the research community. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.[9]

References

Personal protective equipment for handling cis-Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for cis-Isoeugenol

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical management.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Remarks
Eye Protection Safety glasses with side shields or safety gogglesMust be worn at all times to protect against splashes. A face shield is recommended when there is a greater risk of splashing.[1][2]
Hand Protection Impervious chemical-resistant glovesNitrile or butyl rubber gloves are suitable. Gloves must be inspected before use and replaced immediately if contaminated, punctured, or torn.[1][2]
Skin and Body Protection Protective clothingA lab coat or long-sleeved clothing should be worn. For larger quantities or in case of a spill, chemical-resistant coveralls may be necessary.[1][3]
Respiratory Protection Use in a well-ventilated areaA respirator is not typically required under normal use conditions with adequate ventilation. If vapors or mists are generated, use a NIOSH-approved respirator with an organic vapor cartridge.[1][4]
Hazard Identification and First Aid

This compound presents several health hazards that necessitate immediate and appropriate first aid responses in case of exposure.

HazardGHS PictogramFirst Aid Measures
Harmful if swallowed If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1][5]
Causes skin irritation and may cause an allergic skin reaction In Case of Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, get medical advice/attention.[1][5]
Causes serious eye irritation In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][5]
May cause respiratory irritation If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2]
Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][4]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Step 2: Preparation and Handling

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Ensure all necessary PPE is worn before handling the chemical.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

Step 3: In Case of a Spill

  • Evacuate the area if the spill is large or in a poorly ventilated space.

  • For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain and collect the spilled liquid.[6]

  • Place the absorbed material into a suitable, labeled container for disposal.[2]

  • Clean the spill area with a suitable solvent, followed by washing with soap and water.[6]

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and comply with regulations.

  • Chemical Waste: Dispose of unused this compound and any solutions containing it as hazardous waste.[1] Do not pour down the drain.[2]

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.[1][2]

  • Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.

Visualizing Safety Protocols

To further clarify the procedural flow and the interrelation of safety precautions, the following diagrams have been created.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive & Inspect Store Store Safely Receive->Store DonPPE Don Appropriate PPE Store->DonPPE Handle Handle in Ventilated Area DonPPE->Handle Spill Manage Spills Handle->Spill If Spill Occurs Dispose Dispose of Waste Handle->Dispose Spill->Dispose Decontaminate Decontaminate Work Area Dispose->Decontaminate

Caption: Workflow for the safe handling of this compound.

SafetyPrecautions cluster_ppe Personal Protective Equipment cluster_controls Engineering & Administrative Controls Eyes Eye Protection SafeHandling Safe Handling of this compound Eyes->SafeHandling Skin Skin Protection Skin->SafeHandling Respiratory Respiratory Protection Respiratory->SafeHandling Ventilation Proper Ventilation Ventilation->SafeHandling Training Safety Training Training->SafeHandling Labeling Clear Labeling Labeling->SafeHandling

Caption: Interrelation of safety precautions for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.